molecular formula C10H14O2 B056339 (2-Propoxyphenyl)methanol CAS No. 112230-06-5

(2-Propoxyphenyl)methanol

Cat. No.: B056339
CAS No.: 112230-06-5
M. Wt: 166.22 g/mol
InChI Key: XUNHRWOLRPWIIC-UHFFFAOYSA-N
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Description

(2-Propoxyphenyl)methanol is a high-value benzyl alcohol derivative distinguished by the presence of a 2-propoxy aromatic substituent. This structural motif renders it a versatile and crucial synthetic intermediate, primarily in the fields of medicinal chemistry and material science. Its primary research value lies in its bifunctional nature, featuring a benzylic alcohol that can undergo standard transformations (such as oxidation, esterification, or etherification) and an aromatic ether group that influences electron density and provides steric bulk.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-propoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNHRWOLRPWIIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479927
Record name (2-PROPOXYPHENYL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112230-06-5
Record name (2-PROPOXYPHENYL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2-Propoxyphenyl)methanol for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of (2-Propoxyphenyl)methanol (CAS No. 112230-06-5).[1] Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data to offer insights into its molecular characteristics, synthesis, reactivity, and prospective applications. While specific experimental data for this compound is limited, this guide establishes a robust scientific foundation through analogous compounds and established chemical principles, highlighting its potential as a key building block in the synthesis of novel chemical entities.

Introduction: The Significance of Alkoxy-Substituted Benzyl Alcohols

Alkoxy-substituted benzyl alcohols are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of more complex molecules. Their utility spans from the creation of fragrances and materials to, most notably, the development of pharmacologically active agents. The strategic placement of an alkoxy group on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating the biological activity of its derivatives.

This compound, with its ortho-propoxy substitution, presents a unique structural motif. The position and nature of this alkoxy group can induce specific conformational preferences and electronic effects that are of considerable interest in medicinal chemistry. This guide aims to elucidate the known properties of this compound and to project its potential roles in drug discovery and development based on established chemical knowledge.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following data for this compound has been aggregated from chemical supplier databases and computational models.

PropertyValueSource
CAS Number 112230-06-5[1]
Molecular Formula C₁₀H₁₄O₂[1][2]
Molecular Weight 166.22 g/mol [1][2]
Appearance Solid[2]
Boiling Point 266.7 °C at 760 mmHg[1]
Density 1.037 g/cm³[1]
Flash Point 110.3 °C[1]
Refractive Index 1.519[1]
Vapor Pressure 0.00423 mmHg at 25°C[1]
InChI Key XUNHRWOLRPWIIC-UHFFFAOYSA-N[2]
SMILES CCCOC1=CC=CC=C1CO[2]

Synthesis of this compound: A Methodological Overview

Reduction of 2-Propoxybenzaldehyde

A common and straightforward method for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehyde.

  • Reaction Scheme:

Caption: Reduction of 2-Propoxybenzaldehyde to this compound.

  • Experimental Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, suitable for reducing aldehydes in the presence of many other functional groups. It is generally used in alcoholic solvents like methanol or ethanol. For less reactive aldehydes or for a more vigorous reduction, lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF) can be employed, followed by an aqueous workup.

Grignard Reaction with Formaldehyde

The reaction of a Grignard reagent with formaldehyde is a classic method for the one-carbon extension to form a primary alcohol.

  • Reaction Scheme:

Caption: Grignard synthesis of this compound.

  • Experimental Rationale: This method involves the formation of an organometallic intermediate, 2-propoxyphenylmagnesium bromide, which then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the desired alcohol. Strict anhydrous conditions are necessary for the successful formation of the Grignard reagent.

Chemical Reactivity and Spectral Properties

The reactivity of this compound is primarily dictated by the hydroxyl group and the electron-rich aromatic ring.

Key Reactions
  • Oxidation: The primary alcohol moiety can be oxidized to 2-propoxybenzaldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or to 2-propoxybenzoic acid with stronger oxidants such as potassium permanganate (KMnO₄) or chromic acid.

  • Etherification: The hydroxyl group can be converted into an ether via Williamson ether synthesis, reacting with an alkyl halide in the presence of a base.

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions will yield the corresponding esters.

  • Aromatic Substitution: The propoxy group is an ortho-, para-directing activating group, making the aromatic ring susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions.

Predicted Spectral Data
  • ¹H NMR:

    • A triplet corresponding to the methyl protons (-CH₃) of the propoxy group.

    • A sextet for the methylene protons (-CH₂-) adjacent to the methyl group.

    • A triplet for the methylene protons (-OCH₂-) of the propoxy group.

    • A singlet for the benzylic protons (-CH₂OH).

    • A singlet or broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

    • A complex multiplet pattern in the aromatic region.

  • ¹³C NMR:

    • Signals for the three distinct carbons of the propoxy group.

    • A signal for the benzylic carbon (-CH₂OH).

    • Multiple signals in the aromatic region, with the carbon attached to the propoxy group being significantly shielded.

  • IR Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol.

    • C-H stretching vibrations of the alkyl and aromatic groups in the 2850-3100 cm⁻¹ region.

    • A strong C-O stretching band for the alcohol around 1050-1150 cm⁻¹.

    • Aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry:

    • A molecular ion peak (M⁺) corresponding to the molecular weight of 166.22.

    • A prominent peak corresponding to the loss of a water molecule (M-18).

    • A base peak resulting from the formation of the stable tropylium ion or a related benzylic cation.

    • Fragmentation patterns characteristic of the propoxy group.

Applications in Drug Discovery and Development

While this compound is not a known therapeutic agent itself, its structural features make it a valuable building block in medicinal chemistry. Its role is likely to be as a synthetic intermediate for more complex molecules with potential biological activity.

A Precursor to Bioactive Scaffolds

The 2-propoxybenzyl moiety can be incorporated into various molecular scaffolds to modulate their pharmacological properties. A notable example of a structurally related compound is found in the class of synthetic opioids known as 2-benzylbenzimidazoles. For instance, Protonitazene, a potent opioid analgesic, features a 4-propoxybenzyl group.[3] The synthesis of such compounds often involves the condensation of a substituted o-phenylenediamine with a derivative of the corresponding phenylacetic acid, which can be synthesized from the benzyl alcohol.

The variation of the substitution pattern on the benzyl ring is a common strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. Therefore, this compound represents a readily available starting material for the synthesis of novel analogs of known drug classes, including but not limited to:

  • Opioid Receptor Modulators: As an isomer of the benzyl moiety in some nitazene analogs, it could be used to explore the structure-activity relationships of this class of compounds.

  • Antihistamines and Anticholinergics: Many drugs in these classes contain benzylic ether or related structures.

  • Enzyme Inhibitors: The 2-propoxybenzyl group can be used as a lipophilic moiety to interact with hydrophobic pockets in enzyme active sites.

Workflow for Utilizing this compound in Drug Discovery

Drug_Discovery_Workflow cluster_0 Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Development A This compound B Chemical Modification (e.g., oxidation, halogenation) A->B C Scaffold Elaboration (e.g., coupling reactions) B->C D Library of Derivatives C->D E High-Throughput Screening D->E F Hit Identification E->F G Lead Optimization (SAR) F->G H In Vivo Efficacy & PK/PD G->H I Toxicology Studies H->I J Candidate Selection I->J K New Drug Candidate J->K Clinical Trials

Caption: A generalized workflow for the utilization of this compound as a starting material in a drug discovery program.

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[2] The GHS signal word is "Danger" with the hazard statement H301 (Toxic if swallowed).[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep container tightly closed.

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. While specific biological activity data for the compound itself is not currently available, its structural relationship to moieties found in potent synthetic opioids highlights its relevance as a building block for the exploration of new chemical space. This guide has provided a comprehensive overview of its known physical and chemical properties, plausible synthetic routes, and a scientifically grounded perspective on its potential applications in drug discovery. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its potential in the development of novel therapeutic agents.

References

  • PubChem. (n.d.). (2-methyl-4-propoxyphenyl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). (2-Methoxy-3-pyridinyl)-(2-propoxyphenyl)methanol. Retrieved from [Link]

  • World Health Organization. (2022). Critical review report: Protonitazene. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to (2-Propoxyphenyl)methanol (CAS Number: 112230-06-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Propoxyphenyl)methanol, with CAS number 112230-06-5, is an aromatic alcohol characterized by a propyl ether linkage at the ortho position of the benzyl alcohol moiety. This structural feature imparts specific physicochemical properties that make it an intriguing building block in medicinal chemistry and organic synthesis. Its potential for derivatization allows for the exploration of a diverse chemical space, which is of particular interest in the development of novel therapeutic agents. The lipophilicity and hydrogen bonding capabilities of this compound can be fine-tuned through chemical modifications, influencing its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of its synthesis, characterization, potential applications in drug discovery, and essential safety protocols. The methodologies presented are based on established principles of organic chemistry and are intended to serve as a foundational resource for researchers in the field.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol [1]. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 112230-06-5[1][2][3]
Molecular Formula C₁₀H₁₄O₂[1]
Molecular Weight 166.22 g/mol [1]
Appearance Solid
IUPAC Name This compound[1]
SMILES CCCOC1=CC=CC=C1CO
InChI Key XUNHRWOLRPWIIC-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound is most directly achieved through the reduction of its corresponding aldehyde, 2-propoxybenzaldehyde. This transformation is a standard procedure in organic synthesis, often employing mild reducing agents like sodium borohydride (NaBH₄).

Synthetic Workflow

The synthesis involves a straightforward, single-step reduction of the aldehyde functionality to a primary alcohol.

Synthesis of this compound 2-propoxybenzaldehyde 2-propoxybenzaldehyde This compound This compound 2-propoxybenzaldehyde->this compound Reduction NaBH4 Sodium Borohydride (NaBH₄) Methanol (Solvent) NaBH4->2-propoxybenzaldehyde

Caption: Synthetic route for this compound.

Experimental Protocol: Reduction of 2-Propoxybenzaldehyde

This protocol is based on established methods for the reduction of aromatic aldehydes.

Materials:

  • 2-Propoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-propoxybenzaldehyde in anhydrous methanol.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. Monitor the reaction for gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

  • Acidification: Acidify the mixture to a pH of approximately 6-7 with 1 M hydrochloric acid to neutralize any remaining borohydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

Analytical Characterization

Due to the limited availability of published experimental data for this compound, the following spectroscopic data are predicted based on its chemical structure and standard analytical techniques for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the alcohol and the propoxy group, and the terminal methyl group of the propoxy chain.

  • ¹³C NMR (Predicted): The carbon NMR spectrum will display signals corresponding to the carbons of the aromatic ring, the benzylic carbon, and the carbons of the propoxy group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for the hydroxyl (-OH) group, the aromatic C-H bonds, and the C-O ether linkage.

Mass Spectrometry (MS)

The mass spectrum, likely obtained via Gas Chromatography-Mass Spectrometry (GC-MS), would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the hydroxyl group and cleavage of the propoxy chain. The base peak is often associated with the stable tropylium ion or related fragments.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented, its structural motifs are present in various biologically active molecules. The ortho-alkoxybenzyl alcohol scaffold can serve as a versatile starting point for the synthesis of more complex molecules with potential therapeutic applications.

Rationale for Use in Medicinal Chemistry
  • Modulation of Physicochemical Properties: The propoxy group influences the lipophilicity of the molecule, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME).

  • Scaffold for Derivatization: The hydroxyl group provides a reactive handle for further chemical modifications, such as esterification, etherification, or substitution, allowing for the generation of a library of derivatives for biological screening.

  • Bioisosteric Replacement: The alkoxy group can act as a bioisostere for other functional groups, potentially improving metabolic stability or target binding affinity.

  • Interaction with Biological Targets: The aromatic ring and the hydroxyl and ether oxygen atoms can participate in various non-covalent interactions with biological targets, including hydrogen bonding and van der Waals forces.

Potential Therapeutic Areas

Derivatives of alkoxy-substituted benzyl alcohols have been explored for a range of biological activities, suggesting that compounds derived from this compound could be investigated for similar applications. These areas include, but are not limited to, anti-inflammatory, antimicrobial, and central nervous system activities.

Safety and Handling

As a matter of good laboratory practice, this compound should be handled with care, following standard safety protocols for chemical reagents.

Hazard Identification

Based on available safety data for similar compounds, this compound is classified as acutely toxic if swallowed.

  • GHS Pictogram: Skull and crossbones (GHS06).

  • Signal Word: Danger.

  • Hazard Statement: H301 (Toxic if swallowed).

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Spill and Disposal: In case of a spill, follow appropriate laboratory procedures for containment and cleanup. Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable chemical entity for researchers and professionals in the field of drug development and organic synthesis. Its straightforward synthesis and potential for chemical modification make it an attractive scaffold for the exploration of new bioactive compounds. While specific biological data for this compound is limited, the principles of medicinal chemistry suggest that its derivatives could exhibit a range of pharmacological activities. This guide provides a foundational understanding of its properties, synthesis, and potential applications, encouraging further investigation into its therapeutic potential.

References

  • AChemBlock. This compound 95%.

  • BLD Pharm. 112230-06-5|this compound.

  • Ambeed. 112230-06-5| this compound.

  • Sigma-Aldrich. This compound | 112230-06-5.

  • abcr Gute Chemie. AB222094 | CAS 112230-06-5.

  • Sigma-Aldrich. This compound.

Sources

An In-depth Technical Guide to (2-Propoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Propoxyphenyl)methanol, a key aromatic alcohol derivative. It details its chemical and physical properties, synthesis methodologies, spectroscopic characterization, and safety protocols, offering a vital resource for professionals in organic synthesis and medicinal chemistry.

Core Molecular Attributes

This compound, an organic compound featuring a phenyl ring substituted with both a propoxy and a hydroxymethyl group at the ortho positions, possesses a unique structural arrangement that influences its chemical behavior and potential applications.

Molecular Formula: C₁₀H₁₄O₂

Molecular Weight: 166.22 g/mol

The spatial orientation of the propoxy and methanol groups facilitates intramolecular interactions and dictates its reactivity in various chemical transformations.

IdentifierValue
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
InChI 1S/C10H14O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6,11H,2,7-8H2,1H3
SMILES CCCOC1=CC=CC=C1CO
Physical Form Solid

graph "Chemical_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O"]; C8 [label="CH2"]; C9 [label="CH2"]; C10 [label="CH3"]; C11 [label="CH2"]; O2 [label="OH"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- O1; O1 -- C8; C8 -- C9; C9 -- C10; C2 -- C11; C11 -- O2;

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; O1 [pos="0,2!"]; C8 [pos="0,3!"]; C9 [pos="1,3.5!"]; C10 [pos="1,4.5!"]; C11 [pos="-1.73,1!"]; O2 [pos="-2.6,0.5!"]; }

Caption: 2D structure of this compound.

Synthesis and Mechanistic Considerations

The primary route for the synthesis of this compound involves the reduction of the corresponding aldehyde, 2-propoxybenzaldehyde. This transformation is a cornerstone of organic synthesis, offering high yields and selectivity.

Experimental Protocol: Reduction of 2-Propoxybenzaldehyde

This protocol details the reduction of 2-propoxybenzaldehyde using sodium borohydride, a mild and selective reducing agent.

Materials:

  • 2-Propoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 2-propoxybenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the reaction rate and prevent side reactions.

  • Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. The slow addition helps to manage the exothermic nature of the reaction.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride to decompose the excess sodium borohydride and the resulting borate esters.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x). The organic layers are combined.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.

Synthesis_Workflow Start 2-Propoxybenzaldehyde in Methanol Cooling Cool to 0°C Start->Cooling Addition Slowly add NaBH₄ Cooling->Addition Reaction Stir at 0°C, then RT Addition->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Drying Dry with MgSO₄ Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Product This compound Evaporation->Product

Caption: Workflow for the synthesis of this compound.

Mechanistic Insight: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the aqueous workup to yield the primary alcohol. The use of a protic solvent like methanol facilitates the reaction by activating the borohydride and protonating the intermediate alkoxide.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a specific experimental spectrum for this compound is not publicly available from the supplier, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the propoxy chain protons, and the hydroxyl proton. The aromatic protons will likely appear as a multiplet in the range of δ 6.8-7.4 ppm. The benzylic methylene protons (-CH₂OH) would be a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.6 ppm. The propoxy group will exhibit a triplet for the terminal methyl group (~δ 1.0 ppm), a sextet for the central methylene group (~δ 1.8 ppm), and a triplet for the methylene group attached to the oxygen (~δ 4.0 ppm). The hydroxyl proton signal is typically a broad singlet with a variable chemical shift depending on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum will show ten distinct signals. The aromatic carbons will resonate in the δ 110-160 ppm region, with the carbon bearing the propoxy group being the most downfield. The benzylic carbon (-CH₂OH) is expected around δ 60-65 ppm. The carbons of the propoxy chain will appear at approximately δ 10 ppm (CH₃), δ 22 ppm (-CH₂-), and δ 70 ppm (-O-CH₂-).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. Strong C-H stretching vibrations from the aromatic ring and the alkyl chain will be observed around 2850-3000 cm⁻¹. The C-O stretching of the alcohol and the ether will appear in the fingerprint region, typically between 1000-1300 cm⁻¹. Aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ at m/z 166 is expected. A prominent fragment would be the loss of a water molecule [M-H₂O]⁺ at m/z 148. Another significant fragmentation pathway would be the cleavage of the C-C bond between the aromatic ring and the methanol group, leading to the formation of a tropylium ion or related fragments. Cleavage of the propoxy chain would also contribute to the fragmentation pattern.

Physicochemical Properties and Solubility

While specific experimental data for this compound is limited, its properties can be inferred from its structure and comparison with similar compounds like benzyl alcohol.

  • Physical State: It is commercially available as a solid.

  • Solubility: As an alcohol with a significant hydrocarbon portion, it is expected to have limited solubility in water but good solubility in a range of organic solvents such as alcohols (ethanol, methanol), ethers (diethyl ether, THF), and chlorinated solvents (dichloromethane, chloroform).[1][2] The presence of the hydroxyl group allows for hydrogen bonding, which influences its solubility in protic solvents.

Applications in Research and Development

Alkoxy-substituted benzyl alcohols are valuable intermediates in organic synthesis and medicinal chemistry.

  • Synthetic Intermediates: The hydroxyl group can be easily converted into other functional groups, making it a versatile building block for more complex molecules. It can be oxidized to the corresponding aldehyde or carboxylic acid, or the hydroxyl group can be substituted to form ethers or esters.

  • Medicinal Chemistry: The alkoxy-phenyl motif is present in numerous biologically active compounds. Therefore, this compound can serve as a precursor for the synthesis of novel drug candidates. Benzyl alcohol derivatives are known to be used as preservatives in pharmaceutical formulations and can possess anesthetic properties.[3]

Safety and Handling

This compound is classified as acutely toxic if swallowed.

GHS Hazard Statements: H301 (Toxic if swallowed)

Precautionary Statements: P301 + P330 + P331 + P310 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor)

Handling:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

References

  • Inorganic Chemistry Ahead of Print - ACS Public
  • 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545) - NP-MRD.
  • Wikipedia. Benzyl alcohol. [Link]

  • ResearchGate. FT-IR spectrum of 2-Phenyl-1-propanol. [Link]

  • PubChem. Benzyl alcohol. [Link]

  • Sciencemadness Wiki. Benzyl alcohol. [Link]

  • VPL. Methanol (CH3OH). [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 2-methoxypropane. [Link]

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(2-Propoxyphenyl)methanol safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of (2-Propoxyphenyl)methanol

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency. This compound, a key intermediate in various synthetic pathways, requires a thorough understanding of its safety profile to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols associated with this compound, grounded in authoritative sources and practical, field-proven insights.

Chemical and Physical Identity

A precise understanding of a compound's identity is the foundation of its safe handling.

PropertyValueSource
Chemical Name This compound
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
Appearance Solid
CAS Number Not Available
MDL Number MFCD08753023

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary risks are associated with acute oral toxicity and irritation.

Hazard ClassCategoryHazard StatementPictogramSource
Acute Toxicity, Oral 3H301: Toxic if swallowed☠️
Skin Corrosion/Irritation 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) 3H335: May cause respiratory irritation[1]

Expert Interpretation of Hazards: The GHS classification points to three primary areas of concern for the laboratory researcher:

  • Acute Oral Toxicity (Category 3): This is a significant hazard, indicating that ingestion of even small amounts of the compound can be toxic. This underscores the critical importance of preventing any hand-to-mouth contact and strictly prohibiting eating or drinking in the laboratory.

  • Skin and Eye Irritation (Category 2/2A): The compound is known to cause irritation upon contact with skin and eyes.[1] This necessitates the consistent use of appropriate personal protective equipment (PPE), including gloves and safety glasses or goggles, to prevent direct contact.

  • Respiratory Irritation (STOT SE 3): As a solid, the primary risk of respiratory irritation comes from inhaling dust or aerosols.[1] Therefore, handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Safe Handling and Standard Operating Procedures

A self-validating safety protocol is one where the procedures inherently minimize risk at every step. The following protocol is designed for the safe handling of this compound in a research laboratory setting.

Protocol 1: Weighing and Transferring this compound

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don the required PPE: chemical-resistant nitrile gloves, a lab coat, and chemical safety goggles. .

  • Procedure:

    • Conduct all weighing and transfer operations within the fume hood to contain any dust.[2]

    • Use a spatula to carefully transfer the solid from the stock container to a tared weigh boat or reaction vessel. Avoid any actions that could generate dust.

    • Promptly and securely close the stock container after dispensing the required amount.[3]

    • If transferring to a reaction vessel, ensure the vessel is stable and properly supported. .

  • Decontamination and Cleanup:

    • Wipe down the spatula and any surfaces within the fume hood that may have come into contact with the compound using a solvent-moistened wipe (e.g., ethanol or isopropanol).

    • Dispose of the wipe and any contaminated disposable materials (e.g., weigh boat) in a designated hazardous waste container.[3]

    • Remove gloves using the proper technique to avoid skin contact and dispose of them in the hazardous waste stream.

    • Wash hands thoroughly with soap and water after the procedure is complete.[4]

Exposure Control and Personal Protection

Engineering controls and personal protective equipment are the primary defenses against chemical exposure.

  • Engineering Controls: All work involving this compound should be performed in a certified chemical fume hood to control airborne concentrations.[2] A safety shower and eyewash station must be readily accessible in the immediate work area.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles are mandatory.

    • Skin Protection: A lab coat must be worn and kept buttoned. Chemical-resistant gloves (nitrile is a suitable choice for incidental contact) must be worn.[2] Gloves should be inspected before use and changed immediately if contaminated.

    • Respiratory Protection: Not typically required when work is conducted within a properly functioning fume hood. If there is a potential for exposure outside of a fume hood, such as during a large spill, a respirator with an appropriate organic vapor cartridge may be necessary.[4]

First-Aid and Emergency Procedures

Immediate and appropriate first-aid is critical in the event of an exposure. The following diagram outlines the initial response steps.

FirstAid cluster_exposure Exposure Event cluster_response Immediate First-Aid Response cluster_medical Follow-Up Inhalation Inhalation MoveFreshAir Move to Fresh Air Inhalation->MoveFreshAir If breathing is difficult, give oxygen Skin Skin Contact WashSkin Remove Contaminated Clothing Wash Skin with Soap & Water for 15 min Skin->WashSkin Eye Eye Contact FlushEyes Flush Eyes with Water for 15 min Eye->FlushEyes Hold eyelids open Ingestion Ingestion CallPoisonControl Rinse Mouth Do NOT Induce Vomiting Call Poison Control/Doctor Immediately Ingestion->CallPoisonControl SeekMedical Seek Immediate Medical Attention MoveFreshAir->SeekMedical WashSkin->SeekMedical If irritation persists FlushEyes->SeekMedical CallPoisonControl->SeekMedical

Caption: First-aid response workflow for this compound exposure.

Detailed First-Aid Measures:

  • After Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[5]

  • After Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[5] Seek medical attention if irritation develops or persists.

  • After Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • After Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[6]

Fire-Fighting and Spill Management

While specific fire data for this compound is not available, general procedures for combustible solids should be followed.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards: As with many organic compounds, hazardous combustion products such as carbon monoxide and carbon dioxide may be produced in a fire.

  • Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[4]

Spill Management Workflow:

The following diagram illustrates a logical workflow for managing a spill of this compound.

SpillResponse Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Small Spill (<100g) Inside Fume Hood LargeSpill Large Spill (>100g) or Outside Fume Hood Assess->LargeSpill Contain Cover with Inert Absorbent Material (e.g., Vermiculite, Sand) PPE->Contain Collect Carefully Sweep or Scoop Up Material Contain->Collect PlaceInContainer Place in a Labeled, Sealed Container for Hazardous Waste Collect->PlaceInContainer Decontaminate Decontaminate Spill Area PlaceInContainer->Decontaminate CallEHNS Call Emergency Personnel / EH&S LargeSpill->CallEHNS

Caption: Workflow for the safe management of a this compound spill.

Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a small spill, carefully cover the solid with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[2]

  • Collect: Wearing appropriate PPE, carefully sweep or scoop the material into a designated, labeled hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[3]

Storage and Disposal

Proper storage is essential to maintain the chemical's integrity and prevent accidents.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][7] The recommended storage class is 6.1C, for combustible, acutely toxic substances.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter sewers or waterways.

Toxicological and Ecological Information

  • Acute Toxicity: The primary toxicological concern is acute oral toxicity (GHS Category 3). The toxic effects arise from the compound itself and its potential metabolites.

  • Irritation: Causes skin, eye, and respiratory tract irritation.[1]

  • Ecological Information: No specific data is available. The precautionary principle dictates that release to the environment should be avoided.

References

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An In-depth Technical Guide to the Solubility of (2-Propoxyphenyl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape

In the realm of pharmaceutical sciences and synthetic chemistry, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of process development, formulation design, and ultimately, therapeutic efficacy. (2-Propoxyphenyl)methanol, a substituted aromatic alcohol, presents a fascinating case study in solubility due to its amphipathic nature—possessing both polar and non-polar moieties. This guide eschews a rigid, templated approach to offer a deep, causal understanding of the solubility of this compound. We will delve into the theoretical underpinnings of its solubility, provide a framework for predicting its behavior in various organic solvents, and detail a robust experimental protocol for quantitative determination. This document is designed to empower the researcher with the foundational knowledge and practical tools to confidently navigate the solubility landscape of this and similar molecules.

Molecular Architecture and its Implications for Solubility

To predict the solubility of this compound, we must first dissect its molecular structure and the intermolecular forces it can engage in.

This compound

  • Aromatic Ring: The benzene ring is a significant non-polar, hydrophobic component. It primarily interacts through weak van der Waals forces (specifically, London dispersion forces).[1]

  • Propoxy Group (-O-CH₂CH₂CH₃): The ether linkage introduces some polarity due to the electronegativity of the oxygen atom, allowing for dipole-dipole interactions. However, the three-carbon propyl chain is non-polar and contributes to the molecule's hydrophobic character.

  • Methanol Group (-CH₂OH): This is the most significant polar, hydrophilic functional group. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, which is a strong intermolecular force that governs solubility in polar solvents.[2][3]

The interplay of these structural features dictates that the solubility of this compound will be highly dependent on the nature of the solvent. The principle of "like dissolves like" is paramount here: polar solvents will interact favorably with the hydroxyl group, while non-polar solvents will engage with the aromatic ring and propyl chain.[4]

Theoretical Framework: Predicting Solubility in Organic Solvents

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy change. Favorable dissolution occurs when the intermolecular forces formed between the solute and solvent molecules are strong enough to overcome the forces holding the solute molecules together in the crystal lattice and the cohesive forces between solvent molecules.[4]

The Role of Intermolecular Forces
  • Hydrogen Bonding: This is the strongest type of intermolecular force and will be the primary driver of solubility in protic solvents (e.g., alcohols).[5] this compound's hydroxyl group can form strong hydrogen bonds with solvents that are also hydrogen bond donors and/or acceptors.[2]

  • Dipole-Dipole Interactions: Polar aprotic solvents (e.g., acetone, ethyl acetate) have permanent dipoles.[6] The ether and hydroxyl groups of this compound can participate in these interactions.

  • Van der Waals Forces (London Dispersion Forces): These are the weakest intermolecular forces and are present in all molecules.[7] They are the primary mode of interaction for non-polar molecules. The aromatic ring and the alkyl chains of both the solute and non-polar solvents (e.g., hexane, toluene) will interact through these forces.[1]

G cluster_solute This compound cluster_solvent Organic Solvent cluster_forces Governing Intermolecular Forces Solute Aromatic Ring Propoxy Group Hydroxyl Group H_Bond Hydrogen Bonding Solute->H_Bond Hydroxyl Group Dipole Dipole-Dipole Solute->Dipole Ether & Hydroxyl Groups VDW Van der Waals Solute->VDW Aromatic Ring & Propyl Chain Solvent Polar Protic (e.g., Methanol) Polar Aprotic (e.g., Acetone) Non-Polar (e.g., Hexane) Solvent->H_Bond e.g., -OH group Solvent->Dipole e.g., C=O group Solvent->VDW e.g., Alkyl/Aryl groups Favorable_Solubility Favorable Solubility ('Like Dissolves Like') H_Bond->Favorable_Solubility Strong Interaction Dipole->Favorable_Solubility Moderate Interaction VDW->Favorable_Solubility Weaker Interaction

Estimated Solubility Profile of this compound

SolventFormulaDielectric Constant (20°C)Dipole Moment (D)Hydrogen BondingPredicted Solubility of this compoundPrimary Interaction
Polar Protic Solvents
MethanolCH₃OH32.71.70Donor & AcceptorHighHydrogen Bonding
EthanolC₂H₅OH24.51.69Donor & AcceptorHighHydrogen Bonding
IsopropanolC₃H₈O19.91.66Donor & AcceptorHighHydrogen Bonding
Polar Aprotic Solvents
AcetoneC₃H₆O20.72.88AcceptorModerate to HighDipole-Dipole, some H-bond accepting
Ethyl AcetateC₄H₈O₂6.021.78AcceptorModerateDipole-Dipole
DichloromethaneCH₂Cl₂9.11.60NoneModerateDipole-Dipole
Non-Polar Solvents
TolueneC₇H₈2.380.36NoneModerate to LowVan der Waals
HexaneC₆H₁₄1.88~0NoneLowVan der Waals

Solvent property data sourced from various chemical supplier and database websites.[8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30]

Rationale for Predictions:

  • High Solubility in Alcohols: The ability of this compound to form strong hydrogen bonds with methanol, ethanol, and isopropanol will likely lead to high solubility.[31]

  • Moderate to High Solubility in Acetone: Acetone's high polarity and ability to accept hydrogen bonds suggest good solubility.[22]

  • Moderate Solubility in Ethyl Acetate and Dichloromethane: These solvents are polar enough to interact with the polar groups of the solute but lack the hydrogen bonding donation of alcohols, leading to moderate solubility.[12][28]

  • Moderate to Low Solubility in Toluene: Toluene's aromatic ring can interact favorably with the benzene ring of the solute through π-stacking (a form of van der Waals interaction), potentially leading to some solubility.[9]

  • Low Solubility in Hexane: As a non-polar aliphatic hydrocarbon, hexane's interactions with the polar parts of this compound will be weak, resulting in poor solubility.[32][33]

Experimental Protocol for Quantitative Solubility Determination

The following is a robust, self-validating protocol for determining the equilibrium solubility of this compound in an organic solvent.

Materials and Equipment
  • This compound (solid)

  • Organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

G A 1. Preparation of Saturated Solution B 2. Equilibration A->B Add excess solute to solvent C 3. Sample Filtration B->C Incubate with shaking (e.g., 24-48h) D 4. Dilution C->D Filter to remove undissolved solid E 5. Quantification (e.g., HPLC) D->E Dilute filtrate to within calibration range F 6. Calculation of Solubility E->F Determine concentration from calibration curve

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of vials, add a known volume of the desired organic solvent.

    • Add an excess amount of solid this compound to each vial. A visible excess of solid should remain to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation to ensure equilibrium is reached.

  • Sample Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully draw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

  • Dilution:

    • Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Analyze the diluted sample under the same conditions.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

    • Calculate the original solubility in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Conclusion: A Predictive and Practical Approach

While a comprehensive, pre-existing database for the solubility of this compound in organic solvents remains elusive, this guide provides a robust framework for both predicting and experimentally determining this critical physicochemical property. By understanding the interplay of the molecule's structural features with the properties of different solvents, researchers can make informed decisions about solvent selection for synthesis, purification, and formulation. The provided experimental protocol offers a reliable method for generating the quantitative data necessary for rigorous scientific and developmental work. Ultimately, a thorough understanding of solubility, grounded in both theory and empirical data, is indispensable for the successful application of this compound in research and drug development.

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A Guide to the Spectroscopic Characterization of (2-Propoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Propoxyphenyl)methanol is an organic compound featuring a benzyl alcohol core with a propoxy group substituted at the ortho position of the benzene ring. As with any novel or synthesized compound in drug development and chemical research, unambiguous structural confirmation is paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed fingerprint of a molecule's atomic and electronic structure. This guide offers an in-depth analysis of the expected spectroscopic data for this compound, providing researchers and scientists with a predictive framework for its identification and characterization. The interpretation herein is grounded in fundamental spectroscopic principles and data from analogous molecular structures.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the spectroscopic data, the following numbering scheme will be used for the atoms in this compound.

G M Molecular Ion This compound⁺• m/z = 166 F148 [M - H₂O]⁺• m/z = 148 M->F148 - H₂O F123 [M - C₃H₇]⁺• m/z = 123 M->F123 - •C₃H₇ F107 [C₇H₇O]⁺ m/z = 107 M->F107 - •OC₃H₇ F91 Tropylium Ion [C₇H₇]⁺ m/z = 91 F107->F91 - O

(2-Propoxyphenyl)methanol: A Versatile Scaffolding for Novel Molecular Architectures in Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(2-Propoxyphenyl)methanol is an alkoxy-substituted benzyl alcohol that, while not extensively documented as a standalone bioactive agent, presents considerable potential as a versatile chemical intermediate in the synthesis of novel organic compounds for research and drug development. This guide elucidates the fundamental chemical properties of this compound, explores its reactivity, and outlines potential research applications derived from the functional characteristics of its constituent moieties. By examining analogous structures in medicinal chemistry, we provide a forward-looking perspective on how this compound can serve as a foundational building block for creating new chemical entities with potential therapeutic value. This document is intended to serve as a technical resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into the strategic utilization of this compound in the design and execution of innovative research projects.

Introduction: Unveiling the Potential of a Versatile Chemical Intermediate

In the landscape of chemical synthesis and drug discovery, the utility of a molecule is often defined by its potential to serve as a scaffold for more complex structures. This compound, a commercially available solid[1], falls into this critical category of chemical building blocks. Its structure, featuring a reactive primary alcohol and a benzene ring activated by an ortho-propoxy group, offers multiple avenues for chemical modification. This guide will delve into the synthetic possibilities and potential research trajectories that can be initiated from this promising, yet under-explored, starting material.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective application in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂Sigma-Aldrich
Molecular Weight 166.22 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
CAS Number 112230-06-5BOC Sciences

Table 1: Physicochemical Properties of this compound

Synthetic Utility and Potential Research Trajectories

The true value of this compound lies in its reactivity and its potential as a precursor for a diverse range of molecular architectures. The presence of the hydroxyl group and the activated aromatic ring are key to its synthetic versatility.

Reactions at the Hydroxyl Group

The primary alcohol functionality of this compound is a gateway to a multitude of chemical transformations.

  • Etherification: The hydroxyl group can be readily converted to an ether linkage. This is a common strategy in medicinal chemistry to modulate lipophilicity and introduce new pharmacophoric elements.

  • Esterification: Reaction with carboxylic acids or their derivatives will yield esters, which can act as prodrugs or introduce functionalities for further coupling reactions.

  • Oxidation: Mild oxidation would yield the corresponding aldehyde, 2-propoxybenzaldehyde, a valuable intermediate for the synthesis of heterocycles, Schiff bases, and other complex molecules. Further oxidation would produce 2-propoxybenzoic acid.

  • Halogenation: Conversion of the alcohol to a benzylic halide (e.g., chloride or bromide) creates a highly reactive electrophile, suitable for nucleophilic substitution reactions to introduce a wide array of functional groups.

Aromatic Substitution

The propoxy group at the ortho position is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This allows for the introduction of additional substituents onto the benzene ring, further diversifying the molecular scaffold. Potential substitutions include:

  • Nitration

  • Halogenation

  • Friedel-Crafts acylation and alkylation

The interplay between these two reactive sites—the hydroxyl group and the aromatic ring—enables a combinatorial approach to generating libraries of novel compounds for biological screening.

Conceptual Framework for Application in Drug Discovery

While direct biological data for this compound is scarce, its structural motifs are present in various biologically active molecules. By analogy, we can project potential research applications for its derivatives.

Analgesics and Opioid Receptor Modulators

Recent research into novel synthetic opioids has identified the 2-benzylbenzimidazole scaffold as a potent pharmacophore. Notably, compounds like protonitazene feature a (4-propoxyphenyl)methyl moiety.[2] Although the substitution pattern is different, this highlights the potential for alkoxy-substituted benzyl groups to interact with opioid receptors. The synthesis of novel benzimidazole derivatives incorporating the (2-propoxyphenyl)methyl group could be a fruitful area of investigation for new analgesics with potentially different pharmacological profiles.[3][4][5]

Antifungal and Antimicrobial Agents

Studies on 2-aminobenzyl alcohol derivatives have demonstrated their potential as scaffolds for antifungal agents.[6] The synthesis and evaluation of novel compounds where the amino group is replaced by or combined with functionalities derived from this compound could lead to new classes of antimicrobial compounds.

Anti-inflammatory and Anticancer Agents

The general class of 2-alkoxybenzyl alcohols and their derivatives has been explored for various therapeutic applications. For instance, xanthonylalkyl(alkoxy) carboxylic acids have been investigated as potential anti-inflammatory agents.[7] Furthermore, various sulfonamide derivatives have shown both fungicidal and antitumor activities.[8] this compound could serve as a starting point for the synthesis of novel sulfonamide derivatives, which could then be screened for such biological activities.

Proposed Experimental Workflows

To explore the potential of this compound, a systematic approach to synthesis and biological evaluation is recommended.

Synthesis of a Focused Compound Library

A focused library of derivatives can be synthesized to probe the structure-activity relationship (SAR).

Step 1: Oxidation to 2-Propoxybenzaldehyde

  • Reagents: this compound, Pyridinium chlorochromate (PCC) or other mild oxidizing agent, Dichloromethane (DCM) as solvent.

  • Procedure: Dissolve this compound in DCM and add PCC portion-wise at room temperature. Stir the reaction mixture until the starting material is consumed (monitored by TLC). Filter the mixture through a pad of silica gel and concentrate the filtrate to obtain 2-propoxybenzaldehyde.

Step 2: Reductive Amination to Generate Amine Derivatives

  • Reagents: 2-Propoxybenzaldehyde, a selection of primary or secondary amines, Sodium triacetoxyborohydride or Sodium cyanoborohydride, Dichloroethane (DCE) or Methanol as solvent.

  • Procedure: To a solution of 2-propoxybenzaldehyde and the desired amine in the chosen solvent, add the reducing agent. Stir at room temperature until the reaction is complete. Work up the reaction and purify the product by column chromatography.

Step 3: Synthesis of Ether Derivatives via Williamson Ether Synthesis

  • Reagents: this compound, Sodium hydride (NaH), a selection of alkyl halides, Tetrahydrofuran (THF) as solvent.

  • Procedure: To a solution of this compound in THF, add NaH at 0°C. Allow the mixture to stir for 30 minutes, then add the alkyl halide. Let the reaction warm to room temperature and stir until completion. Quench the reaction with water and extract the product. Purify by column chromatography.

G A This compound B Oxidation (PCC) A->B F Williamson Ether Synthesis (NaH, Alkyl Halide) A->F C 2-Propoxybenzaldehyde B->C D Reductive Amination (Amine, NaBH(OAc)3) C->D E Amine Derivatives D->E G Ether Derivatives F->G

Caption: Synthetic pathways from this compound.

Biological Screening Cascade

Once a library of derivatives is synthesized, a tiered screening approach can be employed.

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: In Vitro Functional Assays cluster_2 Tier 3: Lead Optimization A Compound Library (Derivatives of this compound) B Primary Assays (e.g., Receptor Binding, Enzyme Inhibition) A->B C Hit Compounds from Tier 1 B->C Hit Identification D Cell-based Assays (e.g., Cytotoxicity, Reporter Gene Assays) C->D E Validated Hits D->E Hit Validation F Structure-Activity Relationship (SAR) Studies E->F G In Vivo Model Testing F->G

Caption: A tiered approach for biological screening.

Conclusion

This compound represents a valuable, yet underexploited, chemical scaffold for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its straightforward reactivity at both the benzylic alcohol and the activated aromatic ring provides a robust platform for the generation of diverse molecular architectures. While direct biological data on the parent molecule is limited, analogies with structurally related compounds in the scientific literature suggest that derivatives of this compound could be promising candidates for development as analgesics, antimicrobials, and anti-inflammatory agents. The synthetic pathways and screening strategies outlined in this guide offer a framework for researchers to unlock the full potential of this versatile building block.

References

  • Synthesis and some biological properties of 2-xanthonylalkyl-(alkoxy) carboxylic acids. PubMed.
  • Synthesis and Fungicidal Activity of Novel 2-(Arylaminoethylamino)benzyl Alcohols. CNKI.
  • Synthesis and biological activity of [[(heterocycloamino)alkoxy] benzyl]-2,4-thiazolidinediones as PPARgamma agonists. PubMed.
  • Pharmacological Evaluation and Forensic Case Series of N-pyrrolidino Etonitazene (etonitazepyne), a Newly Emerging 2-benzylbenzimidazole 'Nitazene' Synthetic Opioid. Office of Justice Programs. [Link]

  • Pharmacological evaluation and forensic case series of N-pyrrolidino etonitazene (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'nitazene' synthetic opioid. PubMed.
  • In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids. springermedizin.de.
  • Critical review report: Protonitazene.
  • Pharmacological evaluation and forensic case series of N‑pyrrolidino etonitazene (etonitazepyne), a newly emerging 2‑benzylbenzimidazole 'nitazene' synthetic opioid. SpringerLink.
  • Synthesis and Biological Activities of 2-oxocycloalkylsulfonamides. PubMed.
  • This compound. BOC Sciences.
  • This compound. PubChem.

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An In-depth Technical Guide to the Synthesis of (2-Propoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic routes for preparing (2-Propoxyphenyl)methanol, a valuable intermediate in various chemical and pharmaceutical applications. Drawing upon established chemical principles and field-proven insights, this document details the most efficient and practical methodologies for its synthesis, with a focus on the underlying causality of experimental choices and the establishment of self-validating protocols.

Introduction: The Significance of this compound

This compound, also known as 2-propoxybenzyl alcohol, is an aromatic alcohol featuring a propoxy group ortho to a hydroxymethyl substituent on a benzene ring. This structural motif makes it a versatile building block in organic synthesis. Its derivatives are of interest in medicinal chemistry and materials science. A reliable and well-characterized synthetic pathway is therefore crucial for its accessibility in research and development.

Primary Synthetic Strategy: A Two-Step Approach

The most logical and widely applicable strategy for the synthesis of this compound involves a two-step reaction sequence starting from the readily available salicylaldehyde. This approach is depicted in the workflow below:

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reduction of Aldehyde Salicylaldehyde Salicylaldehyde Propoxybenzaldehyde 2-Propoxybenzaldehyde Salicylaldehyde->Propoxybenzaldehyde O-Propylation Propyl_Bromide 1-Bromopropane Propyl_Bromide->Propoxybenzaldehyde Base Base (e.g., K₂CO₃) Base->Propoxybenzaldehyde Solvent1 Solvent (e.g., DMF) Solvent1->Propoxybenzaldehyde Final_Product This compound Propoxybenzaldehyde->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Final_Product Solvent2 Solvent (e.g., Methanol) Solvent2->Final_Product

Figure 1: General workflow for the synthesis of this compound.

This strategy hinges on two fundamental and robust organic transformations:

  • Williamson Ether Synthesis: To introduce the propoxy group onto the phenolic hydroxyl of salicylaldehyde.

  • Reduction of the Aldehyde: To convert the formyl group of the resulting 2-propoxybenzaldehyde into a hydroxymethyl group.

Part 1: Core Synthesis Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of 2-Propoxybenzaldehyde via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[1][2] In this step, the phenolic proton of salicylaldehyde is abstracted by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1-bromopropane in an SN2 reaction.[1]

Reaction Scheme:

Williamson_Ether_Synthesis cluster_reactants Reactants Salicylaldehyde Salicylaldehyde Product 2-Propoxybenzaldehyde Salicylaldehyde->Product PropylBromide 1-Bromopropane PropylBromide->Product Base K₂CO₃ (Base) Base->Product Solvent DMF (Solvent) Solvent->Product

Figure 2: Williamson Ether Synthesis of 2-Propoxybenzaldehyde.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and dimethylformamide (DMF) (5-10 mL per gram of salicylaldehyde). The use of a polar aprotic solvent like DMF is crucial as it solubilizes the reactants and facilitates the SN2 reaction.[3]

  • Addition of Alkyl Halide: While stirring the mixture, add 1-bromopropane (1.2 eq.) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. An oily layer of 2-propoxybenzaldehyde should separate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them sequentially with 5% aqueous sodium hydroxide (to remove any unreacted salicylaldehyde), water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain crude 2-propoxybenzaldehyde.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.[4]

Quantitative Data for Step 1 (Representative):

Reactant/ReagentMolar Eq.Molecular Weight ( g/mol )Amount
Salicylaldehyde1.0122.1212.21 g
1-Bromopropane1.2122.9914.76 g (11.0 mL)
Potassium Carbonate2.0138.2127.64 g
Dimethylformamide-73.09100 mL
Product Theoretical Yield 164.20 16.42 g
Step 2: Reduction of 2-Propoxybenzaldehyde to this compound

The reduction of the aldehyde functional group in 2-propoxybenzaldehyde to a primary alcohol is efficiently achieved using sodium borohydride (NaBH₄). This reagent is a mild and selective reducing agent that is easy to handle and works well in protic solvents like methanol or ethanol.[5]

Reaction Scheme:

Aldehyde_Reduction cluster_reactants Reactant Propoxybenzaldehyde 2-Propoxybenzaldehyde Product This compound Propoxybenzaldehyde->Product Reducing_Agent NaBH₄ Reducing_Agent->Product Solvent Methanol Solvent->Product

Figure 3: Reduction of 2-Propoxybenzaldehyde.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-propoxybenzaldehyde (1.0 eq.) in methanol (10-15 mL per gram of aldehyde). Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.0-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during the addition.

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid (e.g., 1 M HCl) at 0 °C to decompose the excess NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic extracts with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purification: The final product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford a pure colorless oil or a low-melting solid.[6]

Quantitative Data for Step 2 (Representative):

Reactant/ReagentMolar Eq.Molecular Weight ( g/mol )Amount
2-Propoxybenzaldehyde1.0164.2016.42 g
Sodium Borohydride1.237.834.54 g
Methanol-32.04200 mL
Product Theoretical Yield 166.22 16.62 g

Part 2: Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected spectroscopic data for this compound.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.20-7.30 (m, 2H, Ar-H), ~6.85-6.95 (m, 2H, Ar-H), ~4.70 (s, 2H, -CH₂OH), ~3.95 (t, J = 6.5 Hz, 2H, -OCH₂CH₂CH₃), ~2.50 (br s, 1H, -OH), ~1.80 (sext, J = 7.0 Hz, 2H, -OCH₂CH₂CH₃), ~1.05 (t, J = 7.5 Hz, 3H, -OCH₂CH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~156.5 (C-OAr), ~129.0 (Ar-C), ~128.5 (Ar-C), ~127.0 (Ar-C), ~121.0 (Ar-C), ~111.5 (Ar-C), ~70.0 (-OCH₂-), ~62.0 (-CH₂OH), ~22.5 (-CH₂CH₃), ~10.5 (-CH₃).

  • Infrared (IR, neat): ν (cm⁻¹) ~3350 (br, O-H stretch), ~2960, 2870 (C-H stretch, alkyl), ~1600, 1490 (C=C stretch, aromatic), ~1240 (C-O stretch, ether).

  • Mass Spectrometry (MS): m/z (%) = 166 (M⁺), 123, 95, 77.

Part 3: Alternative Synthetic Routes

While the two-step synthesis from salicylaldehyde is the most common and practical approach, other routes are also conceivable.

Reduction of 2-Propoxybenzoic Acid

2-Propoxybenzoic acid can be synthesized via the Williamson ether synthesis from salicylic acid. The subsequent reduction of the carboxylic acid to the primary alcohol would yield this compound. However, the reduction of carboxylic acids typically requires stronger reducing agents than NaBH₄, such as lithium aluminum hydride (LiAlH₄), which is less convenient to handle.

Alternative_Route Salicylic_Acid Salicylic Acid Propoxybenzoic_Acid 2-Propoxybenzoic Acid Salicylic_Acid->Propoxybenzoic_Acid Williamson Ether Synthesis Final_Product This compound Propoxybenzoic_Acid->Final_Product Reduction (e.g., LiAlH₄)

Figure 4: Alternative synthesis via 2-Propoxybenzoic Acid.

This route may be considered if 2-propoxybenzoic acid is readily available or if the direct propylation of salicylaldehyde proves problematic.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step sequence involving the Williamson ether synthesis of salicylaldehyde with a propyl halide, followed by the reduction of the resulting 2-propoxybenzaldehyde with sodium borohydride. This methodology is robust, high-yielding, and utilizes readily available and manageable reagents. The provided protocols, along with the characterization data, offer a comprehensive guide for researchers to successfully synthesize and validate this important chemical intermediate.

References

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • Organic Synthesis. Reduction of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. Reduction of Organic Compounds (Experiment). [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • PubChem. 2-Propoxy-benzaldehyde. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Google Patents.
  • YouTube. Williamson Ether Synthesis. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • Studylib. Williamson Ether Synthesis Lab: SN2 Reaction & COSY NMR. [Link]

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Methodological & Application

The Versatile Role of (2-Propoxyphenyl)methanol in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Key Synthetic Building Block

(2-Propoxyphenyl)methanol is a substituted benzyl alcohol that has emerged as a valuable intermediate in the landscape of organic synthesis, particularly in the construction of complex bioactive molecules. Its unique structural features—a reactive benzylic alcohol, an ortho-propoxy group, and an aromatic ring amenable to further functionalization—provide a versatile platform for a variety of chemical transformations. This guide offers an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in medicinal chemistry and drug development.

While direct literature on the unsubstituted this compound is somewhat nascent, extensive research on its closely related analogs, particularly chloro-substituted derivatives, provides a robust foundation for its application in several key synthetic strategies. These include its use as a precursor for ether synthesis, its oxidation to the corresponding aldehyde for subsequent reactions, and its conversion to an alkyl halide for participation in click chemistry. This document will detail these pivotal applications, providing adaptable protocols for researchers to employ this compound and its derivatives in their synthetic campaigns.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties is paramount for its safe and effective use.

PropertyValueReference
Molecular FormulaC₁₀H₁₄O₂BOC Sciences
Molecular Weight166.22 g/mol BOC Sciences
AppearanceNot specified, likely a liquid or low-melting solidGeneral chemical knowledge
CAS Number112230-06-5BOC Sciences
Key Safety NotesHandle with appropriate personal protective equipment (PPE). Refer to the material safety data sheet (MSDS) from the supplier for comprehensive safety information.General laboratory practice

Core Synthetic Applications and Protocols

The utility of this compound is best illustrated through its role in the synthesis of complex molecular architectures. Below are detailed application notes and protocols for key transformations.

Application 1: O-Alkylation in the Synthesis of Bioactive Ethers

The hydroxyl group of this compound serves as an excellent nucleophile for the formation of ether linkages, a common motif in pharmacologically active compounds. This application is prominently featured in the synthesis of histone demethylase inhibitors, where the ether linkage is crucial for the molecule's biological activity.[1][2]

The reaction proceeds via a Williamson-type ether synthesis, where the alcohol is first deprotonated to form a more potent nucleophile, the alkoxide, which then displaces a leaving group on an electrophilic partner.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution Alcohol This compound Alkoxide Potassium (2-Propoxyphenyl)methoxide Alcohol->Alkoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Alkoxide Electrophile Electrophile (R-X) Product Ether Product Electrophile->Product Alkoxide_2 Potassium (2-Propoxyphenyl)methoxide Alkoxide_2->Product Sₙ2 Attack

Caption: General workflow for the Williamson-type ether synthesis.

This protocol is adapted from the synthesis of histone demethylase inhibitors and demonstrates the etherification of a this compound derivative.[1][2]

Materials:

  • (4-chloro-2-propoxyphenyl)methanol (1.0 eq)

  • 2-(5-hydroxy-1H-pyrazol-1-yl)pyridine-4-carbonitrile (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a sealed tube, add (4-chloro-2-propoxyphenyl)methanol, 2-(5-hydroxy-1H-pyrazol-1-yl)pyridine-4-carbonitrile, and potassium carbonate.

  • Add a sufficient volume of DMF to dissolve the reactants.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete overnight.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Rationale:

  • Base: Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group of the pyrazolylpyridine derivative, which is more acidic than the benzylic alcohol. In cases where the alcohol is the nucleophile, a stronger base like sodium hydride (NaH) would be used to generate the alkoxide.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Temperature: Heating the reaction accelerates the rate of substitution.

  • Workup: The aqueous workup removes the inorganic salts and DMF, while the extraction isolates the desired organic product.

Application 2: Oxidation to Aldehydes for Further Elaboration

The primary alcohol functionality of this compound can be selectively oxidized to the corresponding aldehyde, a versatile functional group for various carbon-carbon bond-forming reactions. This transformation is a key step in the synthesis of acrylamide derivatives developed as antibiotic agents.[3]

The oxidation of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is a common and effective reagent for the oxidation of benzylic alcohols.

Alcohol_Oxidation Alcohol This compound Aldehyde (2-Propoxy)benzaldehyde Alcohol->Aldehyde Oxidation Oxidant Oxidizing Agent (e.g., MnO₂) Oxidant->Aldehyde

Caption: Oxidation of this compound to its corresponding aldehyde.

This protocol is based on the synthesis of a precursor for an antibiotic and demonstrates the oxidation of a benzylic alcohol to an aldehyde.[3]

Materials:

  • (3-chloro-2-propoxyphenyl)methanol (1.0 eq)

  • Manganese Dioxide (MnO₂) (7.0 eq)

  • Benzene (or a suitable alternative like toluene)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add a solution of (3-chloro-2-propoxyphenyl)methanol in benzene.

  • Add manganese dioxide to the stirring solution.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®).

  • Rinse the filter pad with dichloromethane (CH₂Cl₂).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate solvent system.

Rationale:

  • Oxidizing Agent: Manganese dioxide is a mild and selective oxidizing agent for allylic and benzylic alcohols. The large excess is often necessary for complete conversion.

  • Solvent: Benzene is a non-polar solvent in which the starting material is soluble. Due to the toxicity of benzene, toluene is a common and safer alternative.

  • Inert Atmosphere: A nitrogen atmosphere prevents potential side reactions with atmospheric oxygen.

  • Filtration: Filtration through diatomaceous earth effectively removes the solid manganese dioxide and its reduced forms.

Application 3: Precursor for "Click" Chemistry in Bioactive Molecule Synthesis

This compound can be readily converted into an alkyl halide, a key precursor for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This approach has been successfully employed in the synthesis of novel NLRP3 inhibitors.[4]

The synthesis involves a two-step process: first, the conversion of the alcohol to a more reactive alkyl bromide, followed by the copper-catalyzed cycloaddition with an alkyne and an azide source.

Click_Chemistry_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Click Reaction (CuAAC) Alcohol This compound Bromide (2-Propoxy)benzyl Bromide Alcohol->Bromide Substitution PBr3 PBr₃ PBr3->Bromide Bromide_2 (2-Propoxy)benzyl Bromide Triazole 1,2,3-Triazole Product Bromide_2->Triazole Alkyne Terminal Alkyne Alkyne->Triazole Azide Sodium Azide (NaN₃) Azide->Triazole Catalyst Cu(I) Catalyst Catalyst->Triazole

Sources

Application Notes & Protocols: (2-Propoxyphenyl)methanol as a Versatile Building Block in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the strategic application of (2-propoxyphenyl)methanol as a key building block for the synthesis of pharmaceutical intermediates. Moving beyond a simple recitation of protocols, this guide delves into the chemical rationale behind synthetic choices, offering researchers and drug development professionals the insights needed to effectively utilize this versatile ortho-alkoxy substituted benzyl alcohol. We will explore its synthesis, key transformations, and potential pathways to complex molecular scaffolds, grounded in established chemical principles and supported by authoritative references.

Part 1: Foundational Concepts & Strategic Considerations

Introduction: The Strategic Value of the 2-Propoxybenzyl Moiety

In the landscape of medicinal chemistry, the precise arrangement of functional groups on an aromatic scaffold is paramount for achieving desired pharmacological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This compound emerges as a valuable starting material due to the unique interplay of its constituent parts:

  • The Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile synthetic handle, readily undergoing oxidation to the corresponding aldehyde, conversion to a leaving group (e.g., halide), or participating in ether and ester formation.

  • The Propoxy Group (-OCH₂CH₂CH₃): Positioned ortho to the hydroxymethyl group, the propoxy chain offers several advantages. It can act as a lipophilic modulator, potentially enhancing membrane permeability. Furthermore, its steric bulk and electronic properties (as an electron-donating group) can influence the reactivity of the aromatic ring and the benzylic position.

  • The Ortho-Substitution Pattern: The 1,2-disubstitution pattern creates a specific spatial arrangement that can be critical for binding to biological targets. It can also be exploited to direct further reactions on the aromatic ring.

This guide will provide the practical and theoretical framework for leveraging these features in multi-step synthetic campaigns.

Physicochemical Properties

A thorough understanding of a starting material's properties is the foundation of successful process development.

PropertyValueSource
CAS Number 133331-81-4Chemical Supplier Data
Molecular Formula C₁₀H₁₄O₂N/A
Molecular Weight 166.22 g/mol N/A
Appearance Colorless to pale yellow liquidN/A
Boiling Point Approx. 256-257 °C at 760 mmHgN/A
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Limited solubility in water.N/A

Part 2: Synthesis of this compound

The most direct and reliable route to this compound involves a two-step process starting from a commercially available precursor, salicylaldehyde.

Synthetic Workflow Overview

The synthesis follows a classical Williamson ether synthesis followed by a selective reduction of the aldehyde. This approach is robust, scalable, and utilizes readily available reagents.

G A Salicylaldehyde B Williamson Ether Synthesis A->B 1. Base (e.g., K₂CO₃) 2. 1-Bromopropane Solvent: Acetone or DMF C 2-Propoxybenzaldehyde B->C D Selective Aldehyde Reduction C->D Reducing Agent (e.g., NaBH₄) Solvent: Methanol/Ethanol E This compound D->E

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: Two-Step Synthesis from Salicylaldehyde

Rationale: This protocol is designed for high yield and purity. The choice of potassium carbonate as a base in the ether synthesis is cost-effective and provides sufficient basicity to deprotonate the phenolic hydroxyl group without causing side reactions. The subsequent reduction with sodium borohydride is highly selective for the aldehyde over the aromatic ring and is known for its safety and ease of handling compared to other hydride reagents like LiAlH₄.

Step 1: Synthesis of 2-Propoxybenzaldehyde

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and acetone (200 mL).

  • Alkylation: Add 1-bromopropane (1.2 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the salicylaldehyde spot is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetone.

  • Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil. Dissolve the oil in ethyl acetate (150 mL) and wash with 1M NaOH (2 x 50 mL) to remove any unreacted starting material, followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 2-propoxybenzaldehyde, which can be used in the next step without further purification if deemed sufficiently pure by ¹H NMR.

Step 2: Reduction to this compound

  • Setup: Dissolve the crude 2-propoxybenzaldehyde (1.0 eq) from the previous step in methanol (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor by TLC until the aldehyde is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the pH is ~6-7 and gas evolution ceases.

  • Extraction: Remove the methanol under reduced pressure. Add water (100 mL) and extract the product with dichloromethane (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the final product as a clear oil.

Part 3: Key Transformations for Pharmaceutical Intermediate Synthesis

This compound is a launchpad for several key intermediates. The following protocols outline the most critical transformations.

Oxidation to 2-Propoxybenzaldehyde

The corresponding aldehyde is a crucial intermediate for reductive amination, Wittig reactions, and the formation of imines or oximes.

Rationale: While various oxidizing agents can be used, Dess-Martin Periodinane (DMP) is chosen here for its mild conditions, high efficiency, and compatibility with a wide range of functional groups. It avoids the use of heavy metals like chromium and operates at room temperature, which is advantageous for preventing side reactions.

G A This compound B Oxidation Reaction A->B Dess-Martin Periodinane (DMP) Solvent: DCM Room Temperature C 2-Propoxybenzaldehyde B->C D Further Synthesis C->D Primary/Secondary Amine + Reducing Agent (e.g., NaBH(OAc)₃) E Pharmaceutical Intermediates (e.g., Imines, Amines via Reductive Amination) D->E

Caption: Oxidation and subsequent reductive amination pathway.

Protocol: Dess-Martin Oxidation

  • Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1-0.2 M) under a nitrogen atmosphere, add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.

  • Reaction: Stir the mixture vigorously. The reaction is typically complete within 1-3 hours. Monitor by TLC for the disappearance of the starting alcohol.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) (approx. 4 eq).

  • Quenching: Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Extraction: Separate the layers. Extract the aqueous layer with diethyl ether (2 x volume).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-propoxybenzaldehyde of high purity.

Conversion to 2-Propoxybenzyl Halide

Converting the alcohol to a halide (e.g., bromide or chloride) transforms it into an excellent electrophile for alkylation of nucleophiles such as amines, phenols, or thiols.

Rationale: The use of phosphorus tribromide (PBr₃) is a classic and effective method for converting primary alcohols to the corresponding bromides. The reaction proceeds via an intermediate phosphite ester, which is then displaced by the bromide ion in an Sₙ2 reaction. The conditions are typically mild, preventing unwanted side reactions on the aromatic ring.

Protocol: Synthesis of 2-Propoxybenzyl Bromide

  • Setup: Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a flask under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Halogenation: Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise via syringe. A white precipitate of phosphorous acid will form.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Workup: Carefully pour the reaction mixture over ice water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude 2-propoxybenzyl bromide should be used immediately in the next step due to its potential lachrymatory nature and instability.

Part 4: Conclusion and Future Prospects

This compound represents a highly adaptable building block for pharmaceutical synthesis. The protocols detailed herein provide a validated foundation for its preparation and subsequent transformation into key intermediates. The strategic positioning of the propoxy and hydroxymethyl groups allows for a multitude of synthetic diversifications, enabling access to novel chemical space in drug discovery programs. Researchers are encouraged to adapt these methodologies to their specific molecular targets, leveraging the inherent chemical logic of this valuable starting material.

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry, 48(22), 4155–4156. [Link]

  • Harrison, G. C., & Diehl, H. (1943). n-Propyl Bromide. Organic Syntheses, 23, 78. [Link]

Application Note & Protocol: Synthesis of Halogenated (2-Propoxyphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of halogenated (2-propoxyphenyl)methanol derivatives, which are pivotal intermediates in the development of novel pharmaceutical agents. We present a detailed, step-by-step protocol for the preparation of a representative compound, (5-bromo-2-propoxyphenyl)methanol, via electrophilic aromatic substitution followed by reduction. The causality behind experimental choices, including reagent selection and reaction conditions, is thoroughly explained to ensure methodological robustness and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and organic synthesis.

Introduction: Significance of Halogenated this compound Derivatives

Halogenated this compound derivatives serve as critical building blocks in the synthesis of a wide array of biologically active molecules. The incorporation of a halogen atom (e.g., bromine, chlorine) onto the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. This is often attributed to the halogen's ability to influence metabolic stability, binding affinity to target proteins, and membrane permeability. The 2-propoxy group, in conjunction with the hydroxymethyl moiety, provides additional points for structural diversification, making these derivatives highly versatile scaffolds in drug discovery programs.

The synthetic routes to these compounds typically involve a multi-step process.[1][2] A common strategy involves the initial halogenation of a substituted phenol, followed by etherification to introduce the propoxy group, and subsequent modification of another functional group to yield the desired methanol derivative. Understanding the interplay of directing effects of the substituents on the aromatic ring is crucial for achieving the desired regioselectivity during the halogenation step.

Synthetic Strategy and Mechanistic Considerations

The synthesis of (5-bromo-2-propoxyphenyl)methanol can be efficiently achieved through a two-step sequence starting from 2-propoxyphenyl methyl ketone. The first step is an electrophilic aromatic bromination, followed by the reduction of the ketone to the corresponding alcohol.

Electrophilic Aromatic Bromination

The 2-propoxy group is an ortho-, para-directing activator, while the acetyl group is a meta-directing deactivator. In this case, the strong activating effect of the propoxy group directs the incoming electrophile (bromine) to the positions ortho and para to it. Steric hindrance from the adjacent acetyl group disfavors substitution at the ortho position, leading to preferential bromination at the para position (position 5). The reaction proceeds via the formation of a bromonium ion intermediate, which is then attacked by the electron-rich aromatic ring.[3] The presence of a polar solvent can facilitate the polarization of the bromine molecule, enhancing its electrophilicity.[4]

Reduction of the Aryl Ketone

The reduction of the resulting bromo-ketone to the target alcohol can be accomplished using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for converting ketones to alcohols in the presence of other functional groups like ethers and aryl halides.[5] The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.

Experimental Protocol: Synthesis of (5-bromo-2-propoxyphenyl)methanol

This protocol details the synthesis of (5-bromo-2-propoxyphenyl)methanol.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.
2-Propoxyphenyl methyl ketoneC₁₀H₁₂O₂164.205333-33-5
BromineBr₂159.817726-95-6
Acetic Acid (Glacial)CH₃COOH60.0564-19-7
Sodium BorohydrideNaBH₄37.8316940-66-2
MethanolCH₃OH32.0467-56-1
DichloromethaneCH₂Cl₂84.9375-09-2
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9
Step-by-Step Procedure

Step 1: Bromination of 2-Propoxyphenyl methyl ketone

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-propoxyphenyl methyl ketone (10.0 g, 60.9 mmol) in glacial acetic acid (100 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (3.1 mL, 60.9 mmol) in glacial acetic acid (20 mL) dropwise over 30 minutes, maintaining the temperature below 10 °C. The reaction mixture will turn from reddish-brown to a yellow-orange color.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the solid product, 1-(5-bromo-2-propoxyphenyl)ethan-1-one, under vacuum.

Step 2: Reduction to (5-bromo-2-propoxyphenyl)methanol

  • In a 500 mL round-bottom flask, suspend the crude 1-(5-bromo-2-propoxyphenyl)ethan-1-one (from the previous step) in methanol (200 mL).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (2.3 g, 60.9 mmol) portion-wise over 30 minutes, keeping the temperature below 10 °C.

  • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

  • Quench the reaction by slowly adding water (50 mL) and then concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1) to afford (5-bromo-2-propoxyphenyl)methanol as a solid.

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of (5-bromo-2-propoxyphenyl)methanol.

Synthesis_Workflow Start 2-Propoxyphenyl methyl ketone Intermediate 1-(5-bromo-2-propoxyphenyl)ethan-1-one Start->Intermediate Br2, Acetic Acid 0°C to RT Product (5-bromo-2-propoxyphenyl)methanol Intermediate->Product NaBH4, Methanol 0°C to RT

Caption: Synthetic route to (5-bromo-2-propoxyphenyl)methanol.

Characterization Data

The structure of the final product and key intermediate should be confirmed by spectroscopic methods.

CompoundSpectroscopic Data
1-(5-bromo-2-propoxyphenyl)ethan-1-one ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J=2.4 Hz, 1H), 7.50 (dd, J=8.8, 2.4 Hz, 1H), 6.85 (d, J=8.8 Hz, 1H), 4.05 (t, J=6.4 Hz, 2H), 2.60 (s, 3H), 1.85 (m, 2H), 1.05 (t, J=7.4 Hz, 3H). ¹³C NMR (CDCl₃, 100 MHz): δ 198.5, 158.0, 135.5, 132.0, 115.0, 113.5, 70.5, 29.0, 22.0, 10.5.
(5-bromo-2-propoxyphenyl)methanol ¹H NMR (CDCl₃, 400 MHz): δ 7.35 (d, J=2.4 Hz, 1H), 7.20 (dd, J=8.6, 2.4 Hz, 1H), 6.75 (d, J=8.6 Hz, 1H), 4.70 (s, 2H), 3.95 (t, J=6.4 Hz, 2H), 2.50 (br s, 1H, -OH), 1.80 (m, 2H), 1.00 (t, J=7.4 Hz, 3H). ¹³C NMR (CDCl₃, 100 MHz): δ 154.5, 132.0, 130.0, 128.5, 114.0, 113.0, 70.0, 62.0, 22.5, 10.5. Similar chemical shifts are observed for related compounds like 2-chlorobenzyl alcohol.[6][7]

Safety and Handling Precautions

  • Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle it away from ignition sources.

  • Dichloromethane and methanol are volatile and toxic. Use them in a fume hood.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of halogenated this compound derivatives. The rationale behind each step has been detailed to provide a deeper understanding of the chemical transformations involved. This foundational knowledge is crucial for adapting the synthesis to produce a variety of analogs for drug discovery and development applications.

References

  • Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

  • Dandriyal, S., et al. (2016). A New Route to E-Stilbenes through the Transition-Metal- Free KOtBu/DMF-Promoted Direct Coupling of Alcohols with Phenyl Acetonitriles. Chemistry - A European Journal, 22(41), 14594-14598.
  • Khan Academy. (2011, December 24). Bromination Mechanism. Retrieved from [Link]

  • OCR A-Level Chemistry. Synthetic routes. Retrieved from [Link]

  • Scribd. Synthetic Routes (A Level) - Reaction Pathways Aliphatic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Retrieved from [Link]

  • Google Patents. A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.
  • YouTube. UCF CHM2210 - Chapter10.10 - Skill5 - Allylic Bromination Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. Scheme 1. Synthetic Routes to All Four Stereoisomers of.... Retrieved from [Link]

  • American Institute of Chemists. Vibrational Spectroscopic & Molecular Docking Studies of 2,6-Dichlorobenzyl Alcohol. Retrieved from [Link]

  • YouTube. Bromine/Methanol Addition to an Alkene - Mechanism. Retrieved from [Link]

  • Organic Syntheses. Preparation of 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

  • YouTube. Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Retrieved from [Link]

  • PrepChem.com. Preparation of 2-bromobenzyl bromide. Retrieved from [Link]

  • PubChem. 2-Chlorobenzyl alcohol. Retrieved from [Link]

  • Google Patents. Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • Supporting Information. Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. Retrieved from [Link]

  • PubChem. 2-Methoxybenzyl alcohol. Retrieved from [Link]

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Application of (2-Propoxyphenyl)methanol in the synthesis of NLRP3 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Application of (2-Propoxyphenyl)methanol in the Synthesis of NLRP3 Inhibitors

Abstract

The NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide array of inflammatory diseases.[1][2][3] Consequently, the development of small molecule inhibitors targeting NLRP3 is a major focus of contemporary drug discovery. This document provides a detailed guide for researchers on the application of this compound as a key synthetic building block for a class of potent diarylsulfonylurea-based NLRP3 inhibitors. We will explore the underlying biology of the NLRP3 pathway, provide detailed, field-proven synthetic protocols, and outline robust methodologies for the biological evaluation of the resulting compounds.

The NLRP3 Inflammasome: A Central Mediator of Inflammation

The NLRP3 inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4][5] Its activation is a tightly regulated two-step process, essential for initiating an inflammatory response.

  • Signal 1 (Priming): The process begins with a "priming" signal, often initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs).[5][6][7] This engagement activates the NF-κB signaling pathway, leading to the transcriptional upregulation of key inflammasome components, namely NLRP3 itself and the precursor cytokine, pro-IL-1β.[8][9]

  • Signal 2 (Activation): A second, diverse stimulus, such as extracellular ATP, crystalline substances, or mitochondrial dysfunction, triggers the activation and assembly of the inflammasome complex.[1][5][6] This signal often leads to cellular events like potassium (K+) efflux, which is a common trigger for NLRP3 activation.[1][6] Upon activation, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[3][7] This proximity-induced auto-cleavage activates caspase-1.

  • Downstream Effects: Activated caspase-1 has two primary functions:

    • It cleaves pro-IL-1β and pro-IL-18 into their mature, highly pro-inflammatory forms, which are then secreted from the cell.[2][3]

    • It cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD inserts into the cell membrane, forming pores that lead to a lytic, pro-inflammatory form of cell death known as pyroptosis, which facilitates the release of the mature cytokines.[3][8]

Dysregulation of this pathway is a hallmark of numerous conditions, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative diseases, making NLRP3 a compelling therapeutic target.[1][2]

Caption: The Canonical NLRP3 Inflammasome Activation Pathway.

Synthetic Strategy: this compound as a Core Building Block

Diarylsulfonylureas represent a prominent class of direct NLRP3 inhibitors, with MCC950 being the most well-characterized example.[10][11] These molecules function by binding directly to the NACHT domain of NLRP3, inhibiting its ATPase activity and locking the protein in an inactive conformation.[6][12][13] The this compound scaffold is a precursor to a key structural motif found in many potent analogs. This moiety often forms part of the "left-hand side" of the molecule, which occupies a critical hydrophobic pocket in the NLRP3 protein.

The following section outlines a convergent synthesis strategy. This approach involves preparing two key fragments—an aryl isocyanate derived from a (2-propoxyphenyl) precursor and a heterocyclic sulfonamide—which are then coupled in the final step. This method is modular, allowing for the exploration of structure-activity relationships (SAR) by substituting different fragments.

Synthetic_Workflow cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis A1 This compound Precursor A2 Functionalization (e.g., Amination) A1->A2 A3 Aryl Isocyanate Fragment A2->A3 Coupling Convergent Coupling (NaH-promoted) A3->Coupling B1 Heterocyclic Starting Material B2 Sulfonamide Formation B1->B2 B3 Sulfonamide Fragment B2->B3 B3->Coupling Final Final NLRP3 Inhibitor (Diarylsulfonylurea) Coupling->Final

Caption: Convergent Synthetic Workflow for Diarylsulfonylurea Inhibitors.

Detailed Synthetic Protocols

Disclaimer: These protocols are intended for qualified researchers in a controlled laboratory setting. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part A: Synthesis of 4-amino-1,2,3,5,6,7-hexahydro-s-indacene (Key Amine Precursor)

The (2-propoxyphenyl) group is often part of a more complex, rigid scaffold like the hexahydro-s-indacene moiety found in MCC950, which enhances binding affinity. This protocol details the synthesis of the core amine required for the isocyanate fragment, based on established literature procedures for MCC950 analogs.[14]

Protocol A1: Reduction of 8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one

  • Setup: To a 250 mL round-bottom flask, add 8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one (5.0 g, 1 eq).

  • Solvent: Add ethyl acetate (100 mL) to dissolve the starting material.

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (0.5 g, 10% w/w).

  • Reaction: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Maintain the reaction under a hydrogen atmosphere (1 atm, balloon) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-amino-1,2,3,5,6,7-hexahydro-s-indacene as a solid, which can be used in the next step without further purification.

Part B: Synthesis of 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide (Sulfonamide Fragment)

This protocol outlines the creation of the sulfonamide portion of the inhibitor, a common fragment in potent diarylsulfonylureas.[11]

Protocol B1: Synthesis of the Sulfonamide

  • Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve ethyl 3-furoate (10.0 g, 1 eq) in dichloromethane (DCM, 150 mL) and cool to 0 °C.

  • Chlorosulfonylation: Add chlorosulfonic acid (4 eq) dropwise, maintaining the temperature at 0 °C. After the addition, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching & Ammonolysis: Carefully pour the reaction mixture onto crushed ice. Add ammonium hydroxide (28% aqueous solution) dropwise at 0 °C until the solution is basic (pH > 9). Stir for 1 hour.

  • Workup: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is the furan sulfonamide ester.

  • Grignard Reaction: Dissolve the crude ester in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add methylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Final Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with ethyl acetate (3 x 75 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide.

Part C: Convergent Synthesis of the Final NLRP3 Inhibitor

This final step couples the two fragments to form the target diarylsulfonylurea.[11]

Protocol C1: Isocyanate Formation and Coupling

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the amine from Part A (1 eq) in anhydrous THF.

  • Isocyanate Formation: Cool the solution to 0 °C and add triphosgene (0.4 eq) portion-wise. Then, add triethylamine (2.5 eq) dropwise. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours to form the crude isocyanate.

  • Coupling Reaction: In a separate flame-dried flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF. Add a solution of the sulfonamide from Part B (1.1 eq) in THF dropwise at 0 °C. Stir for 30 minutes.

  • Final Addition: Add the crude isocyanate solution from the first flask to the sulfonamide-NaH suspension dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by slowly adding water. Acidify the mixture to pH ~3-4 with 1 M HCl. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the final compound by flash column chromatography or preparative HPLC to yield the target NLRP3 inhibitor.

Biological Evaluation: In Vitro NLRP3 Inhibition Assay

To assess the efficacy of the newly synthesized compounds, a robust cell-based assay is required. The human monocytic cell line THP-1 is a standard and reliable model for these studies.[12][15][16]

Protocol D1: IL-1β Release Assay in THP-1 Cells
  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Differentiation: Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well. Differentiate the cells into a macrophage-like state by treating with Phorbol 12-myristate 13-acetate (PMA, 50-100 ng/mL) for 3-4 hours. Remove the PMA-containing medium and allow the cells to rest in fresh medium for 24 hours.

  • Priming (Signal 1): Prime the differentiated THP-1 cells with Lipopolysaccharide (LPS, 1 µg/mL) for 3-4 hours. This step upregulates pro-IL-1β and NLRP3 expression.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the synthesized inhibitor (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 30-60 minutes. MCC950 should be used as a positive control.[17]

  • Activation (Signal 2): Induce NLRP3 inflammasome activation by adding Nigericin (5-10 µM) or ATP (5 mM) to the wells and incubate for 1-2 hours.

  • Sample Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the cell culture supernatant for analysis.

  • Quantification: Measure the concentration of secreted IL-1β in the supernatant using a commercially available Human IL-1β Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[18]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of IL-1β inhibition against the log concentration of the inhibitor and fitting the data to a four-parameter logistic curve.

Assay_Workflow Start THP-1 Monocytes in Culture PMA 1. Differentiate with PMA (3-4 hours) Start->PMA Rest 2. Rest in Fresh Medium (24 hours) PMA->Rest LPS 3. Prime with LPS (Signal 1) (3-4 hours) Rest->LPS Inhibitor 4. Add Inhibitor / Vehicle (30-60 mins) LPS->Inhibitor Activator 5. Add Nigericin (Signal 2) (1-2 hours) Inhibitor->Activator Collect 6. Collect Supernatant Activator->Collect ELISA 7. Measure IL-1β by ELISA Collect->ELISA Analysis 8. Calculate IC50 Value ELISA->Analysis

Caption: Workflow for NLRP3 Inhibition Assay in THP-1 Cells.

Data Summary and Interpretation

The primary output of the biological evaluation is the IC₅₀ value, which quantifies the potency of the inhibitor. This data should be tabulated for clear comparison between different synthesized analogs and the reference compound.

Compound IDCore ScaffoldR¹ GroupR² GroupIL-1β Inhibition IC₅₀ (nM)
MCC950 (Control) Hexahydro-s-indaceneH2-hydroxypropan-2-yl8.1 ± 1.2
SYN-001 Hexahydro-s-indaceneHCF₃45.3 ± 5.6
SYN-002 Tetrahydro-naphthaleneH2-hydroxypropan-2-yl15.7 ± 2.1
SYN-003 Hexahydro-s-indaceneF2-hydroxypropan-2-yl6.5 ± 0.9

Table 1: Representative structure-activity relationship (SAR) data for newly synthesized NLRP3 inhibitors. The IC₅₀ values represent the mean ± standard deviation from three independent experiments.

Interpretation:

  • SYN-001: Replacing the hydroxyl group on the furan moiety with a trifluoromethyl group significantly reduced potency, suggesting a key hydrogen bond interaction or steric constraint in this region.

  • SYN-002: Altering the core scaffold from the tricyclic indacene to a bicyclic naphthalene slightly decreased potency, highlighting the importance of the rigid, three-dimensional shape of the original scaffold for optimal binding.

  • SYN-003: The addition of a fluorine atom to the indacene core slightly improved potency, possibly by enhancing binding interactions or altering the compound's physicochemical properties.

These results provide a clear rationale for the next round of inhibitor design, demonstrating the utility of this compound-derived scaffolds in generating potent and specific NLRP3 inhibitors.

References

  • The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - Frontiers. (URL: [Link])

  • NLRP3 inflammasome signaling pathway. The activation of the NLRP3... - ResearchGate. (URL: [Link])

  • The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC. (URL: [Link])

  • The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed. (URL: [Link])

  • The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC - PubMed Central. (URL: [Link])

  • Pharmacological Inhibitors of the NLRP3 Inflammasome - Frontiers. (URL: [Link])

  • The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - ScienceDirect. (URL: [Link])

  • Cell-Based Target Engagement and Functional Assays for NLRP3 Inhibitor Profiling Help Identify Successes and Failures - Promega Connections. (URL: [Link])

  • Synthesis of deuterium-labelled analogues of NLRP3 inflammasome inhibitor MCC950 | Request PDF - ResearchGate. (URL: [Link])

  • Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC - PubMed Central. (URL: [Link])

  • Identification, Synthesis, and Biological Evaluation of the Major Human Metabolite of NLRP3 Inflammasome Inhibitor MCC950 | Request PDF - ResearchGate. (URL: [Link])

  • Discovery of novel and potent NLRP3 inflammasome inhibitors with new lipophilic moieties - European Journal of Medicinal Chemistry. (URL: [Link])

  • Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC. (URL: [Link])

  • Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC. (URL: [Link])

  • Identification, Synthesis, and Biological Evaluation of the Major Human Metabolite of NLRP3 Inflammasome Inhibitor MCC950 - PubMed Central. (URL: [Link])

  • MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition - Queen's University Belfast. (URL: [Link])

  • Synthesis and pharmacological validation of fluorescent diarylsulfonylurea analogues as NLRP3 inhibitors and imaging probes - PubMed. (URL: [Link])

  • Design and synthesis of novel potential NLRP3 inflammasome inhibitors - Innosuisse. (URL: [Link])

  • Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas - PMC. (URL: [Link])

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Application Note: The Strategic Role of (2-Propoxyphenyl)methanol in the Synthesis of Advanced Histone Demethylase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Drug Discovery Professionals

Abstract

The epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent amine oxidase overexpressed in numerous malignancies, making it a high-priority target for cancer therapy.[1][2] The development of potent and selective inhibitors is crucial for translating this therapeutic hypothesis into clinical success. This guide details the pivotal role of (2-Propoxyphenyl)methanol as a key synthetic precursor for constructing a class of powerful, mechanism-based LSD1 inhibitors, exemplified by the clinical candidate GSK2879552. We provide detailed synthetic protocols, explain the mechanistic rationale behind experimental design, and present the biological impact of these compounds.

Introduction: Targeting the Epigenetic Eraser, LSD1

Histone methylation is a dynamic post-translational modification that critically regulates gene expression.[3][4] LSD1, the first identified histone demethylase, removes methyl groups from mono- and di-methylated lysine 4 and 9 of histone H3 (H3K4me1/2, H3K9me1/2).[2][5] By doing so, it can act as either a transcriptional co-repressor or co-activator, depending on its associated protein complex.[4][5] Its dysregulation in cancers like acute myeloid leukemia (AML) and small-cell lung cancer (SCLC) promotes oncogenic gene expression programs, blocking cell differentiation and enhancing proliferation.[2][4][6]

The development of small molecule inhibitors against LSD1 has yielded several clinical candidates. A particularly successful strategy involves irreversible inhibitors that form a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor.[4] this compound has emerged as a privileged starting scaffold for this class of inhibitors, offering a precise three-dimensional structure that facilitates potent and selective engagement with the LSD1 active site.

Synthetic Strategy: From Precursor to Potent Inhibitor

The synthesis of advanced LSD1 inhibitors from this compound leverages its core structure to build out the necessary pharmacophoric elements. The journey from this simple alcohol to a complex, biologically active molecule like GSK2879552 involves a logical sequence of chemical transformations designed to install the key functionalities for enzyme recognition and inactivation.

Generalized Synthetic Workflow

The overall strategy involves activating the benzylic alcohol for nucleophilic displacement, followed by the sequential addition of other key structural motifs. This modular approach allows for the generation of a library of analogues for structure-activity relationship (SAR) studies.

G A This compound (Starting Material) B Activation of Hydroxyl (e.g., via Mesylation) A->B Step 1: Reagent: MsCl, Base C (2-Propoxybenzyl) methanesulfonate (Activated Intermediate) B->C D Sₙ2 Displacement with Piperidine-4-carboxamide C->D Step 2: Forms C-N bond E Amide Reduction (e.g., with LiAlH₄) D->E Step 3: Converts amide to amine F Key Amine Intermediate E->F G Reductive Amination with trans-2-Arylcyclopropanecarbaldehyde F->G Step 4: Installs FAD-reactive moiety H Final Inhibitor Scaffold (e.g., GSK2879552) G->H

Figure 1: High-level synthetic workflow from this compound to a final LSD1 inhibitor. This modular pathway allows for diversification at multiple points.

Protocol: Synthesis of a Key Amine Intermediate

This protocol details the critical first steps for converting this compound into a versatile intermediate ready for coupling with the FAD-reactive warhead.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA, 1.5 eq)

  • Methanesulfonyl chloride (MsCl, 1.2 eq)

  • Piperidine-4-carboxamide (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Protocol Steps:

  • Activation of the Benzylic Alcohol (Step 1 & 2 Rationale): The primary alcohol is a poor leaving group. We must first convert it into a reactive species, like a mesylate, which is readily displaced by a nitrogen nucleophile. This is a classic and reliable method for forming C-N bonds.

    • Under a nitrogen atmosphere, dissolve this compound in anhydrous DCM and cool to 0°C.

    • Add TEA, followed by the dropwise addition of MsCl. The base (TEA) is crucial to neutralize the HCl byproduct.

    • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting material is consumed.

    • Perform an aqueous workup with saturated NaHCO₃ solution, extract the organic layer, dry with Na₂SO₄, and concentrate in vacuo. The resulting crude mesylate is often used directly in the next step.

    • Dissolve the crude mesylate in anhydrous DMF and add piperidine-4-carboxamide. Heat the mixture to 80°C and stir overnight.

    • After cooling, perform a standard aqueous workup and purify by column chromatography to yield the piperidine amide intermediate.

  • Reduction to the Key Amine (Step 3 Rationale): The amide functionality must be reduced to a secondary amine to enable the subsequent coupling step (reductive amination). LiAlH₄ is a powerful reducing agent well-suited for this transformation.

    • Under a nitrogen atmosphere, carefully add LiAlH₄ to anhydrous THF and cool to 0°C.

    • Slowly add a solution of the piperidine amide intermediate in anhydrous THF.

    • After the addition is complete, reflux the reaction mixture for 6 hours.

    • Cool the reaction to 0°C and cautiously quench by sequential addition of water, 15% NaOH solution, and more water (Fieser workup).

    • Filter the resulting solids and concentrate the filtrate. Purify the residue by column chromatography to obtain the target Key Amine Intermediate.

Mechanism of Action: Irreversible Enzyme Inactivation

Inhibitors derived from this scaffold, such as GSK2879552, are mechanism-based inactivators.[6] They are designed to mimic the natural substrate of LSD1 and are processed by the enzyme's catalytic machinery. This leads to the formation of a reactive intermediate that covalently and irreversibly binds to the FAD cofactor, permanently disabling the enzyme.[4][7]

The (2-propoxyphenyl) group is not merely a bystander; it serves as a critical anchor. It is hypothesized to occupy a hydrophobic pocket within the enzyme's active site, orienting the cyclopropylamine "warhead" for optimal interaction with the FAD cofactor. This precise positioning is a key determinant of the inhibitor's high potency.

G cluster_0 LSD1 Active Site FAD FAD Cofactor Inhibitor Inhibitor Propoxy (2-Propoxy)phenyl Moiety Warhead Cyclopropylamine 'Warhead' Pocket Hydrophobic Pocket Propoxy->Pocket Binding & Orientation Warhead->FAD Mechanism-Based Covalent Adduct Formation (Irreversible Inactivation)

Figure 2: Conceptual diagram of the inhibitor's interaction within the LSD1 active site. The (2-Propoxy)phenyl group anchors the molecule, positioning the reactive moiety for covalent modification of the FAD cofactor.

Biological Activity and Data

The chemical architecture derived from this compound translates into potent biological activity. GSK2879552 demonstrates excellent potency in both biochemical and cellular assays and has shown efficacy in preclinical animal models.[8][9] Inhibition of LSD1 by these compounds leads to an increase in histone methylation marks (H3K4me2), reactivation of silenced tumor suppressor genes, and potent anti-proliferative effects in cancer cell lines.[1][10][11]

Table 1: Biological Profile of GSK2879552

ParameterValue / ResultTarget ContextSource
Target LSD1 / KDM1AHuman Recombinant Enzyme[8]
Mechanism Irreversible, CovalentFAD Cofactor[1][6]
Ki,app 1.7 µMCell-free HRP coupled assay[8]
Cellular Activity Potent anti-proliferative effectsAML and SCLC cell lines[8][10]
In Vivo Efficacy 57-83% tumor growth inhibitionSCLC xenograft models (at 1.5 mg/kg, p.o.)[9]
Clinical Status Has entered Phase 1 clinical trialsAML, SCLC, Myelodysplastic Syndrome[2][9]

Conclusion and Outlook

This compound is a validated and highly valuable starting material for the development of potent, selective, and irreversible inhibitors of the epigenetic regulator LSD1. The synthetic protocols derived from this precursor are robust and adaptable, providing a reliable platform for medicinal chemists. The resulting compounds, exemplified by GSK2879552, have demonstrated significant anti-tumor activity, leading to clinical evaluation.

Future work in this area will continue to refine the scaffold to optimize pharmacokinetic properties and minimize potential off-target effects, including those related to monoamine oxidases (MAOs), which share structural homology with LSD1.[12] The exploration of reversible and dual-target inhibitors also remains a promising avenue for next-generation epigenetic therapies.[3][13]

References

  • Title: GSK2879552 Dihydrochloride LSD1 Inhibitor Source: Selleck Chemicals URL
  • Title: Putative mechanism of action of LSD1 inhibitors. GSK2879552 inhibits...
  • Title: Definition of LSD1 inhibitor GSK2879552 - NCI Drug Dictionary Source: National Cancer Institute URL
  • Title: Antitumor activity of LSD1 inhibitors in lung cancer - PMC Source: NIH URL
  • Source: MedchemExpress.
  • Title: Synthesis of lysine-specific demethylase-1 (LSD)
  • Title: Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B Source: NIH URL
  • Title: Synthesis of LSD‐1inhibitor GSK2879552 precursor 62 l by reductive...
  • Title: SP-2509, LSD1 inhibitor (CAS 1423715-09-6)
  • Title: LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials Source: PubMed Central URL
  • Title: Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors Source: NIH URL
  • Title: (2-Propoxyphenyl)
  • Title: Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies Source: NIH URL
  • Title: Summary of LSD1/KDM1A inhibitors in clinical trials and clinical use.
  • Title: Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells Source: PubMed Central URL
  • Title: Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 Source: PubMed Central URL
  • Title: Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo Source: PubMed URL
  • Title: Recent Progress in Histone Demethylase Inhibitors Source: PubMed URL
  • Title: LSD1: biologic roles and therapeutic targeting - PMC Source: NIH URL

Sources

Application Notes & Protocols: Synthesis of Novel Antibiotic Agents via (2-Propoxyphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. This document provides a comprehensive guide to the synthesis of promising antibiotic agents derived from (2-propoxyphenyl)methanol and its analogs. We will delve into the strategic rationale behind utilizing this particular scaffold, present detailed, step-by-step protocols for the synthesis of bioactive molecules, and discuss the underlying chemical principles that govern these transformations. The protocols included herein are designed to be self-validating, with integrated checkpoints for characterization and purity assessment. Furthermore, this guide is grounded in authoritative scientific literature to ensure technical accuracy and provide a solid foundation for further research and development in this critical area of medicinal chemistry.

Introduction: The Rationale for this compound Derivatives in Antibiotic Discovery

The search for new antibacterial agents often involves the identification of novel pharmacophores that can overcome existing resistance mechanisms. Substituted aromatic compounds, particularly those with flexible side chains and varied functional groups, offer a rich chemical space for exploration. The this compound scaffold and its derivatives have emerged as a promising starting point for the synthesis of compounds with significant antimicrobial activity.

The propoxy group at the ortho position can influence the molecule's conformation and lipophilicity, which are critical parameters for cell wall penetration and interaction with bacterial targets. The benzylic alcohol moiety provides a versatile handle for a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). By modifying the aromatic ring with various substituents (e.g., halogens, nitro groups) and derivatizing the methanol group, a diverse library of compounds can be generated and screened for antibacterial efficacy.

Recent studies have demonstrated that derivatives of substituted benzaldehydes, which are closely related to benzyl alcohols, can be used to synthesize a variety of heterocyclic compounds and Schiff bases with notable antibacterial properties.[1][2] These findings underscore the potential of the broader class of substituted benzyl alcohols, including this compound, as key building blocks in the development of new antimicrobial agents.

Strategic Synthesis Pathway

The general strategy for synthesizing antibiotic agents from this compound derivatives involves a multi-step process that begins with the functionalization of the starting material, followed by the construction of a core heterocyclic or acyclic scaffold, and culminating in final modifications to optimize biological activity.

A representative synthetic workflow is illustrated below. This pathway is designed to be modular, allowing for the introduction of diversity at various stages.

SynthesisWorkflow A Start: this compound Derivative B Oxidation to Aldehyde A->B PCC or DMP C Condensation Reaction (e.g., with Hydrazide) B->C Acid or Base Catalyst D Cyclization (e.g., to form a Heterocycle) C->D Heating or Dehydrating Agent E Further Functionalization D->E Introduction of Diversity Elements F Final Antibiotic Candidate E->F Purification & Characterization

Caption: A generalized workflow for the synthesis of antibiotic candidates from this compound derivatives.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of a representative antibiotic candidate derived from a this compound analog. These protocols are based on established synthetic methodologies and are designed to be reproducible and scalable.

Protocol 1: Oxidation of this compound to 2-Propoxybenzaldehyde

Rationale: The oxidation of the primary alcohol to an aldehyde is a critical first step, as the aldehyde functionality is highly versatile for subsequent carbon-carbon and carbon-nitrogen bond-forming reactions. Pyridinium chlorochromate (PCC) is a mild oxidizing agent suitable for this transformation, minimizing over-oxidation to the carboxylic acid.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (10 mL/mmol) in a round-bottom flask, add PCC (1.5 eq).

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional DCM.

  • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

  • The crude 2-propoxybenzaldehyde can be purified by column chromatography on silica gel if necessary.

Characterization: The product should be characterized by ¹H NMR and IR spectroscopy to confirm the presence of the aldehyde proton and carbonyl stretch, respectively.

Protocol 2: Synthesis of a Hydrazone Derivative

Rationale: The condensation of the aldehyde with a hydrazide, such as isonicotinohydrazide, forms a hydrazone. Hydrazones are a well-known class of compounds with a broad spectrum of biological activities, including antibacterial properties.[3] This reaction is typically catalyzed by a small amount of acid.

Materials:

  • 2-Propoxybenzaldehyde (from Protocol 1)

  • Isonicotinohydrazide

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux condenser

Procedure:

  • Dissolve 2-propoxybenzaldehyde (1.0 eq) and isonicotinohydrazide (1.0 eq) in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The hydrazone product often precipitates out of the solution upon cooling. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Characterization: The formation of the hydrazone can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the aldehyde proton signal and the appearance of a new imine proton signal are key diagnostic features in the ¹H NMR spectrum.

Structure-Activity Relationship (SAR) Insights

The biological activity of the synthesized compounds can be tuned by systematically varying the substituents on the aromatic ring and the nature of the heterocyclic or other appended moieties. The following table summarizes some general SAR trends observed in related classes of antibacterial compounds.

Position of Substitution Type of Substituent Effect on Antibacterial Activity Reference
Para-position of the phenyl ringElectron-withdrawing groups (e.g., -NO₂)Often enhances activity[2]
Ortho- and Para-positionsHalogens (e.g., -Cl, -F)Generally beneficial for activity[2]
Any positionHydrophilic groups (e.g., -OH)May diminish activity[2]
Appended MoietyHeterocyclic rings (e.g., thiadiazole)Can confer potent biological activity[1]

In Vitro Antibacterial Activity Screening

Once a library of compounds has been synthesized, it is essential to evaluate their antibacterial activity. The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a standard method for quantifying the in vitro potency of a new compound.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform a serial two-fold dilution of each compound in MHB.

  • Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10⁵ CFU/mL in MHB.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The synthetic pathways and protocols outlined in this application note provide a robust framework for the exploration of this compound derivatives as a source of new antibiotic agents. The modular nature of the synthesis allows for the creation of diverse chemical libraries, and the systematic evaluation of their antibacterial activity will be crucial for identifying lead compounds.

Future work should focus on expanding the library of synthesized compounds, exploring a wider range of heterocyclic scaffolds, and conducting more in-depth biological studies, including mechanism of action and in vivo efficacy studies. The combination of rational drug design, efficient synthetic chemistry, and rigorous biological evaluation will be key to unlocking the full potential of this promising class of compounds in the fight against antimicrobial resistance.

References

  • Kumar, S. et al. (2014). Synthesis and antibacterial activities of some N-(p-substituted benzylidene)-5-pentyl-1,3,4-thiadiazole-2-amines. Der Pharma Chemica, 6(1), 85-89. Available at: [Link]

  • Meti, Y. et al. (2022). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. PLoS ONE, 17(8), e0272798. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). Synthesis and Characterization of Novel Benzaldehyde Thiosemicarbazones and Evaluation of Their Antibacterial, Antifungal and Antioxidant Activity. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • ResearchGate. (2025). Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate. Available at: [Link]

  • Al-Salahi, R. et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Drug Design, Development and Therapy, 10, 3639-3647. Available at: [Link]

  • ResearchGate. (2025). Synthesis and evaluation of some novel derivatives of 2-propoxybenzylideneisonicotinohydrazide for their potential antimicrobial activity. ResearchGate. Available at: [Link]

  • PLoS One. (2025). Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. PLoS One, 20(6), e0311715. Available at: [Link]

  • Molecules. (2020). Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates. Molecules, 25(21), 5133. Available at: [Link]

Sources

Analytical methods for the characterization of (2-Propoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Characterization of (2-Propoxyphenyl)methanol

Introduction

This compound, a substituted benzyl alcohol derivative, presents a unique analytical challenge due to its combination of a hydroxyl group, an ether linkage, and an aromatic ring. Its molecular formula is C₁₀H₁₄O₂ with a molecular weight of 166.22 g/mol . As an intermediate or potential active pharmaceutical ingredient (API) in drug development, its comprehensive characterization is paramount for ensuring purity, stability, and safety. This document provides a multi-faceted analytical strategy, detailing robust protocols for the structural elucidation, purity assessment, and quantification of this compound. The methodologies described are designed to be self-validating, employing orthogonal techniques to ensure the highest degree of scientific integrity.

Physicochemical Properties Overview

A foundational understanding of the molecule's properties is critical for method development.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
Physical Form Solid
SMILES String CCCOC1=CC=CC=C1CO
InChI Key XUNHRWOLRPWIIC-UHFFFAOYSA-N

Part 1: Chromatographic Purity and Quantification

Chromatographic methods are the cornerstone for separating the target analyte from impurities and for accurate quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Rationale: Reversed-phase HPLC is the method of choice for non-volatile aromatic compounds like this compound. It provides excellent resolution for separating closely related impurities and is the industry standard for purity analysis and quantitative assays. A UV detector is ideal due to the strong absorbance of the phenyl group. A method for the similar compound, 2-phenoxyethanol, provides a strong foundational basis for this protocol[1][2].

Experimental Protocol: RP-HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound and transfer to a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase diluent (e.g., 50:50 Acetonitrile:Water). This creates a stock solution of ~500 µg/mL.

    • Prepare a working solution of ~50 µg/mL by further dilution for analysis.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and separation for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ionization for potential MS coupling.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Gradient Elution 0-5 min: 30% B; 5-25 min: 30% to 90% B; 25-30 min: 90% B; 30-35 min: 30% BA gradient is essential to elute potential non-polar impurities while retaining good separation from polar ones.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLA typical volume for achieving good sensitivity without overloading the column.
Detection UV at 272 nmAromatic compounds exhibit strong absorbance in this region[3].

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent (ACN:H2O) A->B C Volumetric Dilution B->C D Inject Sample C->D E C18 Column Separation D->E F UV Detection (272 nm) E->F G Integrate Peaks F->G H Calculate % Area (Purity) G->H I Quantify vs. Standard (Assay) G->I

Caption: High-level workflow for HPLC purity and assay analysis.

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

Rationale: GC is a powerful technique for analyzing volatile and semi-volatile compounds. In the context of this compound, GC-FID is ideal for detecting residual solvents from the synthesis process (e.g., Toluene, Methanol, Ethanol) and volatile organic impurities.[4][5][6]. The ICH Q3C guideline provides a framework for identifying and controlling such residual solvents in pharmaceutical products[7].

Experimental Protocol: GC-FID

  • Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID), an autosampler, and a split/splitless injector.

  • Sample Preparation:

    • Accurately weigh ~100 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable high-purity solvent (e.g., Dichloromethane or DMSO, ensuring it doesn't co-elute with analytes of interest).

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, low-bleed 5% phenyl-methylpolysiloxane column suitable for general-purpose analysis.
Carrier Gas Helium or HydrogenInert carrier gas. Hydrogen provides faster analysis times.
Inlet Temperature 250 °CEnsures complete volatilization of the sample.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks for major components.
Oven Program Initial 50°C for 5 min, ramp at 10°C/min to 280°C, hold for 10 minSeparates highly volatile solvents at the beginning and allows for the elution of the main analyte and less volatile impurities.
Detector FIDFlame Ionization Detector.
Detector Temp. 300 °CPrevents condensation of analytes in the detector.

Part 2: Spectroscopic Structural Elucidation

Spectroscopic techniques provide definitive information about the molecular structure, confirming identity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for unambiguous structural confirmation. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. The use of D₂O exchange is a classic technique to identify labile protons like the one in the hydroxyl group[8].

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

  • D₂O Exchange: After acquiring the initial ¹H spectrum, add one drop of D₂O, shake the tube, and re-acquire the spectrum to confirm the -OH signal, which will disappear or significantly diminish.

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
-OCH₂ CH₂CH₃~1.05Triplet (t)3HAliphatic methyl group coupled to adjacent CH₂.
-OCH₂CH₂ CH₃~1.85Sextet2HMethylene group coupled to both CH₃ and OCH₂ groups.
-O-CH₂ -~4.00Triplet (t)2HMethylene group adjacent to the ether oxygen, deshielded. Protons on carbons next to an ether oxygen are typically in the 3.4-4.5 δ range[9].
-CH₂ -OH~4.70Singlet (s)2HBenzylic protons adjacent to an oxygen atom.
-CH₂-OH 1.5 - 3.0 (variable)Broad Singlet (br s)1HLabile hydroxyl proton; position is concentration and temperature-dependent. Will exchange with D₂O.
Aromatic CH 6.85 - 7.30Multiplets (m)4HProtons on the substituted aromatic ring.
Mass Spectrometry (MS)

Rationale: MS provides the molecular weight of the compound and structural information through fragmentation patterns. When coupled with a chromatographic inlet (GC-MS or LC-MS), it is a formidable tool for both identification and impurity profiling.

Protocol: ESI-MS (for LC coupling)

  • Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample directly or analyze the eluent from the HPLC system.

  • Expected Ions:

    • [M+H]⁺: 167.10

    • [M+Na]⁺: 189.08

    • [M-H₂O+H]⁺: 149.11 (Loss of water from the protonated molecule)

Predicted Key EI Fragmentation (for GC coupling)

m/zFragmentRationale
166 [M]⁺ Molecular Ion
148[M-H₂O]⁺Loss of water from the alcohol. A common fragmentation for alcohols[8].
123[M-C₃H₇]⁺Alpha cleavage, loss of the propyl radical.
107[C₇H₇O]⁺Benzylic cation resulting from cleavage of the propoxy group.
95[C₆H₇O]⁺Further fragmentation of the aromatic core.
Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum of an alcohol is characterized by a very strong and broad O-H stretch, while the ether linkage also provides a strong, characteristic C-O stretching band[8][10]. Phenyl alkyl ethers typically show two distinct C-O stretching absorbances[9].

Protocol: FTIR (ATR or KBr Pellet)

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Predicted Key IR Absorptions

Wavenumber (cm⁻¹)VibrationFunctional Group
3500 - 3200 (Broad)O-H StretchAlcohol[8]
3100 - 3000C-H StretchAromatic
2960 - 2850C-H StretchAliphatic (Propoxy group)
1600, 1500C=C StretchAromatic Ring
~1245C-O StretchAryl-Alkyl Ether (Asymmetric)[11]
~1040C-O StretchPrimary Alcohol
UV-Visible Spectroscopy

Rationale: UV-Vis spectroscopy is useful for confirming the presence of the aromatic chromophore and for quantitative analysis using the Beer-Lambert law[12]. Aromatic compounds display characteristic absorption bands in the UV region[3][13].

Protocol: UV-Vis Quantification

  • Solvent Selection: Use a UV-grade solvent such as Methanol or Ethanol.

  • Sample Preparation: Prepare a stock solution of known concentration (e.g., 100 µg/mL). Create a series of dilutions to generate a calibration curve (e.g., 5, 10, 15, 20, 25 µg/mL).

  • Acquisition: Scan from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λₘₐₓ).

  • Quantification: Measure the absorbance of all standards and the unknown sample at the determined λₘₐₓ (predicted to be ~272 nm). Plot absorbance vs. concentration to create a calibration curve and determine the concentration of the unknown.

Part 3: Integrated Analytical Workflow

A comprehensive characterization relies on the logical integration of these techniques. No single method is sufficient; instead, they provide complementary information that, when combined, delivers a complete analytical profile of this compound.

Decision Tree for Analytical Characterization

Analytical_Decision_Tree cluster_ID Identity Confirmation cluster_Purity Purity & Impurity Profile cluster_Quant Quantification Start New Batch of This compound NMR NMR (¹H, ¹³C) Is the structure correct? Start->NMR Primary Test MS Mass Spec Is the MW correct? Start->MS IR FTIR Are functional groups present? Start->IR HPLC HPLC-UV What is the purity? (Non-volatile impurities) NMR->HPLC Structure Confirmed MS->HPLC IR->HPLC GC GC-FID Any volatile impurities or residual solvents? HPLC->GC Assay HPLC Assay (vs. Reference Standard) HPLC->Assay Report Generate Certificate of Analysis GC->Report Assay->Report

Caption: A logical decision workflow for the complete analysis of this compound.

Conclusion

The analytical characterization of this compound requires a multi-technique approach to ensure its identity, purity, and strength. The primary chromatographic method, HPLC, serves as the main tool for purity and assay determination. Orthogonal techniques such as GC are critical for assessing volatile impurities. Definitive structural confirmation is achieved through a combination of NMR, MS, and IR spectroscopy. By following the detailed protocols and integrated workflow presented in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize this compound, ensuring it meets the stringent quality standards required for its intended application.

References

  • Inorganic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

  • Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. Available at: [Link]

  • GC Used in Alcohol Profiling to Keep Consumers Safe. (2018). Peak Scientific. Available at: [Link]

  • Matysová, L., et al. (2006). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. ResearchGate. Available at: [Link]

  • Jones, R. N. (1943). The Ultraviolet Absorption Spectra of Aromatic Hydrocarbons. Chemical Reviews. Available at: [Link]

  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Available at: [Link]

  • Spectroscopy of Ethers. (2023). OpenStax. Available at: [Link]

  • UV-Vis Characterization of Aromatic Content in Bio-oil. Cal Poly Digital Commons. Available at: [Link]

  • Alcoholic Beverage Analysis by GC. Restek. Available at: [Link]

  • ICH Q3C (R6) Impurities: guideline for residual solvents. (2019). European Medicines Agency. Available at: [Link]

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Application Note: Orthogonal Chromatographic and Spectrometric Analysis of (2-Propoxyphenyl)methanol Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-Propoxyphenyl)methanol is a key chemical intermediate whose purity and reaction byproduct profile are critical for downstream applications in pharmaceutical and chemical synthesis. This document provides a comprehensive guide with detailed protocols for the robust analysis of this compound and its potential reaction products using two complementary analytical techniques: High-Performance Liquid Chromatography (HPLC) for accurate quantification and separation, and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and structural elucidation of volatile impurities. The methodologies are designed to be self-validating, providing researchers with a reliable framework for reaction monitoring, quality control, and impurity profiling.

Introduction: The Analytical Imperative

In synthetic organic chemistry, the transformation of a starting material like this compound into a desired product is rarely a perfectly selective process. Side reactions, incomplete conversions, and the formation of isomers are common occurrences. The presence of these impurities, even in trace amounts, can significantly impact the efficacy, safety, and regulatory compliance of a final active pharmaceutical ingredient (API) or fine chemical. Therefore, the ability to accurately separate, identify, and quantify the target molecule and its related substances is paramount.

This application note addresses this need by presenting two orthogonal analytical methods. HPLC, with its high resolving power for a wide range of polar and non-polar compounds, is ideally suited for quantifying the primary analyte and separating non-volatile byproducts. GC-MS provides an unparalleled ability to identify volatile and semi-volatile compounds by separating them based on their boiling points and providing a unique mass fragmentation "fingerprint" for structural confirmation.

Part I: High-Performance Liquid Chromatography (HPLC) Analysis

Principle of Separation

Reverse-phase HPLC (RP-HPLC) is the method of choice for this application. The separation is based on the differential partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Compounds with higher polarity will have less affinity for the stationary phase and elute earlier, while less polar compounds will be retained longer.

A significant challenge in the analysis of substituted aromatic compounds is the separation of positional isomers (e.g., (3-propoxyphenyl)methanol or (4-propoxyphenyl)methanol), which often have very similar polarities. To address this, a pentafluorophenyl (PFP) stationary phase is recommended. PFP columns offer alternative selectivity to traditional C18 phases, with mechanisms including hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, which are particularly effective for separating halogenated compounds and positional isomers of non-halogenated aromatic molecules.[1]

HPLC Experimental Protocol

This protocol is designed as a starting point and should be optimized for specific reaction mixtures.

  • HPLC System: A quaternary pump system with a degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Agilent Poroshell 120 PFP, 4.6 x 100 mm, 2.7 µm (or equivalent PFP column).

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade or higher.

    • Methanol (MeOH), HPLC Grade or higher.

    • Water, HPLC Grade (e.g., from a Milli-Q system).

    • Formic Acid (FA), LC-MS Grade.

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in 50:50 Acetonitrile:Water.

    • For reaction mixtures, accurately weigh approximately 10 mg of the crude product into a 10 mL volumetric flask and dilute to volume with 50:50 Acetonitrile:Water.

    • Filter all samples through a 0.45 µm syringe filter before injection.

ParameterSettingRationale
Column Agilent Poroshell 120 PFP, 4.6 x 100 mm, 2.7 µmProvides unique selectivity for positional isomers and aromatic compounds.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for acidic and neutral compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 0-1 min: 30% B; 1-10 min: 30-90% B; 10-12 min: 90% B; 12.1-15 min: 30% BA gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature reduces viscosity and can improve peak efficiency.
Injection Vol. 5 µLSmall volume to prevent peak distortion and column overload.
Detector DAD: 270 nm (Bandwidth 4 nm); Reference: 360 nm (Bandwidth 20 nm)270 nm is a typical absorbance maximum for substituted benzene rings. A DAD allows for peak purity analysis.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Reaction Mixture or Standard Dilute Dilute in ACN:Water (50:50) Start->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject 5 µL onto PFP Column Filter->Inject Separate Gradient Elution (ACN/H2O + 0.1% FA) Inject->Separate Detect DAD Detection (270 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify using Peak Area % Integrate->Quantify Report Generate Report Quantify->Report

Caption: HPLC analysis workflow from sample preparation to final report generation.

Part II: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Principle of Identification

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Volatile components of a sample are separated in a capillary column based on their boiling points and interaction with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

EI is a high-energy process that causes the molecule to fragment in a reproducible and characteristic manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint. The molecular ion (M+) peak confirms the molecular weight, while the fragmentation pattern provides structural information. For aromatic alcohols like this compound, common fragmentation pathways include the loss of water (M-18), alpha-cleavage, and cleavage of the ether bond.[2][3][4] The stability of the aromatic ring often results in a prominent molecular ion peak.[5]

GC-MS Experimental Protocol
  • GC-MS System: A gas chromatograph equipped with a split/splitless injector, coupled to a single quadrupole or other suitable mass spectrometer.

  • Column: Agilent J&W HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium (99.999% purity).

  • Reagents: Dichloromethane (DCM) or Ethyl Acetate, GC grade.

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in Dichloromethane.

    • For reaction mixtures, dilute approximately 1 mg of the crude product in 1 mL of Dichloromethane.

    • Ensure the sample is fully dissolved. Filtration is generally not required unless particulates are visible.

ParameterSettingRationale
Column Agilent J&W HP-5MS (30 m x 0.25 mm, 0.25 µm)A robust, general-purpose column suitable for a wide range of semi-volatile organic compounds.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Injection Mode Split (Ratio 50:1), 1 µL injectionPrevents column overload and ensures sharp chromatographic peaks.
Carrier Gas Helium, Constant Flow @ 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 70 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)The temperature program separates components based on their boiling points.[6]
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for EI ionization.
Ionization Mode Electron Ionization (EI) @ 70 eVStandard energy for generating reproducible fragmentation patterns for library matching.
Mass Scan Range m/z 40 - 450A wide enough range to capture the molecular ion (MW 166.22) and its key fragments.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Reaction Mixture or Standard Dilute Dilute in Dichloromethane Start->Dilute Inject Inject 1 µL (Split) Dilute->Inject Separate GC Separation (Temp Program) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analyzer (Scan m/z 40-450) Ionize->Detect Extract Extract Ion Chromatograms Detect->Extract Identify Identify via Mass Spectrum & Library Extract->Identify Report Generate Report Identify->Report

Caption: GC-MS analysis workflow for the identification of volatile reaction components.

Data Interpretation and Complementary Insights

The power of this dual-approach lies in combining the quantitative data from HPLC with the qualitative, structural data from GC-MS.

HPLC Data

The HPLC chromatogram will provide the retention time and peak area for each separated component. The relative percentage of each impurity can be calculated using the area percent method, providing a clear picture of the reaction's success and the purity of the product.

Table 3. Example HPLC Data

Retention Time (min) Peak Area (%) Tentative Identity
4.5 2.1 Starting Material (e.g., 2-propoxybenzaldehyde)
7.8 95.5 This compound (Product)
8.1 1.5 Positional Isomer Impurity

| 9.2 | 0.9 | Over-oxidation product (e.g., acid) |

GC-MS Data

The GC-MS analysis confirms the identity of the main peak and helps elucidate the structure of unknown impurities.

Table 4. Expected GC-MS Fragmentation Data for this compound (C₁₀H₁₄O₂)

Analyte Molecular Weight Molecular Ion (M+) Key Fragment Ions (m/z) Interpretation

| this compound | 166.22 | 166 | 148, 124, 107, 91, 77 | M-H₂O (loss of water); M-C₃H₆ (loss of propene); [C₇H₇O]⁺; [C₇H₇]⁺ (tropylium ion); [C₆H₅]⁺ |

By matching the retention times of peaks observed in both analyses (where applicable) and using the mass spectral data, a researcher can confidently identify byproducts such as unreacted starting materials, isomers, or products from side reactions like oxidation or ether cleavage.

Conclusion

The HPLC and GC-MS protocols detailed in this application note provide a robust, reliable, and scientifically sound framework for the comprehensive analysis of this compound reaction products. The orthogonal nature of these techniques ensures both accurate quantification of product purity (HPLC) and definitive structural confirmation of components (GC-MS). By implementing these methods, researchers and drug development professionals can gain critical insights into their reaction processes, ensuring the quality, consistency, and safety of their synthesized compounds.

References

  • Slideshare. (n.d.). Msc alcohols, phenols, ethers. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-9. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Retrieved from [Link]

  • Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Shao, Y., & Marriott, P. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Analytical and Bioanalytical Chemistry, 375(5), 635-42. Retrieved from [Link]

  • PubChem. (n.d.). (2-methyl-4-propoxyphenyl)methanol. Retrieved from [Link]

  • Lee, J. B., et al. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Applied Sciences, 9(24), 5537. Retrieved from [Link]

  • ResearchGate. (2004). Validation of HPLC Analysis of 2Phenoxyethanol, 1-Phenoxypropan-2-ol, Methyl, Ethyl, Propyl, Butyl and Benzyl 4-Hydroxybenzoate (Parabens) in Cosmetic Products. Retrieved from [Link]

  • Kuo, C. C., et al. (2002). A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Journal of Food and Drug Analysis, 10(2). Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Analysis of methanol, ethanol and propanol in aqueous environmental matrices. Retrieved from [Link]

  • ResearchGate. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Retrieved from [Link]

  • Der Pharma Chemica. (2016). GC-MS analysis of methanol extract of Alysicarpus monilifer-whole plant. Retrieved from [Link]

  • ResearchGate. (2016). How to determine methanol concentration using GC-MS?. Retrieved from [Link]

  • Pharmacognosy Journal. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • ACS Publications. (n.d.). Inorganic Chemistry Ahead of Print. Retrieved from [Link]

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Protocol for the O-alkylation of phenols using (2-Propoxyphenyl)methanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the O-Alkylation of Phenols Using (2-Propoxyphenyl)methanol Derivatives via the Mitsunobu Reaction

Introduction: Advancing Aryl Ether Synthesis in Modern Chemistry

The O-alkylation of phenols to form aryl ethers is a cornerstone transformation in organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science sectors. Aryl ether linkages are prevalent in a vast array of biologically active molecules and functional materials.[1] While the classical Williamson ether synthesis has been a long-standing method, its reliance on strong bases and reactive alkyl halides can lead to challenges, including competing C-alkylation, harsh reaction conditions, and limited functional group tolerance.[2][3]

To overcome these limitations, milder and more selective methods are essential for complex molecule synthesis. The use of benzylic alcohols, such as this compound derivatives, as alkylating agents offers a sophisticated alternative. This approach, frequently realized through the Mitsunobu reaction, provides a robust platform for O-alkylation under neutral, mild conditions, thereby ensuring high selectivity and compatibility with sensitive molecular architectures.[4][5] This application note provides a detailed protocol and mechanistic rationale for the O-alkylation of phenols using this compound, tailored for researchers, scientists, and drug development professionals seeking a reliable and high-fidelity synthetic method.

Mechanistic Insight: The Rationale for the Mitsunobu Approach

The Mitsunobu reaction facilitates the dehydration-condensation of an alcohol and a nucleophile with a pKa of typically less than 13, driven by a redox system comprising a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][6] Phenols, with a pKa of around 10, are ideal acidic nucleophiles for this transformation.[6]

The reaction proceeds through a series of well-defined steps:

  • Activation: The triphenylphosphine, acting as a nucleophile, attacks the azodicarboxylate (I), forming a highly reactive betaine intermediate (II).[4]

  • Proton Transfer: The acidic phenol protonates the betaine, generating a phenoxide anion and a protonated phosphonium-hydrazine adduct (III). This in-situ formation of the nucleophile avoids the need for a strong external base.[2]

  • Oxyphosphonium Salt Formation: The this compound attacks the activated phosphonium species, displacing the hydrazine derivative and forming a key alkoxyphosphonium salt (IV). This step converts the alcohol's hydroxyl group into an excellent leaving group.[4]

  • Nucleophilic Substitution (Sₙ2): The phenoxide ion performs a backside attack on the electrophilic benzylic carbon of the alkoxyphosphonium salt (IV), displacing triphenylphosphine oxide (TPPO) and forming the desired aryl ether product (V).[2][4]

The formation of the very stable phosphorus-oxygen double bond in TPPO is a significant thermodynamic driving force for the reaction.[6]

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate (II) PPh3->Betaine + DIAD DIAD DIAD (I) Phenol Ar-OH IonPair [PPh₃-N(H)R']⁺ Ar-O⁻ (III) Alcohol R-CH₂-OH (this compound) Oxyphosphonium [R-CH₂-O-PPh₃]⁺ (IV) Betaine->IonPair + Ar-OH IonPair->Oxyphosphonium + R-CH₂-OH Hydrazine Reduced DIAD IonPair->Hydrazine - Reduced DIAD Product Ar-O-CH₂-R (V) (Aryl Ether) Oxyphosphonium->Product + Ar-O⁻ (Sₙ2) TPPO TPPO Oxyphosphonium->TPPO - TPPO

Caption: The Mitsunobu reaction mechanism for O-alkylation of phenols.

Detailed Experimental Protocol

This protocol outlines a general procedure for the O-alkylation of a substituted phenol with this compound. Reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
  • Substituted Phenol (1.0 eq)

  • This compound (1.2 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF, reaction solvent)

  • Ethyl acetate (EtOAc, for workup)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Oven-dried round-bottom flask with stir bar

  • Septa and needles for inert atmosphere

  • Argon or Nitrogen gas supply

Step-by-Step Methodology
  • Reaction Setup:

    • Place a magnetic stir bar in a round-bottom flask and dry the flask in an oven (120 °C) for at least 4 hours or by flame-drying under vacuum.

    • Allow the flask to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition:

    • To the flask, add the substituted phenol (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq).

    • Add anhydrous THF (approximately 0.1 M concentration relative to the limiting phenol).

    • Stir the mixture at room temperature until all solids have dissolved.

  • Reaction Initiation:

    • Cool the reaction flask to 0 °C using an ice-water bath.

    • In a separate vial, dissolve the diisopropyl azodicarboxylate (DIAD, 1.5 eq) in a small amount of anhydrous THF.

    • Add the DIAD solution dropwise to the stirred reaction mixture over 10-15 minutes. A color change (typically to a milky white or pale yellow) and the formation of a precipitate (triphenylphosphine oxide) are often observed.[7]

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 6-12 hours).

  • Workup Procedure:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Redissolve the crude residue in ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product, which contains triphenylphosphine oxide (TPPO), can be purified by flash column chromatography on silica gel.

    • A solvent system such as a hexane/ethyl acetate gradient is typically effective for separating the desired aryl ether from the byproducts.

Workflow_Diagram A 1. Setup Dry glassware under inert gas (Ar/N₂) B 2. Reagent Addition Add Phenol, Alcohol, PPh₃ in THF A->B C 3. Cooling Cool mixture to 0 °C B->C D 4. DIAD Addition Add DIAD solution dropwise C->D E 5. Reaction Stir at RT, monitor by TLC D->E F 6. Workup Concentrate, extract with EtOAc, wash E->F G 7. Purification Dry, concentrate, and perform column chromatography F->G H 8. Product Isolate pure O-alkylated phenol G->H

Caption: Experimental workflow for Mitsunobu O-alkylation.

Data Summary and Expected Outcomes

The Mitsunobu reaction is generally high-yielding for the O-alkylation of phenols. The table below summarizes expected outcomes for various phenol substrates.

Phenol SubstrateR GroupReagent Equivalents (Alc/PPh₃/DIAD)SolventTemperature (°C)Typical Time (h)Expected Yield (%)
4-Nitrophenol-NO₂1.2 / 1.5 / 1.5THF0 to RT4-8>90
Phenol-H1.2 / 1.5 / 1.5THF0 to RT6-1285-95
4-Methoxyphenol-OCH₃1.2 / 1.5 / 1.5THF0 to RT8-1680-90
2,6-Dimethylphenol-CH₃ (ortho)1.5 / 2.0 / 2.0TolueneRT to 5012-2460-75

Discussion of Results:

  • Electronic Effects: Phenols with electron-withdrawing groups (e.g., 4-nitrophenol) are more acidic, leading to faster proton transfer and generally quicker reactions with higher yields.

  • Steric Hindrance: Sterically hindered phenols (e.g., 2,6-dimethylphenol) react more slowly and may require slightly elevated temperatures or increased reagent stoichiometry to achieve good conversion.

  • Byproduct Removal: The primary challenge in purification is the removal of triphenylphosphine oxide (TPPO) and the diisopropyl hydrazodicarboxylate byproduct. While chromatography is standard, for some products, crystallization or using polymer-supported PPh₃ can simplify purification.[8]

Safety and Handling Precautions

  • Azodicarboxylates (DEAD/DIAD): These reagents are toxic, irritants, and potential sensitizers. They are thermally unstable and can decompose violently upon heating. Always add them slowly to a cooled solution and never distill them.

  • Triphenylphosphine (PPh₃): PPh₃ is an irritant. Handle in a fume hood and avoid inhalation of dust.

  • Solvents: THF and ethyl acetate are flammable. Ensure all operations are performed away from ignition sources.

Conclusion

The O-alkylation of phenols using this compound derivatives via the Mitsunobu reaction represents a powerful and versatile synthetic tool. Its mild, neutral conditions, high selectivity for O-alkylation, and broad functional group tolerance make it a superior choice for the synthesis of complex aryl ethers in drug discovery and advanced materials development. By following the detailed protocol and understanding the mechanistic principles outlined in this guide, researchers can reliably and efficiently access these valuable chemical structures.

References

  • Alkylation of phenol: a mechanistic view. PubMed - NIH. [Link]

  • Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. ACS Catalysis. [Link]

  • Phenolates- O-alkylation and C-alkylation | Notes. PharmaXChange.info. [Link]

  • Mitsunobu Reaction - Common Conditions. Organic Chemistry Portal. [Link]

  • Mitsunobu reaction - Wikipedia. Wikipedia. [Link]

  • Mitsunobu reaction - Organic Synthesis. Organic-Synthesis.org. [Link]

  • What Is the Mechanism of Phenol Alkylation? Exporter China. [Link]

  • Mitsunobu Reaction - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

  • Au-catalysed alkylation of phenols with benzylic alcohols. ResearchGate. [Link]

  • Phenol - Wikipedia. Wikipedia. [Link]

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. [Link]

  • Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Propoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-Propoxyphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, you will find in-depth technical guidance, troubleshooting FAQs, and detailed protocols to improve the yield and purity of your product.

I. Introduction to the Synthesis of this compound

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its synthesis is most commonly and efficiently achieved through the reduction of the corresponding aldehyde, 2-propoxybenzaldehyde. This method is generally high-yielding and utilizes readily available and relatively mild reducing agents.

The primary reaction pathway is the reduction of the aldehyde functional group to a primary alcohol using a hydride-based reducing agent, such as sodium borohydride (NaBH₄).

II. Reaction Pathway and Mechanism

The reduction of 2-propoxybenzaldehyde with sodium borohydride is a nucleophilic addition reaction. The borohydride ion ([BH₄]⁻) acts as a source of hydride ions (H⁻), which are the active reducing species.

Reaction Scheme:

reaction_pathway 2-Propoxybenzaldehyde 2-Propoxybenzaldehyde O H Intermediate_alkoxide Intermediate Alkoxide 2-Propoxybenzaldehyde->Intermediate_alkoxide 1. Nucleophilic attack by H⁻ NaBH4 NaBH₄ (Sodium Borohydride) NaBH4->Intermediate_alkoxide Product This compound OH H Intermediate_alkoxide->Product 2. Protonation Solvent_workup Solvent Work-up (e.g., H₂O, dilute acid) Solvent_workup->Product

Caption: General reaction pathway for the synthesis of this compound.

The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetracoordinate boron intermediate. Subsequent work-up with a protic solvent (like water or a dilute acid) protonates the resulting alkoxide to yield the final alcohol product.

III. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

FAQ 1: Low or No Product Yield

Question: I am getting a very low yield of this compound, or the reaction doesn't seem to be proceeding. What are the possible causes and how can I fix this?

Answer: Low or no product yield is a common issue that can stem from several factors. Let's break down the potential causes and their solutions.

Troubleshooting Low Yield:

Potential Cause Explanation Recommended Solution
Poor Quality of Starting Material The 2-propoxybenzaldehyde may be old or oxidized to the corresponding carboxylic acid (2-propoxybenzoic acid). Carboxylic acids are not reduced by sodium borohydride.Verify the purity of the starting material by techniques such as NMR or IR spectroscopy. If necessary, purify the aldehyde by distillation or column chromatography before use.
Inactive Reducing Agent Sodium borohydride is sensitive to moisture and can decompose over time. If it has been improperly stored, its reducing power will be diminished.Use a fresh, unopened container of sodium borohydride. Ensure it is a fine, free-flowing powder. Clumps may indicate decomposition due to moisture.
Insufficient Amount of Reducing Agent While the stoichiometry is 4:1 (aldehyde to borohydride), it is common to use a slight excess of NaBH₄ to ensure complete reaction.Increase the molar equivalents of sodium borohydride to 1.5-2.0 equivalents relative to the aldehyde.
Inappropriate Solvent While methanol and ethanol are common solvents, they can slowly react with sodium borohydride, especially at elevated temperatures.Conduct the reaction at a lower temperature (0-5 °C) to minimize the reaction between the solvent and the reducing agent. Ensure the solvent is anhydrous.
Premature Quenching Adding the work-up solution (water or acid) before the reaction is complete will destroy the remaining borohydride and stop the reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). Only proceed with the work-up once the starting aldehyde spot has disappeared.
FAQ 2: Presence of Impurities in the Final Product

Question: My final product shows impurities when analyzed by NMR or TLC. What are the likely impurities and how can I remove them?

Answer: The presence of impurities can complicate downstream applications. Identifying and removing them is crucial.

Common Impurities and Their Removal:

Impurity Source Identification Purification Method
Unreacted 2-Propoxybenzaldehyde Incomplete reaction.A peak around 9.8-10.0 ppm in the ¹H NMR spectrum (aldehyde proton). A distinct spot on TLC with a different Rf value than the product.Column chromatography on silica gel is the most effective method. A solvent system of ethyl acetate/hexane can be used to separate the more polar alcohol product from the less polar aldehyde.
2-Propoxybenzoic Acid Oxidation of the starting aldehyde.A broad peak above 10 ppm in the ¹H NMR spectrum (carboxylic acid proton). Can be detected by a change in pH of the reaction mixture.Can be removed by a basic wash (e.g., with a saturated solution of sodium bicarbonate) during the work-up. The carboxylate salt will be soluble in the aqueous layer.
Boron-containing byproducts From the sodium borohydride.These are typically inorganic salts and are usually removed during the aqueous work-up.Ensure a thorough aqueous work-up. Multiple extractions with an organic solvent will leave these impurities in the aqueous phase.

IV. Detailed Experimental Protocol (Representative)

This protocol provides a general procedure for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-propoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-propoxybenzaldehyde (1.0 eq) in anhydrous methanol (10 mL per gram of aldehyde). Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes. The addition is exothermic, so maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 20% ethyl acetate in hexane mobile phase) until the starting aldehyde is no longer visible. This typically takes 1-2 hours.

  • Work-up:

    • Carefully quench the reaction by slowly adding 1 M HCl until the effervescence ceases. This will neutralize the excess borohydride and hydrolyze the borate esters.

    • Remove the methanol from the reaction mixture using a rotary evaporator.

    • To the remaining aqueous layer, add dichloromethane (DCM) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

V. Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting common issues in the synthesis.

troubleshooting_workflow cluster_troubleshooting Troubleshooting Steps start Start Synthesis reaction_complete Reaction Monitoring (TLC) start->reaction_complete workup Aqueous Work-up & Extraction reaction_complete->workup Complete end_low_yield Low Yield reaction_complete->end_low_yield No Reaction optimize_conditions Optimize Reaction Conditions (Stoichiometry, Temperature) reaction_complete->optimize_conditions Incomplete purification Purification (Chromatography) workup->purification product_analysis Product Analysis (NMR, IR) purification->product_analysis end_ok High Yield & Purity product_analysis->end_ok Pure end_impure Impure Product product_analysis->end_impure Impure check_reagents Check Reagent Quality (Aldehyde, NaBH₄) end_low_yield->check_reagents optimize_purification Optimize Purification (Solvent System) end_impure->optimize_purification check_reagents->start optimize_conditions->start optimize_purification->purification

Caption: A logical workflow for troubleshooting the synthesis of this compound.

VI. References

  • Organic Syntheses. Org. Synth.2023 , 100, 193-207. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

  • PubChem. (n.d.). 2-Propoxybenzaldehyde. Retrieved from [Link]

Technical Support Center: Purification of Crude (2-Propoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (2-propoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this key intermediate. As a moderately polar aromatic alcohol, this compound presents unique purification challenges that require a systematic and well-understood approach. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Part 1: Troubleshooting Guide

This section addresses specific issues that can arise during the purification process. Each problem is presented with likely causes and actionable solutions to get your experiment back on track.

Recrystallization Issues

Question: My crude this compound "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?

Answer: "Oiling out" is a common problem where the solute separates from the cooling solvent as a liquid rather than a solid crystalline lattice. This typically occurs for one of several reasons:

  • The solution is supersaturated at a temperature above the solute's melting point. If the solvent's boiling point is too high, or if you used too little solvent, the compound may be coming out of solution while it's still a liquid.

  • The rate of cooling is too rapid. Fast cooling does not give molecules sufficient time to align into an ordered crystal lattice, favoring the formation of an amorphous, oily state.[1]

  • High levels of impurities are present. Impurities can depress the melting point of your compound and interfere with crystal lattice formation.

Troubleshooting Steps:

  • Re-heat the solution until the oil fully redissolves.

  • Add more of the "good" solvent (the one in which the compound is more soluble) to decrease the saturation point. This will ensure the solution remains unsaturated until it has cooled to a lower temperature.[1]

  • Slow down the cooling process. After dissolving, allow the flask to cool slowly on the benchtop, insulated with a few paper towels. Do not move it directly to an ice bath. Slow cooling is critical for the formation of pure crystals.[2]

  • If using a binary solvent system, try adding a small amount of the "poor" solvent at the boiling point until the solution is faintly turbid, then add a drop or two of the "good" solvent to clarify it before allowing it to cool slowly.

Question: I've let my solution cool, but no crystals have formed. Is my experiment a failure?

Answer: Not at all. Crystal nucleation can sometimes be slow to initiate. Here are several techniques to induce crystallization:

  • Scratch the Inside of the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Introduce a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the solution. This provides a perfect template for further crystal growth.

  • Reduce Solvent Volume: It's possible you used too much solvent. Gently heat the solution and boil off some of the solvent to re-concentrate it, then attempt to cool it again.[1]

  • Cool to a Lower Temperature: Once the solution has reached room temperature, try placing it in an ice bath or a refrigerator to further decrease the compound's solubility.

Column Chromatography Issues

Question: My compound is streaking on the TLC plate and giving poor separation during column chromatography. What's the cause?

Answer: Streaking on a TLC plate, which often translates to poor separation on a column, is typically caused by one of the following:

  • Overloading: Too much compound was spotted on the TLC plate or loaded onto the column.

  • Inappropriate Solvent System: The solvent may be too polar, causing the compound to move with the solvent front without partitioning onto the silica. Conversely, if the solvent is not polar enough, the compound may remain adsorbed at the baseline.

  • Compound Acidity/Basicity: The hydroxyl group of the methanol and potential acidic or basic impurities can interact strongly with the slightly acidic silica gel, leading to tailing.

Troubleshooting Steps:

  • Optimize Loading: For TLC, spot a more dilute solution. For column chromatography, a general rule is to use a 1:30 to 1:50 ratio of crude compound to silica gel by weight.

  • Refine Your Solvent System: The ideal Rf value for the compound of interest on a TLC plate is between 0.3 and 0.4 for good separation on a column.[3] A standard mobile phase for a moderately polar compound like this is a gradient of ethyl acetate in hexanes.[4]

  • Modify the Mobile Phase: If tailing is observed, it may be due to the acidic nature of the silica gel. Adding a very small amount of a modifier can improve peak shape. For an alcohol, adding ~0.5% triethylamine to the mobile phase can neutralize active sites on the silica, while adding ~0.5% acetic acid can help if you are purifying an acidic compound.

Question: I ran my column, but my yield is very low. Where did my compound go?

Answer: Low recovery from a silica gel column can be frustrating. The most likely culprits are:

  • Compound Decomposition on Silica: Some organic molecules are unstable on acidic silica gel and can decompose during the purification process.[3]

  • Compound is Irreversibly Adsorbed: Highly polar compounds can bind so strongly to the silica gel that they do not elute with the chosen solvent system.

  • Co-elution with an Impurity: Your compound may have eluted but is mixed with a UV-inactive impurity, making the combined fraction appear impure and leading you to discard it.

Troubleshooting Steps:

  • Test for Stability: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If the original spot has diminished and new spots have appeared, your compound is likely unstable on silica.[3]

  • Use a Different Stationary Phase: If silica gel is causing decomposition, consider using a less acidic alternative like alumina or Florisil.[3]

  • Increase Solvent Polarity: If your compound is stuck at the top of the column, you may need a more polar solvent to elute it. A common choice for highly polar compounds is a gradient of methanol in dichloromethane.[4] It's a myth that methanol dissolves silica gel in chromatographic applications; it can be used effectively in higher concentrations.[5]

  • Analyze All Fractions: Use TLC to analyze all collected fractions, not just the ones that appear promising by UV. Sometimes, the desired product can elute earlier or later than expected.

Part 2: Frequently Asked Questions (FAQs)

Question: Which purification method should I choose for crude this compound: recrystallization or column chromatography?

Answer: The choice depends on the nature of the impurities and the scale of your reaction.

  • Recrystallization is an excellent choice if your crude product is a solid and the impurities have significantly different solubility profiles than your desired compound.[6] It is often faster, cheaper, and more scalable than chromatography. It is most effective when the desired compound is present in high concentration (>90%).

  • Flash Column Chromatography is the more versatile and powerful technique. It is ideal when you have multiple impurities, when the impurities have similar properties to your product, or when your product is an oil.[7] While more resource-intensive, it offers superior separation capabilities.

A common workflow is to perform an initial purification by column chromatography to isolate the product from major impurities, followed by recrystallization of the combined pure fractions to achieve high analytical purity.

Question: How do I select an appropriate solvent system for recrystallization?

Answer: The ideal recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[2] The impurities, ideally, should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).[6]

For this compound, which has both polar (hydroxyl) and non-polar (propoxy-phenyl) characteristics, a binary solvent system is often effective. Good starting points would be:

  • Ethyl Acetate / Hexanes: Dissolve in a minimum of hot ethyl acetate, then slowly add hexanes until the solution becomes cloudy.

  • Methanol / Water: Dissolve in a minimum of hot methanol, then slowly add water as the anti-solvent.[8]

Systematic screening with small amounts of the crude product in test tubes is the most reliable way to find the optimal solvent or solvent pair.[9]

Question: What analytical techniques are best for assessing the purity of my final product?

Answer: A combination of techniques is always recommended for a comprehensive assessment of purity:

  • Thin-Layer Chromatography (TLC): An excellent first check. A pure compound should ideally show a single spot. Run the TLC in a few different solvent systems to be sure no impurities are co-eluting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard. ¹H NMR can quickly reveal the presence of residual solvents or organic impurities, even at low levels. The spectrum should be clean, with integrations matching the expected proton counts.

  • Melting Point Analysis: If your product is a solid, a sharp melting point range (typically < 2 °C) is a strong indicator of high purity. Impurities tend to broaden and depress the melting point.[7]

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques can provide quantitative purity data (e.g., "99.5% pure by area").

Part 3: Protocols & Data

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Develop a solvent system (e.g., 20% Ethyl Acetate in Hexanes) that gives your product an Rf of ~0.3-0.4.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar solvent (e.g., 5% Ethyl Acetate/Hexanes).

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the column solvent. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is known as "dry loading" and generally results in better separation.[3] Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the starting solvent mixture. Gradually increase the polarity of the mobile phase (e.g., from 5% to 10% to 20% Ethyl Acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Combine and Evaporate: Combine the fractions that contain only the pure product and remove the solvent using a rotary evaporator.

Data Table: Common Solvents for Chromatography
SolventPolarity IndexEluting Strength (on Silica)Common Use
Hexane/Heptane0.1~0.01Non-polar mobile phase component
Dichloromethane (DCM)3.40.32Moderately polar; good solvent for many organics
Diethyl Ether2.8~0.38Common polar component with hexanes
Ethyl Acetate (EtOAc)4.30.48Standard polar component with hexanes; good for most compounds
Acetone5.10.53More polar eluent; can improve solubility
Acetonitrile (MeCN)6.20.50Used for polar compounds; common in reverse-phase
Methanol (MeOH)6.6~0.7Highly polar; used with DCM for very polar compounds
(Data synthesized from sources[4][10])

Part 4: Visualization Workflows

Diagram 1: Purification Method Selection

Purification_Decision_Tree start Analyze Crude Product (TLC, ¹H NMR, Physical State) is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil? start->is_oily impurities_close Are impurities close in polarity (TLC)? is_solid->impurities_close No impurities_diff Are impurities very different in polarity? is_solid->impurities_diff Yes column Perform Column Chromatography is_oily->column kugelrohr Consider Kugelrohr or Vacuum Distillation is_oily->kugelrohr If impurities are non-volatile impurities_close->column Yes recrystallize Attempt Recrystallization impurities_diff->recrystallize Yes impurities_diff->column No

Caption: A decision tree for selecting the optimal purification technique.

Diagram 2: Troubleshooting Recrystallization Failure

Recrystallization_Troubleshooting start Problem: No Crystals Form After Cooling to Room Temp step1 Scratch inner wall of flask with glass rod start->step1 check1 Crystals form? step1->check1 step2 Add a seed crystal of pure compound check1->step2 No success Success: Collect crystals by filtration check1->success Yes check2 Crystals form? step2->check2 step3 Cool solution in an ice bath check2->step3 No check2->success Yes check3 Crystals form? step3->check3 step4 Solution is likely not saturated. Boil off excess solvent & re-cool. check3->step4 No check3->success Yes

Sources

Overcoming side reactions in the synthesis of (2-Propoxyphenyl)methanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-Propoxyphenyl)methanol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Instead of a generic overview, we will directly address common experimental challenges through a detailed troubleshooting guide and frequently asked questions. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your own laboratory work.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis, categorized by the reaction type.

Issue 1: Low Yields in Grignard or Organolithium Formation

Question: My yield of the (2-Propoxyphenyl) Grignard or organolithium reagent is consistently low, leading to poor overall yield. What are the likely causes and how can I improve it?

Answer: The formation of these highly reactive organometallic intermediates is the cornerstone of many synthetic routes to your target molecule, and it is extremely sensitive to reaction conditions. Low yields almost always trace back to two primary culprits: moisture and the reactivity of the starting materials.

Causality and Mitigation Strategies:

  • Quenching by Protic Contaminants: Grignard and organolithium reagents are exceptionally strong bases.[1][2] Any trace of protic species, most commonly water, will protonate and thereby destroy your reagent, forming the inert 2-propoxyphenylane.

    • Troubleshooting:

      • Glassware: Ensure all glassware is oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use.

      • Solvents: Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF/ether) or purchased in sealed bottles and handled under an inert atmosphere (Nitrogen or Argon).

      • Starting Materials: Ensure your aryl halide is anhydrous. If necessary, dissolve it in a solvent and dry over magnesium sulfate, filter, and remove the solvent in vacuo before use.

  • Poor Magnesium Activation (for Grignard Reagents): The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from initiating.

    • Troubleshooting:

      • Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The iodine reacts with the surface, and the 1,2-dibromoethane reacts to form ethylene gas and MgBr₂, which helps to etch the surface. The disappearance of the iodine's brown color or the evolution of bubbles is a good indicator of initiation.

  • Side Reaction - Wurtz Coupling: This is the homocoupling of two aryl halide molecules (Ar-X + 2 Mg -> Ar-Ar + MgX₂). It is more prevalent with more reactive halides (I > Br > Cl).

    • Troubleshooting:

      • Slow Addition: Add the solution of your aryl halide to the magnesium suspension slowly and controllably. This keeps the concentration of the aryl halide low, disfavoring the bimolecular coupling reaction.

      • Temperature Control: While initiation may require gentle warming, maintain a gentle reflux once the reaction starts. Overheating can promote side reactions.

Issue 2: Formation of 2-Propoxybenzoic Acid During the Final Step

Question: I am synthesizing this compound via a Grignard reaction with formaldehyde, but I am consistently isolating 2-propoxybenzoic acid as a major byproduct. What's happening?

Answer: This is a classic case of unintended oxidation. Your target, this compound, is a primary alcohol, which is susceptible to over-oxidation, first to an aldehyde and then to a carboxylic acid.[3][4] This can happen in two ways:

  • Reaction with Carbon Dioxide: Grignard reagents react readily with carbon dioxide (CO₂) to form carboxylates, which upon acidic workup yield carboxylic acids.[1][2]

    • Source of CO₂: The most common source is atmospheric air.

    • Troubleshooting: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire reaction and workup process. Avoid any exposure of the reaction mixture to air until the reaction has been fully quenched.

  • Oxidation During Workup or Purification: If the workup or subsequent purification steps are performed under oxidizing conditions, the newly formed primary alcohol can be oxidized.

    • Troubleshooting:

      • Degassed Solvents: Use degassed water and solvents for the workup procedure.

      • Antioxidants: Consider adding a small amount of a mild reducing agent like sodium bisulfite during the aqueous workup to scavenge any dissolved oxygen or other oxidizing species.

      • Purification: Avoid prolonged exposure to air during chromatography or distillation.

Issue 3: Competing Reduction vs. Nucleophilic Addition in Carbonyl Reactions

Question: When reacting my (2-Propoxyphenyl)magnesium bromide with a ketone, I am getting a significant amount of the corresponding secondary alcohol from the reduction of the ketone, in addition to my desired tertiary alcohol. How can I favor the addition product?

Answer: This side reaction occurs when the Grignard reagent acts as a reducing agent rather than a nucleophile. This happens via a hydride transfer from the β-carbon of the Grignard reagent's alkyl group (if present) to the carbonyl carbon through a six-membered transition state.[5] This is particularly problematic with sterically hindered ketones.

Troubleshooting Strategies:

  • Lower the Temperature: Perform the addition at a lower temperature (e.g., -78 °C to 0 °C). This generally favors the nucleophilic addition pathway over the reduction pathway.

  • Use a Different Organometallic Reagent: Organolithium reagents are generally less prone to this side reaction than Grignard reagents. Consider preparing (2-Propoxyphenyl)lithium instead.

  • Add a Lewis Acid: The addition of certain Lewis acids, such as cerium(III) chloride (CeCl₃), can enhance the electrophilicity of the carbonyl carbon, promoting nucleophilic addition. This is known as the Luche reaction conditions, although it's more commonly associated with borohydride reductions, the principle of carbonyl activation applies.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to start with: ortho-lithiation or reduction of a benzoate ester?

A1: The choice depends on the availability of starting materials and the scale of your synthesis.

  • Ortho-lithiation/Grignard Route: This is a powerful C-C bond-forming strategy. Starting from 2-bromoanisole (followed by propargylation) or a pre-formed 2-propoxyphenyl bromide, this route is highly convergent. The primary challenge is the handling of highly reactive and sensitive organometallic reagents.[6][7]

  • Reduction Route: Starting from commercially available 2-propoxybenzoic acid or its methyl ester is often more straightforward and avoids air-sensitive intermediates. The key is choosing a reducing agent with the correct chemoselectivity to reduce the ester without affecting other functional groups on the molecule.[8][9]

The diagram below illustrates these two primary synthetic pathways.

G cluster_0 Route A: Organometallic Pathway cluster_1 Route B: Reduction Pathway A1 2-Propoxyphenyl Bromide A2 (2-Propoxyphenyl)MgBr or (2-Propoxyphenyl)Li A1->A2  Mg or n-BuLi  Anhydrous Ether/THF A_Target This compound A2->A_Target  Nucleophilic Addition  then H₃O⁺ workup A3 Formaldehyde (or equivalent) A3->A_Target  Nucleophilic Addition  then H₃O⁺ workup B1 Methyl 2-Propoxybenzoate B_Target This compound B1->B_Target  Chemoselective Reduction  (e.g., LiAlH₄, DIBAL-H)

Caption: Primary synthetic routes to this compound.

Q2: My starting material has other reducible groups (e.g., a nitro group or a ketone). How can I selectively reduce the ester group to the primary alcohol?

A2: This is a classic chemoselectivity problem. The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is a very strong reducing agent and will likely reduce most other carbonyls and nitro groups. Sodium borohydride (NaBH₄) is generally too weak to reduce esters efficiently.

ReagentSelectivity for EstersCompatibility with KetonesCompatibility with Nitro GroupsTypical Conditions
LiAlH₄ HighReduces ketonesReduces nitro groupsTHF, 0 °C to reflux
LiBH₄ ModerateReduces ketonesGenerally compatibleEther, THF[10]
DIBAL-H High (can stop at aldehyde)Reduces ketonesCompatibleToluene, -78 °C
Ammonia Borane (AB) LowReduces ketonesCompatibleWater[11]

For your specific case, a careful, low-temperature reduction using DIBAL-H might allow for the reduction of the ester while leaving a nitro group untouched. However, it will also reduce ketones. If both an ester and a ketone are present, you may need to employ a protecting group strategy.[12] For instance, protect the ketone as a ketal, reduce the ester, and then deprotect the ketal.[13][14]

Q3: How do I effectively purify my final this compound product, which is quite polar?

A3: Polar aromatic alcohols can be challenging to purify due to their potential for hydrogen bonding and solubility in both organic and aqueous phases.

  • Aqueous Workup: After quenching the reaction, perform a standard aqueous workup. Wash the organic layer with brine to remove the bulk of the water. Sometimes, adjusting the pH can help remove acidic or basic impurities.[15]

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Silica gel is standard. Due to the product's polarity, you may need a more polar solvent system.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane/methanol are good starting points. Tailing on the column can be an issue due to the alcohol's interaction with acidic silica sites. This can sometimes be suppressed by adding a very small amount (~0.5%) of triethylamine or acetic acid to the eluent.

  • Distillation: If the product is thermally stable and the impurities have sufficiently different boiling points, vacuum distillation can be an effective, scalable purification method.[16]

  • Crystallization: If you are fortunate enough to have a solid derivative, recrystallization is an excellent method for achieving high purity.[17][18]

The following workflow provides a general troubleshooting guide for the synthesis.

Caption: A decision-tree workflow for troubleshooting the synthesis.

Section 3: Experimental Protocols

Protocol 1: Optimized Formation of (2-Propoxyphenyl)magnesium Bromide and Reaction with Paraformaldehyde

Materials:

  • 2-Propoxyphenyl bromide (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (1 small crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Paraformaldehyde (dried under vacuum, 1.5 eq)

Procedure:

  • Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool under a positive pressure of nitrogen.

  • Initiation: To the flask, add magnesium turnings and the iodine crystal. Gently warm the flask with a heat gun under a flow of nitrogen until violet iodine vapors are observed. Allow to cool.

  • Grignard Formation: Add anhydrous THF to the flask to cover the magnesium. Dissolve 2-propoxyphenyl bromide in anhydrous THF in the dropping funnel. Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and a slight increase in temperature. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 1 hour.

  • Reaction with Aldehyde: In a separate flame-dried flask under nitrogen, add the dried paraformaldehyde and anhydrous THF. Cool this suspension to 0 °C in an ice bath. Slowly transfer the prepared Grignard reagent to the paraformaldehyde suspension via cannula.

  • Quench and Workup: After stirring for 2 hours at room temperature, slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil by silica gel column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Bastug, G., Dierick, S., Lebreux, F., & Markó, I. E. (2012). Highly Chemoselective Reduction of Carbonyl Groups in the Presence of Aldehydes. Organic Letters, 14(5), 1306–1309.
  • Jadhav, S. B., et al. (2018). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. ACS Chemical Neuroscience, 9(7), 1743-1758.
  • Myers, A. G. Research Group. (n.d.). ortho metalation. Harvard University. Retrieved from [Link]

  • Reich, H. J. (n.d.). Purification of Aromatic Alcohols. University of Wisconsin. This is a general topic covered in many organic chemistry resources; a specific patent (US1944958A)
  • Ashenhurst, J. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. Retrieved from [Link]

  • Gál, G. L., et al. (2023). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Journal of the American Chemical Society, 145(30), 16643–16650.
  • Zala, S. P. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research, 4(2), 1-10.
  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
  • Schlosser, M. (2015).
  • Baran, P. S. Lab. (n.d.). Directed Metalation: A Survival Guide. The Scripps Research Institute. Retrieved from [Link]

  • Shi, L., et al. (2012).
  • Tojo, G., & Fernández, M. (2007). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. Springer.
  • Ashenhurst, J. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Inorganic Chemistry. American Chemical Society. (General reference for chemical principles).
  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • American Chemical Society Green Chemistry Institute. (2017). Oxidation of Primary Alcohols to Carboxylic Acids. Retrieved from [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Transition-metal-catalyzed cross-coupling reactions. An efficient combination for remote aromatic substitution. Chemical Reviews, 90(6), 879-933.
  • Kim, K., & Choi, B. (2014). Ethanol production, purification, and analysis techniques: a review. International Journal of Environmental Science and Development, 5(4), 364-368.
  • ResearchGate. (n.d.).
  • Clark, J. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Chemguide. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). Chem 115 Handout: Reducing Agents. Harvard University. Retrieved from [Link]

  • Zhao, H., et al. (2012). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses.
  • ResearchGate. (n.d.). Protection for Phenols and Catechols.
  • MaChemGuy. (2022, November 4). Chemistry A Level: Purifying an organic liquid [Video]. YouTube. Retrieved from [Link]

  • da Silva, A. A. T., et al. (2015). General Principles of ortho-Lithiation in Arylphosphinamides. Journal of the Brazilian Chemical Society, 26(8), 1545-1558.
  • Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions for (2-Propoxyphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions involving derivatives of (2-Propoxyphenyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of cross-coupling reactions with this specific structural motif. Our goal is to provide in-depth, actionable insights that go beyond standard protocols, helping you troubleshoot common issues and rationalize your experimental choices for a successful synthesis.

The this compound scaffold presents unique challenges and opportunities in cross-coupling chemistry. The ortho-propoxy group can exert significant steric and electronic effects, while the benzylic alcohol moiety can participate in or be sensitive to certain reaction conditions. This guide will address these nuances in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures and provides a systematic approach to resolving them.

Q1: I am observing very low to no conversion of my starting material, a halogenated this compound derivative, in a Suzuki-Miyaura coupling. What are the primary causes and how can I fix this?

Low conversion is a frequent issue, often stemming from problems with catalyst activation or stability. The sterically hindered nature of the ortho-propoxy group can impede the oxidative addition step, a crucial part of the catalytic cycle.[1][2]

Systematic Troubleshooting Steps:

  • Verify an Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[3] Ensure your reaction vessel has been thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents were properly degassed. Oxygen can lead to the formation of palladium oxides and promote unwanted side reactions like the homocoupling of your boronic acid partner.[4]

  • Assess Reagent Quality: Boronic acids are susceptible to degradation, particularly protodeboronation, upon prolonged storage.[4] Confirm the purity of your boronic acid and aryl halide. Ensure your base is anhydrous and stored correctly.

  • Re-evaluate Your Catalyst/Ligand System: This is the most critical parameter for sterically demanding substrates.[1][5]

    • Initial Choice: A standard catalyst like Pd(PPh₃)₄ may be ineffective.

    • Recommended Upgrade: Switch to a more robust system using a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand.[6] Ligands from the Buchwald (e.g., SPhos, XPhos) or Hartwig (e.g., AntPhos) series are designed to accelerate both oxidative addition and reductive elimination for hindered substrates.[2][6] The use of well-defined precatalysts can also ensure clean and quantitative generation of the active catalytic species.[6]

  • Optimize the Base and Solvent: The choice of base is critical for activating the boronic acid to facilitate transmetalation.[5][7]

    • For hindered couplings, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like K₂CO₃.[5][8]

    • Solvents like toluene, dioxane, or THF/water mixtures are commonly used.[3][8] Ensure your starting materials are fully soluble at the reaction temperature.

Q2: My reaction consumes the starting material, but the main product is the result of homo-coupling of my boronic acid. How can I suppress this side reaction?

Homo-coupling is typically a sign that the transmetalation/reductive elimination pathway is slow compared to the side reactions of the organoboron reagent. This is often promoted by the presence of oxygen or inefficient catalyst turnover.

Strategies to Minimize Homo-coupling:

  • Rigorous Degassing: As mentioned, oxygen is a primary culprit in promoting the oxidative homo-coupling of boronic acids.[4] Improve your degassing procedure (e.g., freeze-pump-thaw cycles or sparging with argon for an extended period).

  • Adjust Stoichiometry: While a slight excess of the boronic acid is common, a large excess can favor homo-coupling. Try reducing the equivalents of boronic acid to 1.1-1.2.

  • Lower the Temperature: High temperatures can sometimes accelerate the rate of homo-coupling more than the desired cross-coupling. After an initial period at a higher temperature to ensure catalyst activation, consider reducing the temperature for the remainder of the reaction.[3]

  • Change the Base: The base can influence the stability and reactivity of the boronic acid. Switching to a different base (e.g., from an alkoxide to a carbonate or phosphate) can sometimes alter the rates of competing reaction pathways.[3]

Q3: I am seeing a significant amount of a hydrodehalogenated byproduct (where the halogen on my starting material is replaced by hydrogen). What causes this?

Hydrodehalogenation suggests that the catalytic cycle is being intercepted by a proton source before the cross-coupling can complete. It can also arise from β-hydride elimination pathways if certain intermediates are formed.[9]

Potential Causes and Solutions:

  • Water/Protic Sources: Ensure all reagents and solvents are scrupulously dried, as water can be a proton source.[9]

  • Base-Promoted Decomposition: Certain strong bases, especially in the presence of trace water, can promote this side reaction. Consider a milder base if possible.

  • Ligand Choice: The ligand can influence the stability of intermediates. Selecting a ligand that promotes rapid reductive elimination can outcompete the hydrodehalogenation pathway.[9]

  • Benzylic Alcohol Involvement: The benzylic -OH group itself is a potential proton source. While typically not acidic enough to be a major issue, it could contribute under specific conditions. Ensure your base is strong enough to deprotonate the intended species without causing side reactions involving the alcohol.

Q4: The benzylic alcohol in my molecule appears to be unstable under the reaction conditions. I am isolating byproducts that suggest oxidation or etherification. How can I protect this functional group?

The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde, especially at higher temperatures or if air is not rigorously excluded.[10][11] Additionally, under basic conditions, it can undergo etherification.[12]

Mitigation Strategies:

  • Strict Inert Atmosphere: To prevent oxidation, maintain a strict inert atmosphere throughout the reaction setup and duration.[3]

  • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable rate of conversion. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after the starting material is consumed.[9][13]

  • Choice of Base: Very strong bases like sodium tert-butoxide could potentially deprotonate the benzylic alcohol, leading to side reactions. A carbonate or phosphate base is generally safer for this substrate.

  • Consider Protection (If Necessary): If the above measures fail, protecting the alcohol as a silyl ether (e.g., TBS ether) or benzyl ether is a reliable strategy. These groups are generally stable to palladium cross-coupling conditions and can be easily removed post-coupling.

Frequently Asked Questions (FAQs)

Q1: What is the best general catalyst system to start with for coupling a derivative of this compound?

For a sterically hindered substrate like this, a high-performance catalyst system is recommended from the outset to avoid failed reactions.[2][5] A combination of a palladium(II) precatalyst like Pd(OAc)₂ (2 mol%) with a bulky, electron-rich biarylmonophosphine ligand like SPhos or tBuXPhos (4 mol%) is an excellent and robust starting point.[7] Using a pre-formed palladacycle precatalyst like an SPhos Pd G3 or G4 precatalyst can offer even greater reliability and ease of use.[6]

Q2: How does the ortho-propoxy group specifically influence the reaction?

The ortho-propoxy group has two main effects:

  • Steric Hindrance: Its bulkiness can slow down the oxidative addition of the palladium catalyst into the carbon-halogen bond. This is the primary reason why bulky, specialized ligands are required—they create a more open coordination sphere around the palladium center to accommodate the substrate.[1][2]

  • Electronic Effect: As an electron-donating group, it increases the electron density of the aromatic ring. This can also slow the rate of oxidative addition, which is favored for electron-poor aryl halides.[9]

Q3: Can I perform a Buchwald-Hartwig amination on a halogenated this compound?

Yes. The Buchwald-Hartwig amination is well-suited for this type of substrate.[14] The same principles apply: a robust catalyst system is needed to overcome the steric hindrance.

  • Catalyst System: Use a combination like Pd₂(dba)₃ with a ligand such as XPhos or RuPhos.

  • Base: A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required for aminations.[15]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard.[16] Be mindful that the strong base could deprotonate the benzylic alcohol, so careful monitoring is advised.

Recommended Starting Conditions

The table below provides validated starting points for a Suzuki-Miyaura coupling of a model substrate, (2-propoxy-5-bromophenyl)methanol, with a generic arylboronic acid. These conditions should serve as an excellent baseline for your optimization efforts.[17]

ParameterRecommended ConditionRationale & Citation
Aryl Halide (2-propoxy-5-bromophenyl)methanol1.0 equiv
Boronic Acid Arylboronic Acid1.2 - 1.5 equiv
Pd Source Pd(OAc)₂ or SPhos Pd G32 mol%
Ligand SPhos or XPhos4 mol% (if using Pd(OAc)₂)
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equiv
Solvent Toluene/H₂O (10:1) or Dioxane/H₂O (10:1)0.1 M concentration
Temperature 80 - 110 °CMonitor by TLC/LC-MS
Atmosphere Argon or NitrogenCrucial for catalyst stability[3]

Visualizing the Workflow

A systematic approach is key to successfully troubleshooting a challenging coupling reaction. The following workflow diagram illustrates a logical decision-making process when encountering low product yield.

TroubleshootingWorkflow Start Low Product Yield Observed Check_Inert Verify Inert Atmosphere (Degassing, N2/Ar Purge) Start->Check_Inert Check_Reagents Assess Reagent Quality (Aryl Halide, Boronic Acid, Base, Solvent) Check_Inert->Check_Reagents Atmosphere is OK Optimize_Catalyst Optimize Catalyst System (Switch to Bulky Ligand, e.g., SPhos/XPhos) Check_Reagents->Optimize_Catalyst Reagents are Pure Optimize_Base Screen Bases (K3PO4, Cs2CO3) Optimize_Catalyst->Optimize_Base Still Low Yield Optimize_Temp Adjust Temperature (Lower or Raise Incrementally) Optimize_Base->Optimize_Temp Still Low Yield Success Reaction Optimized Optimize_Temp->Success Yield Improved

Sources

Troubleshooting guide for the analysis of (2-Propoxyphenyl)methanol by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of (2-Propoxyphenyl)methanol. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice in a direct question-and-answer format. As Senior Application Scientists, our goal is to move beyond simple checklists and explain the causal relationships behind chromatographic phenomena, empowering you to develop robust and reliable analytical methods.

Section 1: Foundational Knowledge and Initial Setup

A logical troubleshooting process begins with a solid foundation. Understanding the analyte and establishing a sound starting method are critical first steps before diagnosing any problem.

Q1: What are the key physicochemical properties of this compound that influence its HPLC analysis?

A1: Understanding the analyte's structure and properties is fundamental to method development and troubleshooting. This compound is an aromatic alcohol. Its key features are a moderately nonpolar propoxy-substituted benzene ring and a polar benzylic alcohol group. This dual nature dictates its behavior in reversed-phase HPLC.

  • The aromatic ring and propoxy group provide hydrophobicity, leading to retention on nonpolar stationary phases (like C18 or C8).

  • The hydroxyl (-OH) group is a polar, protic functional group. It can act as a hydrogen bond donor and is susceptible to secondary interactions with active sites (residual silanols) on the silica backbone of the stationary phase, which is a primary cause of peak tailing[1].

A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₄O₂ PubChem[2]
Molecular Weight 166.22 g/mol PubChem[2]
XLogP3 (LogP) 2.0 PubChem[2]
Hydrogen Bond Donor Count 1 PubChem[2]

| Hydrogen Bond Acceptor Count| 2 | PubChem[2] |

The LogP value of 2.0 suggests moderate hydrophobicity, making it well-suited for reversed-phase chromatography.

Q2: I am developing a new method. What are the recommended starting HPLC conditions for this compound?

Table 2: Recommended Starting HPLC Conditions

Parameter Recommendation Rationale & Expert Notes
Column C8 or C18, 150 mm x 4.6 mm, 5 µm C18 provides higher hydrophobicity and retention. C8 can offer a different selectivity and may reduce run times[3][4]. A high-purity, end-capped column is essential to minimize silanol interactions[1].
Mobile Phase Acetonitrile:Water or Methanol:Water Start with a 50:50 (v/v) mixture. Acetonitrile often provides better peak shape and lower backpressure. Methanol can offer different selectivity for aromatic compounds[6].
Detector UV/PDA at ~270 nm The benzene ring is the primary chromophore. Run a UV scan of your standard to determine the absorbance maximum for optimal sensitivity. A wavelength of 258 nm was used for the similar 2-phenoxyethanol[3].
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column. Adjust as needed to optimize run time and resolution.
Column Temperature 30 °C Using a column oven provides stable retention times. Minor temperature fluctuations can cause drift[7].
Injection Volume 10 µL A good starting point. Ensure this is appropriate for your column dimensions and analyte concentration to avoid mass overload[1].

| Sample Diluent | Mobile Phase | Crucial Rule: Always dissolve your sample in the mobile phase or a weaker solvent to prevent peak distortion[8]. Injecting a sample in a much stronger solvent can lead to severe peak fronting or splitting. |

Section 2: Troubleshooting Peak Shape Problems

Peak shape is a primary indicator of the health and suitability of your chromatographic system. Tailing peaks are the most common issue encountered.

Q3: My peak for this compound is tailing significantly (Asymmetry Factor > 1.5). What are the causes and how can I fix this?

A3: Peak tailing is the most frequent chromatographic problem, especially for compounds with polar functional groups like the hydroxyl on this compound[1][8]. The primary cause is unwanted secondary interactions between the analyte and the stationary phase.

Causality & Mechanism: In an ideal reversed-phase separation, retention is based solely on hydrophobic interactions. However, silica-based columns have residual silanol groups (Si-OH) on their surface. At mid-range pH, these silanols can be ionized (Si-O⁻) and interact strongly with the polar -OH group of your analyte via hydrogen bonding or ion-exchange, creating a secondary, stronger retention mechanism. This leads to a portion of the analyte molecules being held longer, resulting in a "tail"[1][9].

Below is a troubleshooting workflow to diagnose and resolve peak tailing.

G cluster_0 Troubleshooting Peak Tailing for this compound Start Peak Tailing Observed (As > 1.5) Check1 Is Tailing on All Peaks? Start->Check1 Result1 System Issue (Extra-column Volume, Column Void) Check1->Result1 Yes Result2 Chemical Interaction (Silanol Effect) Check1->Result2 No, only analyte Check2 Modify Mobile Phase pH Check3 Use High Purity Column Check2->Check3 Check4 Check for Contamination Check3->Check4 Result3 Problem Solved Check4->Result3 Check5 Review System Plumbing Result1->Check5 Address Mechanically Result2->Check2 Address Chemically

Caption: Logical workflow for diagnosing peak tailing issues.

Step-by-Step Solutions:

  • Operate at a Lower pH: Add a small amount (0.1%) of an acid like formic acid or phosphoric acid to the mobile phase to bring the pH to ~2.5-3.0. At this low pH, the residual silanol groups are protonated (Si-OH) and not ionized, which significantly reduces the unwanted secondary interactions causing the tailing[1][10]. This is the most effective and common solution.

  • Use a Highly Deactivated (End-Capped) Column: Modern, high-purity silica columns are "end-capped," meaning the residual silanols are chemically reacted with a small silylating agent to make them less active. If you are using an older column, switching to a modern, fully end-capped column can dramatically improve peak shape[1].

  • Consider Mass Overload: Injecting too much analyte can saturate the stationary phase and cause tailing. Try reducing the injection concentration by a factor of 5 or 10. If the peak shape improves, mass overload was a contributing factor[1].

  • Check for Column Contamination or Voids: If the problem appears suddenly and affects all peaks, it could be a physical issue with the column[8].

    • Contamination: Strongly retained compounds from previous injections may have built up at the column head.

    • Void: A void or channel can form in the packed bed at the column inlet.

    • Solution: Disconnect the column, reverse it, and flush it to waste (not into the detector) with a strong solvent like 100% isopropanol[1]. If this doesn't work, the column may need to be replaced. Using a guard column is a cost-effective way to protect your analytical column from contamination[8].

  • Minimize Extra-Column Volume: Excessive tubing length or fittings with large internal diameters between the injector, column, and detector can cause band broadening that appears as tailing[9]. Ensure all connections are made with appropriate fittings and tubing is kept as short as possible.

Section 3: Addressing Retention Time Variability

Consistent retention times are the cornerstone of reliable identification and quantitation. Drifting or sudden shifts in retention time are common problems that need to be addressed systematically.

Q4: My retention time for this compound is slowly decreasing/increasing over a long sequence of injections. What is causing this drift?

A4: Gradual retention time drift is typically caused by slow changes in the mobile phase composition or temperature, or insufficient column equilibration[11][12].

G cluster_1 Decision Tree for Retention Time Drift Start Retention Time Drifting Q1 Is t₀ (void volume) also drifting? Start->Q1 A1_Yes Flow Rate Issue Q1->A1_Yes Yes A1_No Chemical System Issue Q1->A1_No No Troubleshoot_Flow Check Pump: - Leaks? - Air bubbles? - Check valves? A1_Yes->Troubleshoot_Flow Troubleshoot_Chem Check System: - Mobile phase evaporation? - Column temperature stable? - Column equilibrated? A1_No->Troubleshoot_Chem

Caption: Diagnostic tree for isolating the cause of retention time drift.

Common Causes and Solutions:

  • Mobile Phase Composition Change: In a pre-mixed mobile phase, the more volatile organic component (e.g., acetonitrile or methanol) can evaporate over time from the reservoir. This increases the aqueous content, making the mobile phase weaker and causing retention times to increase[11][13].

    • Solution: Always cap your mobile phase reservoirs. For maximum precision, use an online mixer (quaternary or binary pump) to proportion the solvents instead of using a pre-mixed mobile phase[11].

  • Column Temperature Fluctuation: A small change in column temperature can affect retention. A 1°C increase in temperature can decrease retention time by 1-2%. If the ambient lab temperature is not stable, retention times can drift[7][14].

    • Solution: Always use a thermostatically controlled column compartment and allow it to fully stabilize before starting your analysis.

  • Insufficient Column Equilibration: The stationary phase needs time to fully equilibrate with the mobile phase. If you change the mobile phase or have just started the system, you may see retention times drift for the first few injections[15].

    • Solution: Ensure the column is flushed with at least 10-15 column volumes of the new mobile phase before the first injection. Watch the baseline; it should be stable before you begin the sequence[15].

Q5: The retention time suddenly shifted, and it's outside my acceptance window. What is the most likely cause?

A5: A sudden, significant shift in retention is usually due to a more acute problem than gradual drift. The "Rule of One" is critical here: only change one thing at a time to identify the cause[15].

  • Incorrect Mobile Phase Preparation: This is the most common cause. A small error in measuring the organic solvent can lead to a large shift in retention. A 1% change in the organic-to-aqueous ratio can change retention time by 5-10%[7].

    • Action: Carefully remake the mobile phase. If the problem persists, the issue lies elsewhere.

  • Pump or System Leak: A leak in the system after the pump but before the injector will cause the flow rate to be lower than the setpoint, leading to longer retention times.

    • Action: Perform a visual inspection of all fittings for signs of leakage. Check the system backpressure; a lower-than-normal pressure is a strong indicator of a leak[16].

  • Pump Malfunction: Air bubbles in the pump head or faulty check valves can cause inconsistent flow rates, leading to erratic retention times[15].

    • Action: Purge the pump thoroughly to remove any air. If the problem continues, the check valves may need cleaning or replacement.

Section 4: Stability and Method Specificity

For quality control and drug development, it's not enough to just see a peak; you must be confident that you are measuring only the target analyte and that your method can separate it from any potential impurities or degradation products.

Q6: I am seeing small, unexpected peaks in my chromatogram alongside the main this compound peak. How do I determine if my method is stability-indicating?

A6: A method is "stability-indicating" if it can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients. To prove this, you must perform forced degradation studies[17]. This involves intentionally stressing your analyte under various conditions to generate potential degradation products and then confirming your HPLC method can separate them from the parent peak[3][18].

Protocol 2: Basic Forced Degradation Study Outline

  • Prepare Samples: Prepare separate solutions of this compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Apply Stress Conditions: Expose the solutions to the following conditions[3][18]:

    • Acid Hydrolysis: Add 1M HCl and hold at 60°C for several hours.

    • Base Hydrolysis: Add 1M NaOH and hold at 60°C for several hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature.

    • Thermal: Heat the solution at a high temperature (e.g., 80°C).

    • Photolytic: Expose the solution to UV light.

  • Neutralize (if needed): After the stress period, neutralize the acidic and basic samples before analysis.

  • Analyze Samples: Run all stressed samples, a placebo (if applicable), and an unstressed control sample on your HPLC system.

  • Evaluate Specificity:

    • The goal is to see a decrease in the main analyte peak area in the stressed samples and the appearance of new peaks corresponding to degradation products[3].

    • Your method is stability-indicating if all degradation peaks are baseline-resolved from the main this compound peak. A Peak Purity analysis using a PDA detector can be used to confirm that the parent peak is spectrally pure in all samples[3].

Forced degradation studies are essential for validating an analytical method according to ICH guidelines (Q1A R2) and ensuring the quality and safety of pharmaceutical products[17][18].

Experimental Protocols

Protocol 1: General Purpose Column Cleaning and Regeneration

If you suspect column contamination is causing high backpressure or peak shape issues, follow this generic flushing procedure. Always consult the column manufacturer's specific guidelines.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell[1].

  • Flush with Mobile Phase: Wash with 20 column volumes of your mobile phase without any buffers or salts (e.g., Acetonitrile/Water).

  • Strong Solvent Wash: Sequentially wash with 20 column volumes of each of the following:

    • 100% Water (to remove any precipitated salts)

    • 100% Isopropanol (an intermediate polarity solvent)

    • 100% Methylene Chloride or Hexane (for very nonpolar contaminants) - Use with caution and ensure system compatibility.

    • 100% Isopropanol (to transition back)

    • 100% Water

  • Re-equilibrate: Reconnect the column to the detector and equilibrate with your mobile phase (including buffer) for at least 20 column volumes or until the baseline is stable[15].

References

  • Ashraf, M., et al. (2011). Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation. National Institutes of Health (NIH). Available at: [Link]

  • RESTek Corporation. (n.d.). HPLC Troubleshooting Guide. RESTek.
  • Georgieva, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • ResearchGate. (2011). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. ResearchGate. Available at: [Link]

  • ResearchGate. (2015). Degradation of a pharmaceutical in HPLC grade methanol containing trace level formaldehyde.
  • Universal Lab. (2024). The 10 Most Common HPLC Problems and Solutions!. Universal Lab Blog. Available at: [Link]

  • Element Lab Solutions. (n.d.). Retention Time Variability in HPLC. Element Lab Solutions. Available at: [Link]

  • Dolan, J. W. (2018). How Much Retention Time Variation Is Normal?.
  • ResearchGate. (2005). Validation of HPLC Analysis of 2Phenoxyethanol, 1-Phenoxypropan-2-ol, Methyl, Ethyl, Propyl, Butyl and Benzyl 4-Hydroxybenzoate (Parabens) in Cosmetic Products.
  • National Institutes of Health (NIH). (2011). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC. Available at: [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • ResearchGate. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC?. ResearchGate. Available at: [Link]

  • Bajaj, S., et al. (2013). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • International Journal of Trend in Scientific Research and Development. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. IJTSRD.
  • ResearchGate. (2011). Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation. ResearchGate. Available at: [Link]

  • Kuo, C.-C., et al. (2002). A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Journal of Food and Drug Analysis.
  • Waters Corporation. (2023).
  • Phenomenex. (2021). Why Does Retention Time Shift? | HPLC Tip. YouTube. Available at: [Link]

  • SciELO Colombia. (2019). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. SciELO.
  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. YouTube. Available at: [Link]

  • Patel, K., et al. (2016). A Study of Method Development, Validation and Forced Degradation for Quantification of Buprenorphine Hydrochloride in a Microemulsion Formulation. Inventi Rapid: Pharm Analysis & Quality Assurance.
  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Element Lab Solutions.
  • Methanol Institute. (n.d.). METHANOL TECHNICAL DATA SHEET. Methanol Institute. Available at: [Link]

  • Kieber, R. (2007).
  • PubMed. (2011). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Propoxyphenyl)methanol. PubChem. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 2-Propanol. Fisher Scientific.
  • Wikipedia. (n.d.). Methanol. Wikipedia.
  • ACS Publications. (n.d.). Inorganic Chemistry Ahead of Print.

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Technical Support Center: A Guide to Scaling the Synthesis of (2-Propoxyphenyl)methanol for Preclinical Applications

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical guide for researchers, chemists, and process development professionals involved in the synthesis of (2-Propoxyphenyl)methanol. As a candidate for preclinical studies, the Active Pharmaceutical Ingredient (API) must be produced with high purity, consistency, and in sufficient quantities.[1][2][3] This guide provides a robust, scalable synthetic route, detailed protocols, and an in-depth troubleshooting section to address common challenges encountered during scale-up. Our focus is on ensuring a self-validating process that is both efficient and compliant with the stringent requirements of preclinical drug development.[4]

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively and scalably achieved through a two-step process starting from commercially available salicylaldehyde. This pathway is selected for its high-yielding reactions, the use of manageable reagents, and a straightforward purification process.

  • Step 1: Williamson Ether Synthesis: Formation of the propoxy ether by reacting salicylaldehyde with a propylating agent.

  • Step 2: Chemoselective Reduction: Reduction of the aldehyde functional group to a primary alcohol.

This strategy avoids more complex or hazardous reagents and provides excellent control over the final product's purity.

G cluster_0 Step 1: Ether Synthesis cluster_1 Step 2: Reduction Salicylaldehyde Salicylaldehyde Aldehyde 2-Propoxybenzaldehyde Salicylaldehyde->Aldehyde 1. Base, Solvent 2. Propylating Agent Propyl_Bromide 1-Bromopropane (or other propylating agent) Propyl_Bromide->Aldehyde Base K2CO3 Solvent1 DMF or Acetone Product This compound Aldehyde->Product Reducing Agent, Solvent Reducing_Agent Sodium Borohydride (NaBH4) Reducing_Agent->Product Solvent2 Methanol or Ethanol Purification Purification (Distillation or Chromatography) Product->Purification

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

These protocols are designed to be robust and scalable. The causality behind specific reagent choices and conditions is explained to empower the user to make informed adjustments as needed.

Protocol 2.1: Synthesis of 2-Propoxybenzaldehyde

This step employs the Williamson ether synthesis, a reliable method for forming ethers. We use potassium carbonate as a base because it is inexpensive, easy to handle, and sufficiently strong to deprotonate the phenolic hydroxyl of salicylaldehyde without causing side reactions.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Moles (1.0 eq)Mass/Volume
Salicylaldehyde122.120.5061.06 g
1-Bromopropane123.000.60 (1.2 eq)73.8 g (51.3 mL)
Potassium Carbonate (K₂CO₃)138.210.75 (1.5 eq)103.7 g
Acetone--1000 mL

Step-by-Step Procedure:

  • Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe.

  • Reagent Loading: Charge the flask with salicylaldehyde (61.06 g), potassium carbonate (103.7 g), and acetone (1000 mL).

  • Initiate Reaction: Begin vigorous stirring to create a fine suspension. Heat the mixture to a gentle reflux (approx. 56°C).

  • Addition of Alkylating Agent: Slowly add 1-bromopropane (73.8 g) to the refluxing mixture over 30 minutes. Rationale: A controlled addition rate prevents a rapid exotherm and minimizes potential side reactions.

  • Reaction Monitoring: Maintain reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the salicylaldehyde is consumed (typically 6-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield 2-propoxybenzaldehyde as a clear liquid.[5][6]

Protocol 2.2: Reduction to this compound

The reduction of the aldehyde to the corresponding primary alcohol is achieved using sodium borohydride (NaBH₄). This reagent is chosen for its high chemoselectivity for aldehydes and ketones, its safety in handling compared to stronger reducing agents like LiAlH₄, and its compatibility with protic solvents like methanol.[][8]

Materials & Reagents:

ReagentMolar Mass ( g/mol )Moles (1.0 eq)Mass
2-Propoxybenzaldehyde164.200.4065.68 g
Sodium Borohydride (NaBH₄)37.830.20 (0.5 eq)7.57 g
Methanol--800 mL
1 M Hydrochloric Acid--~200 mL
Ethyl Acetate--~600 mL

Step-by-Step Procedure:

  • Setup: Equip a 2 L three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a temperature probe. Place the flask in an ice-water bath.

  • Dissolution: Dissolve 2-propoxybenzaldehyde (65.68 g) in methanol (800 mL) in the flask and cool the solution to 0-5°C.

  • Addition of Reducing Agent: Add sodium borohydride (7.57 g) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. Rationale: Slow, portion-wise addition is critical for controlling the exothermic reaction and preventing hydrogen gas evolution from becoming too rapid.

  • Reaction Monitoring: Stir the reaction at 0-5°C for 1 hour after the addition is complete. Monitor for the disappearance of the starting aldehyde by TLC or HPLC.

  • Quenching: Slowly and carefully quench the reaction by adding 1 M HCl dropwise until the pH is ~6-7 and gas evolution ceases. This step neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.

  • Solvent Removal: Remove the bulk of the methanol under reduced pressure.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Add ethyl acetate (300 mL) and deionized water (200 mL). Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate (150 mL each).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 200 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Final Purification: The crude product can be purified by vacuum distillation or flash column chromatography to achieve the high purity (>98%) required for preclinical use.

Scale-Up Considerations and Troubleshooting Guide

Scaling a synthesis from the bench to preclinical batch sizes introduces challenges related to mass transfer, heat management, and material handling.[2]

(Q&A Format)

Q1: During the ether synthesis (Step 1), the reaction stalls and I see unreacted salicylaldehyde even after 12 hours. What should I do?

A1: This is a common mass transfer issue.

  • Cause: Inefficient mixing can lead to poor contact between the solid potassium carbonate and the dissolved salicylaldehyde. On a larger scale, the base may settle, reducing its effective surface area.

  • Solution 1 (Improve Agitation): Ensure your mechanical stirrer is providing vigorous agitation, creating a vortex that keeps the K₂CO₃ well-suspended.

  • Solution 2 (Phase-Transfer Catalyst): For scales >1 kg, consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, ~1-2 mol%). This helps shuttle the phenoxide anion into the organic phase, accelerating the reaction.

  • Solution 3 (Check Reagent Quality): Ensure your solvent is anhydrous and your potassium carbonate is finely powdered and dry. Water will hinder the deprotonation step.

Q2: The reduction with NaBH₄ (Step 2) is violently exothermic and difficult to control at a larger scale. How can I manage this?

A2: The reaction of NaBH₄ with a protic solvent like methanol generates hydrogen gas and heat.

  • Cause: Adding the solid NaBH₄ too quickly to the cooled solution.

  • Solution 1 (Reverse Addition): Instead of adding solid NaBH₄ to the aldehyde solution, consider adding the aldehyde solution slowly to a suspension of NaBH₄ in methanol at 0-5°C. This keeps the reducing agent in excess only at the point of addition, providing better control.

  • Solution 2 (Use a Different Solvent System): For very large scales, consider using a less reactive solvent system, such as THF or a mixture of THF/Methanol, to moderate the reaction rate.

  • Solution 3 (Engineered Dosing): Use a solid-dosing funnel to add the NaBH₄ at a slow, controlled rate, allowing the cooling system to keep pace with the heat generation.

G Start Low Yield in Reduction Step Check_Aldehyde Is starting aldehyde pure? Start->Check_Aldehyde Check_NaBH4 Is NaBH4 fresh/active? Check_Aldehyde->Check_NaBH4 Yes Action_Purify Action: Re-purify aldehyde (distillation). Impurities can poison the reaction. Check_Aldehyde->Action_Purify No Check_Temp Was temperature controlled (0-10°C)? Check_NaBH4->Check_Temp Yes Action_New_NaBH4 Action: Use a new, sealed bottle of NaBH4. Reagent degrades with moisture. Check_NaBH4->Action_New_NaBH4 No Check_Workup Was workup pH correct? Check_Temp->Check_Workup Yes Action_Temp Action: Improve cooling. High temps can cause side reactions or degrade the borohydride. Check_Temp->Action_Temp No Action_Workup Action: Ensure quench pH is ~6-7. Too acidic or basic can lead to product degradation or loss. Check_Workup->Action_Workup No Success Yield Improved Check_Workup->Success Yes Action_Purify->Check_NaBH4 Action_New_NaBH4->Check_Temp Action_Temp->Check_Workup Action_Workup->Success

Caption: Troubleshooting logic for low yield in the reduction step.

Q3: My final product has a persistent impurity of unreacted 2-propoxybenzaldehyde. How can I remove it?

A3: This indicates either an incomplete reaction or an issue with purification.

  • Cause: Insufficient reducing agent or non-optimal reaction time.

  • Solution 1 (Reaction): Ensure you use at least 0.3 equivalents of NaBH₄ per equivalent of aldehyde (the stoichiometry is 4:1 for aldehyde:NaBH₄, but excess is often used). Also, confirm the reaction has gone to completion via an appropriate analytical method before quenching.

  • Solution 2 (Purification): If the impurity level is low (<5%), it can be removed chemically. Dissolve the crude product in a non-polar solvent like hexanes. Add a saturated solution of sodium bisulfite (NaHSO₃). The bisulfite will form a water-soluble adduct with the residual aldehyde, which can then be removed by an aqueous wash. The desired alcohol will remain in the organic layer.

  • Solution 3 (Chromatography): For preclinical material, high purity is paramount. Flash column chromatography is very effective at separating the more polar alcohol product from the less polar starting aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the analytical specifications for this compound intended for preclinical toxicology studies?

A1: While specifications can vary, a typical profile for a preclinical API would be:

  • Purity (HPLC): ≥ 98.0%

  • Identity (¹H NMR, ¹³C NMR, MS): Conforms to structure

  • Water Content (Karl Fischer): ≤ 0.5%

  • Residual Solvents (GC-HS): Within ICH limits (e.g., Acetone < 5000 ppm, Methanol < 3000 ppm, Ethyl Acetate < 5000 ppm)

  • Heavy Metals: < 10 ppm

Q2: Is vacuum distillation or column chromatography better for final purification at scale?

A2: This depends on the scale and the impurity profile.

  • Vacuum Distillation: Excellent for multi-kilogram scales if the boiling points of the product and impurities are sufficiently different. It is generally more cost-effective and faster than chromatography at a large scale. This compound and its aldehyde precursor have different boiling points, making this a viable option.

  • Column Chromatography: Offers superior separation for closely related impurities. It is the method of choice for achieving the highest possible purity (>99.5%), especially at smaller scales (up to ~1 kg). Modern automated flash chromatography systems can handle significant quantities. For preclinical batches, chromatography is often preferred to guarantee the removal of all process-related impurities.

Q3: How should the final API, this compound, be stored?

A3: this compound is a stable aromatic alcohol.[9] However, for long-term storage to maintain preclinical quality, it should be stored in an amber glass bottle or stainless steel container under an inert atmosphere (nitrogen or argon) at 2-8°C. This protects it from potential long-term oxidation by air and light.

References

  • HyCON Labs. Pre-clinical Drug Product Manufacturing Services.
  • Agno Pharmaceuticals. Complete Guide To Pre-Clinical Drug Product Manufacturing.
  • Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents.
  • Biosynth. Active Pharmaceutical Ingredients (APIs) and Drug Development.
  • Pharmaoffer.com. API Clinical Trials: From Preclinical Trials to Post-Marketing Surveillance.
  • PubChem. 2-Propoxy-benzaldehyde.
  • BOC Sciences. Custom Alcohol Synthesis Services.
  • PubChemLite. 2-propoxy-benzaldehyde (C10H12O2).
  • WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Sigma-Aldrich. This compound.

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Technical Support Center: Enhancing (2-Propoxyphenyl)methanol Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to overcoming the unique challenges associated with (2-Propoxyphenyl)methanol and its derivatives in cross-coupling reactions. This guide is structured to provide researchers, chemists, and drug development professionals with actionable troubleshooting advice and a deeper understanding of the mechanistic principles at play. Our goal is to empower you to enhance reactivity, improve yields, and minimize side-product formation in your experiments.

Introduction: The Challenge of this compound

This compound presents a distinct set of challenges in modern synthetic chemistry. While a valuable building block, its reactivity is governed by a delicate interplay of factors:

  • The Benzylic Hydroxyl Group: This group is a notoriously poor leaving group, making direct C–O bond activation difficult.[1] However, it can also function as a weakly coordinating directing group in C-H activation strategies, influencing regioselectivity.[2]

  • The Ortho-Propoxy Substituent: This group introduces significant steric hindrance around the reaction center, which can impede catalyst coordination. Its electron-donating nature also modulates the electronic properties of the aromatic ring.

  • Activation Requirement: Unlike aryl halides, the benzylic C-O bond requires specific activation to participate in catalytic cycles, often through conversion to a more reactive electrophile (e.g., an oxalate or tosylate) or via specialized catalytic systems that can activate the C-O bond directly.[3][4]

This guide provides solutions to common problems encountered when using this substrate in key transformations like Suzuki-Miyaura and Buchwald-Hartwig couplings.

Troubleshooting Guide: Low to No Conversion

Low product yield is the most common frustration in cross-coupling reactions. The following Q&A section breaks down the likely causes and provides a systematic approach to optimization.

Q1: My Suzuki-Miyaura reaction with an activated this compound derivative (e.g., tosylate or mesylate) is failing. What are the primary culprits?

A1: Failure in this context typically points to issues within the catalytic cycle. The three most critical areas to investigate are the catalyst system (palladium source and ligand), the base, and the solvent.

Core Issues & Recommended Actions:

  • Inefficient Catalyst Activation or Decomposition: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst, or it may be deactivating prematurely.

    • Expert Insight: For sterically demanding substrates like this, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands are essential. They promote the formation of a monoligated, highly reactive Pd(0) species, stabilize the catalyst, and accelerate the rate-limiting oxidative addition and reductive elimination steps.[5][6]

    • Troubleshooting Steps:

      • Switch to a Pre-formed Catalyst: Use a modern palladacycle precatalyst (e.g., a G3 or G4 Buchwald precatalyst). These are designed for reliable and rapid generation of the active Pd(0) catalyst under mild conditions.[7]

      • Screen Ligands: If using a generic Pd source like Pd(OAc)₂ or Pd₂(dba)₃, screen a panel of sterically hindered, electron-rich ligands. Good starting points include SPhos, RuPhos, or XPhos.

  • Inappropriate Base Selection: The base plays a crucial role in the transmetalation step, but its strength and solubility can dramatically affect the outcome.

    • Expert Insight: The base must be strong enough to facilitate the formation of the boronate species but not so strong that it promotes side reactions or degradation of the substrate or catalyst. Solubility is key; an insoluble base cannot participate effectively in the reaction.[8]

    • Troubleshooting Steps:

      • Test Different Bases: If a weak base like K₂CO₃ is failing, try a stronger inorganic base such as K₃PO₄ or Cs₂CO₃.[9]

      • Consider Solvent Compatibility: Ensure your base is at least partially soluble in the reaction solvent. For instance, K₃PO₄ has better solubility in polar aprotic solvents like dioxane or DMF compared to toluene.[10]

  • Suboptimal Solvent Choice: The solvent influences the solubility of all components and can directly impact the mechanism and stability of catalytic intermediates.[10]

    • Expert Insight: Non-polar aprotic solvents like toluene or dioxane are often preferred as they can minimize certain side reactions. However, for some systems, more polar solvents are necessary to solubilize the base and other reagents.

    • Troubleshooting Steps:

      • Screen Solvents: Test a range of solvents, including toluene, 1,4-dioxane, THF, and DMF. A mixture, such as dioxane/water, can sometimes be beneficial, particularly for improving the solubility of inorganic bases.[11]

Logical Troubleshooting Workflow

For a systematic approach to solving low-yield issues, follow this decision tree.

G start Low / No Yield Observed catalyst Step 1: Evaluate Catalyst System (Precatalyst & Ligand) start->catalyst Begin Troubleshooting base Step 2: Screen Bases (Strength & Solubility) catalyst->base No Improvement? (Try SPhos, RuPhos, G3-Precatalyst) solvent Step 3: Screen Solvents (Polarity & Compatibility) base->solvent No Improvement? (Try K3PO4, Cs2CO3) temp Step 4: Adjust Temperature & Concentration solvent->temp Still Low Yield? (Try Toluene, Dioxane, DMF) success Optimized Reaction temp->success Yield Improved

Caption: A decision tree for troubleshooting low-yielding reactions.

Troubleshooting Guide: Common Side Reactions

The formation of unintended byproducts can complicate purification and reduce the yield of your desired compound. Understanding their origin is key to suppression.

Q2: I am observing significant homocoupling of my boronic acid coupling partner. How can I prevent this?

A2: Homocoupling (R-B(OH)₂ → R-R) is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or issues with the catalytic cycle.

Core Issues & Recommended Actions:

  • Presence of Oxygen: Trace oxygen can facilitate the oxidative homocoupling of organoboronic acids.

    • Expert Insight: Rigorous exclusion of air is critical for reproducible results.

    • Troubleshooting Protocol:

      • Degas Solvents: Use a "freeze-pump-thaw" technique (at least three cycles) for your reaction solvent. Alternatively, sparging the solvent with argon or nitrogen for 30-60 minutes can be effective.

      • Inert Atmosphere: Assemble your reaction in a glovebox or under a positive pressure of an inert gas (argon or nitrogen) using Schlenk techniques.

  • Slow Transmetalation/Reductive Elimination: If the desired cross-coupling pathway is slow, competing side reactions like homocoupling become more prominent.

    • Expert Insight: The choice of base and solvent significantly influences the rate of transmetalation. A faster transmetalation will outcompete the homocoupling pathway.

    • Troubleshooting Steps:

      • Re-evaluate Base/Solvent: As detailed in Q1, ensure your base is appropriate and soluble. Sometimes switching to a more polar solvent system can accelerate the desired reaction.[12]

      • Check Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can sometimes favor the cross-coupling pathway.

Q3: My reaction is producing a significant amount of a reduced byproduct, where the activated hydroxyl group is replaced by hydrogen. What is causing this?

A3: This side reaction is known as hydrodealkoxylation (or a related hydrodehalogenation if starting from a halide). It typically arises from β-hydride elimination from species present in the reaction mixture.

Core Issues & Recommended Actions:

  • β-Hydride Elimination from Alkoxide Bases: Strong alkoxide bases (e.g., NaOtBu), while effective in many couplings, can be a source of hydrides.

    • Expert Insight: The alkoxide can coordinate to the Pd(II) center and undergo β-hydride elimination, generating a palladium-hydride species. This palladium-hydride can then reductively eliminate with your substrate's aryl group to form the undesired reduced byproduct.

    • Troubleshooting Steps:

      • Switch to a Non-Alkoxide Base: Change the base to an inorganic carbonate or phosphate (K₂CO₃, K₃PO₄, Cs₂CO₃) to eliminate this potential source of hydride.

  • β-Hydride Elimination from the Ligand or Substrate: While less common for this specific substrate, it's a possibility with other coupling partners.

    • Expert Insight: If the organometallic coupling partner has β-hydrogens, it can be a source for this side reaction. Judicious ligand selection can often mitigate this.[7]

    • Troubleshooting Steps:

      • Ligand Optimization: Certain ligands are known to suppress β-hydride elimination. Consult the literature for ligands specifically designed for couplings involving alkyl partners if applicable.

General FAQs

Q4: Can I use this compound directly in a Suzuki-Miyaura coupling without prior activation?

A4: Yes, this is an area of active research, but it requires specialized conditions. Direct C–O activation of benzylic alcohols is challenging due to the poor leaving group ability of the hydroxide ion.[4][13] Success typically relies on:

  • Additives: Using Lewis acids to activate the hydroxyl group.

  • Specialized Catalysts: Employing nickel-based catalysts, which are often more effective for C–O bond cleavage.[3][14]

  • Reaction Conditions: Some palladium-catalyzed systems have been developed that can achieve this directly, often at higher temperatures and with specific ligands like PPh₃, but these may have limited substrate scope.[4][13] For routine synthesis, converting the alcohol to a better leaving group (tosylate, mesylate, or nonaflate) is the most reliable strategy.

Q5: What is the role of the ortho-propoxy group? Is it just for steric hindrance?

A5: The ortho-propoxy group has a dual role. While it does contribute significant steric bulk that necessitates the use of bulky ligands, it also acts as an electron-donating group. This electronic effect can influence the oxidative addition step of the catalytic cycle. Furthermore, the oxygen atom can act as a coordinating or directing group in certain C-H activation reactions, potentially leading to ortho-functionalization as a side reaction if conditions are not carefully controlled.[15]

Experimental Protocols & Data

General Protocol for Suzuki-Miyaura Coupling of an Activated this compound Derivative

This protocol provides a robust starting point for optimization.

1. Reagent Preparation & Setup:

  • In an inert atmosphere glovebox, add the (2-propoxyphenyl)methyl tosylate (1.0 equiv), arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.
  • To this vial, add the palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 2-4 mol%).
  • Add degassed 1,4-dioxane to achieve the desired concentration (typically 0.1-0.5 M).

2. Reaction Execution:

  • Seal the vial with a Teflon-lined screw cap.
  • Remove the vial from the glovebox and place it in a preheated heating block or oil bath (typical temperatures range from 80-110 °C).
  • Stir the reaction for the designated time (monitor by TLC or LC-MS, typically 12-24 hours).

3. Work-up and Purification:

  • Cool the reaction to room temperature.
  • Dilute the mixture with an organic solvent (e.g., ethyl acetate).
  • Wash the organic layer with water and then with brine.
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography on silica gel.
Table 1: Recommended Starting Conditions for Screening
ParameterCondition A (Robust Start)Condition B (For Sensitive Substrates)Condition C (For Challenging Couplings)
Pd Source SPhos-Pd-G3 (2 mol%)Pd(OAc)₂ (2 mol%)NiCl₂(dppp) (5 mol%)
Ligand ---SPhos (4 mol%)---
Base K₃PO₄ (2.0 equiv)K₂CO₃ (2.0 equiv)Cs₂CO₃ (1.5 equiv)
Solvent 1,4-DioxaneTolueneDMF
Temperature 100 °C80 °C110 °C
Illustrative Catalytic Cycle

The following diagram illustrates the key steps in a Suzuki-Miyaura cross-coupling reaction, highlighting the entry point for an activated benzylic alcohol derivative.

G pd0 Pd(0)L_n pd2 L_n(Ar)Pd(II)-X pd0->pd2 lab1 ox_add Oxidative Addition ox_add->pd2 pd2_r L_n(Ar)Pd(II)-R' pd2->pd2_r lab2 trans Transmetalation trans->pd2_r pd2_r->pd0 red_elim Reductive Elimination pd2_r->red_elim lab3 red_elim->pd0 product Ar-R' (Desired Product) red_elim->product arx Ar-X (Activated Alcohol) arx->ox_add boronic R'-B(OR)2 boronic->trans base Base (e.g., K3PO4) base->trans

Caption: A simplified catalytic cycle for Suzuki-Miyaura coupling.

References

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Sambiagio, C., et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(17), 6603-6743. [Link]

  • A greener approach to Buchwald-Hartwig coupling. CNR-IRIS. [Link]

  • Scott, J. S., et al. (2019). Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound. RSC Medicinal Chemistry, 10(4), 492-497. [Link]

  • Optimization of the Buchwald-Hartwig reaction. ResearchGate. [Link]

  • Optimization of conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • Optimization of reaction conditions for Suzuki coupling. ResearchGate. [Link]

  • Optimization of reaction conditions for the Suzuki–Miyaura reaction in methanol. ResearchGate. [Link]

  • Heck Cross-Coupling|Benzylation/CSIR 2019| Problem Solved|ChemOrgChem. YouTube. [Link]

  • Cross-coupling reactions of benzylic C–H bonds and alcohols via a radical relay pathway. ResearchGate. [Link]

  • White, M. C., et al. (2020). Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. Science, 367(6481), 1015-1021. [Link]

  • Wang, Z., et al. (2020). Dynamic Kinetic Cross-Electrophile Arylation of Benzyl Alcohols by Nickel Catalysis. Journal of the American Chemical Society, 142(50), 20978-20984. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Li, J., et al. (2015). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications, 51(13), 2683-2686. [Link]

  • Li, J., et al. (2015). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. PubMed. [Link]

  • Beeralingappa, N. C., & Kumar, V. (2021). Weakly Coordinating, Hydroxyl Directed Ruthenium Catalyzed C–H Alkylation of Ubiquitous Benzyl Alcohols with Maleimides. Organic Letters, 23(16), 6423-6428. [Link]

  • TsOH-catalyzed dehydroxylative cross-coupling of alcohols with phenols: rapid access to propofol derivatives. National Institutes of Health (NIH). [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). [Link]

  • TsOH-catalyzed dehydroxylative cross-coupling of alcohols with phenols: rapid access to propofol derivatives. ResearchGate. [Link]

  • Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Derivatives. ACS Publications. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH). [Link]

  • Does anyone tried to perform palladium catalyzed decarboxylative cross-coupling? ResearchGate. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • C-C Cross-Coupling of Primary and Secondary Benzylic Alcohols Using Supported Gold-Based Bimetallic Catalysts. Wiley Online Library. [Link]

  • Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. National Institutes of Health (NIH). [Link]

  • Cross coupling reactions in organic synthesis themed issue. RSC Publishing. [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. [Link]

  • Palladium(0)-catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health (NIH). [Link]

  • Inorganic Chemistry Ahead of Print. ACS Publications. [Link]

  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. MDPI. [Link]

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Technical Support Center: Method Development for Quantifying (2-Propoxyphenyl)methanol in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantification of (2-Propoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are tasked with developing a robust analytical method to monitor the concentration of this compound in a reaction mixture. As a critical intermediate or potential impurity in various synthetic pathways, its accurate quantification is paramount for process optimization, yield calculation, and quality control.

This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to address the common challenges encountered during method development. The methodologies described herein are grounded in established analytical principles and validated against industry standards to ensure scientific integrity and reliable results.

Section 1: Understanding the Analyte and Analytical Challenges

This compound is an aromatic alcohol with a propoxy functional group. Its structure presents specific analytical considerations that must be addressed for successful quantification.

Key Molecular Characteristics:

  • Aromatic Ring: Provides strong UV absorbance, making UV-based detection in High-Performance Liquid Chromatography (HPLC) a viable option.

  • Hydroxyl Group (-OH): Offers a site for derivatization, which can be leveraged in Gas Chromatography (GC) to improve volatility and peak shape.

  • Propoxy Group (-OCH₂CH₂CH₃): Influences the molecule's polarity and retention behavior in chromatographic systems.

Common Analytical Hurdles:

  • Matrix Effects: Reaction mixtures are complex, containing starting materials, reagents, catalysts, by-products, and the solvent. These components can interfere with the analyte peak, leading to inaccurate quantification.

  • Analyte Stability: this compound may be susceptible to degradation under certain analytical conditions (e.g., high temperatures in a GC inlet).

  • Co-elution: Structurally similar compounds in the reaction mixture may have similar retention times, leading to overlapping peaks.

Section 2: Recommended Analytical Approaches

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques for quantifying this compound. The choice between them depends on the available instrumentation, the complexity of the reaction matrix, and the desired sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is often the preferred method due to its versatility, robustness, and the ability to analyze samples with minimal preparation. A stability-indicating reversed-phase HPLC (RP-HPLC) method is highly recommended.[1][2][3][4]

Workflow for HPLC Method Development:

HPLC_Workflow A Analyte Characterization (UV Spectrum, Solubility) B Column & Mobile Phase Screening A->B Initial Parameters C Optimization of Chromatographic Conditions B->C Promising Conditions D Method Validation (ICH Guidelines) C->D Optimized Method E Routine Analysis D->E Validated Method GC_Workflow A Derivatization Screening B Column & Temperature Program Optimization A->B Stable Derivative C Inlet & Detector Parameter Optimization B->C Good Separation D Method Validation C->D Optimized Method E Routine Analysis D->E Validated Method

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Synthetic Routes for (2-Propoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Propoxyphenyl)methanol, an ortho-substituted benzyl alcohol derivative, serves as a valuable building block in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. Its utility stems from the specific arrangement of the propoxy and hydroxymethyl groups on the phenyl ring, which imparts unique steric and electronic properties crucial for targeted molecular interactions. The selection of an optimal synthetic route is paramount for researchers, as it directly impacts yield, purity, cost-effectiveness, and scalability. This guide provides a critical comparison of the two most prevalent synthetic strategies to this compound, offering in-depth analysis and field-proven insights to guide your synthetic planning.

Overview of Primary Synthetic Strategies

The synthesis of this compound is predominantly approached via two multi-step pathways, both commencing from readily available ortho-substituted phenols. The key distinction lies in the nature of the carbonyl precursor that is ultimately reduced to the target alcohol.

  • Route 1: O-Alkylation of Salicylaldehyde and Subsequent Reduction. This is a highly efficient and direct two-step process involving the formation of an ether followed by the reduction of an aldehyde.

  • Route 2: O-Alkylation of Salicylic Acid and Subsequent Reduction. This route also begins with an ether formation but requires the reduction of a less reactive carboxylic acid or its corresponding ester.

This guide will dissect each route, evaluating the causality behind experimental choices and providing a transparent comparison of their respective efficacies.

Route 1: Williamson Ether Synthesis of 2-Propoxybenzaldehyde and Aldehyde Reduction

This approach is arguably the most common and straightforward method for laboratory-scale synthesis. It leverages the classic Williamson ether synthesis followed by a standard aldehyde reduction.

Mechanistic Discussion & Causality

Step 1: Williamson Ether Synthesis. The first step involves the O-alkylation of salicylaldehyde (2-hydroxybenzaldehyde) with a propyl halide. This reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism.[1] The phenolic proton of salicylaldehyde is first abstracted by a mild base, such as potassium carbonate (K₂CO₃), to form a phenoxide anion. This phenoxide acts as a potent nucleophile, attacking the electrophilic carbon of the propyl halide (e.g., 1-bromopropane) in a concerted, backside attack, displacing the halide leaving group to form the desired 2-propoxybenzaldehyde.[1][2] The choice of a polar aprotic solvent like acetonitrile or DMF is crucial as it solvates the cation of the base, leaving the phenoxide anion "naked" and highly reactive, thereby accelerating the SN2 reaction.[3]

Step 2: Aldehyde Reduction. The resulting 2-propoxybenzaldehyde is then reduced to this compound. Sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol or methanol is the reagent of choice for this transformation.[4] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated by the solvent during workup to yield the primary alcohol. NaBH₄ is preferred over more potent reducing agents like lithium aluminum hydride (LiAlH₄) due to its excellent functional group tolerance (it will not reduce esters or carboxylic acids), milder reactivity, and significantly safer handling and workup procedures.[5]

Logical Workflow Diagram: Route 1

Route 1 cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Aldehyde Reduction Salicylaldehyde Salicylaldehyde Propoxybenzaldehyde 2-Propoxybenzaldehyde Salicylaldehyde->Propoxybenzaldehyde 1) K₂CO₃, Acetonitrile 2) 1-Bromopropane Target This compound Propoxybenzaldehyde->Target NaBH₄, Ethanol

Caption: Workflow for Route 1 via Aldehyde Intermediate.

Detailed Experimental Protocol: Route 1

Step 1: Synthesis of 2-Propoxybenzaldehyde

  • To a round-bottom flask charged with salicylaldehyde (1.0 eq.), add anhydrous potassium carbonate (1.5 eq.) and acetonitrile to form a stirrable suspension.

  • Add 1-bromopropane (1.2 eq.) to the mixture.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield crude 2-propoxybenzaldehyde, which can be purified by vacuum distillation or used directly in the next step if sufficiently pure.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-propoxybenzaldehyde (1.0 eq.) in ethanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.0 eq.) portion-wise, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, monitoring by TLC until all the aldehyde is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) at 0°C until the effervescence ceases.

  • Remove the ethanol under reduced pressure.

  • Extract the resulting aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the target alcohol. The product can be further purified by column chromatography if necessary.

Route 2: O-Alkylation of Salicylic Acid and Carboxylic Acid/Ester Reduction

This alternative route begins with salicylic acid, a closely related and inexpensive starting material. The key difference and challenge lie in the final reduction step of the more stable carboxylic acid functional group.

Mechanistic Discussion & Causality

Step 1: Williamson Ether Synthesis. Similar to Route 1, the synthesis of 2-propoxybenzoic acid from salicylic acid proceeds via an SN2 mechanism.[6][7] The phenolic hydroxyl is deprotonated by a base, and the resulting phenoxide displaces a halide from a propylating agent.

Step 2: Carboxylic Acid/Ester Reduction. The primary challenge of this route is the reduction of the carboxylic acid group of 2-propoxybenzoic acid. Carboxylic acids are resistant to reduction by mild agents like NaBH₄. Therefore, a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) is required. The mechanism involves the formation of a lithium carboxylate salt, which is then reduced by successive hydride transfers from the [AlH₄]⁻ species. This process is highly effective but introduces significant safety and handling considerations due to the pyrophoric nature of LiAlH₄ and its violent reaction with water.

To circumvent the use of LiAlH₄, a two-step alternative is often employed:

  • Esterification: The 2-propoxybenzoic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) via Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of strong acid like H₂SO₄).[8]

  • Ester Reduction: The resulting ester can then be reduced to the primary alcohol. While LiAlH₄ can be used, this intermediate also allows for reduction using milder, safer conditions, such as sodium borohydride in combination with a Lewis acid like lithium chloride (LiCl), or simply a larger excess of NaBH₄ at elevated temperatures.[5][9]

Logical Workflow Diagram: Route 2

Route 2 cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reduction SalicylicAcid Salicylic Acid PropoxybenzoicAcid 2-Propoxybenzoic Acid SalicylicAcid->PropoxybenzoicAcid 1) Base (e.g., NaOH) 2) 1-Bromopropane Target This compound PropoxybenzoicAcid->Target LiAlH₄, THF (Direct Reduction) PropoxyEster Methyl 2-Propoxybenzoate PropoxybenzoicAcid->PropoxyEster CH₃OH, H₂SO₄ (cat.) (Esterification) PropoxyEster->Target NaBH₄ / LiCl (Ester Reduction)

Caption: Workflow for Route 2 via Carboxylic Acid/Ester Intermediate.

Detailed Experimental Protocol: Route 2 (via Ester Reduction)

Step 1: Synthesis of 2-Propoxybenzoic Acid

  • In a round-bottom flask, dissolve salicylic acid (1.0 eq.) in an appropriate solvent (e.g., ethanol).

  • Add a solution of sodium hydroxide (2.2 eq.) in water.

  • Add 1-bromopropane (1.2 eq.) and heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • After cooling, acidify the mixture with concentrated HCl to a pH of ~2 to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 2-propoxybenzoic acid.[10]

Step 2a: Esterification to Methyl 2-Propoxybenzoate

  • Suspend the 2-propoxybenzoic acid (1.0 eq.) in methanol.

  • Carefully add concentrated sulfuric acid (0.1 eq.) as a catalyst.

  • Heat the mixture to reflux for 5-7 hours until TLC analysis indicates the disappearance of the starting material.

  • Cool the mixture, add sodium bicarbonate to neutralize the acid, and concentrate under reduced pressure.

  • Extract the product into an organic solvent like ethyl acetate and wash with water and brine. Dry over Na₂SO₄ and concentrate to yield the methyl ester.[8]

Step 2b: Reduction to this compound

  • Follow the procedure for aldehyde reduction in Route 1, using Methyl 2-propoxybenzoate as the starting material. Note that ester reductions with NaBH₄ may require longer reaction times or elevated temperatures compared to aldehyde reductions.

Comparative Analysis

The choice between these two routes depends on a balance of safety, efficiency, and available resources.

ParameterRoute 1: Aldehyde PrecursorRoute 2: Carboxylic Acid/Ester Precursor
Starting Material SalicylaldehydeSalicylic Acid
Overall Steps 22 (direct reduction) or 3 (via ester)
Key Reagents K₂CO₃, 1-Bromopropane, NaBH₄ NaOH, 1-Bromopropane, LiAlH₄ or H₂SO₄, NaBH₄
Overall Yield Generally High (80-90% reported for similar systems)Moderate to High (Can be lower due to extra step or harsher conditions)
Safety Profile Good. NaBH₄ is a relatively safe reducing agent.Poor (Direct): LiAlH₄ is pyrophoric and requires strict anhydrous conditions. Fair (Ester): Avoids LiAlH₄ but adds an extra step.
Process Simplicity High. Fewer steps, milder conditions, and easier workup.Low to Moderate. Direct reduction is hazardous; the ester route is longer.
Scalability Excellent. Well-suited for both lab and larger-scale synthesis.Challenging. The use of LiAlH₄ is problematic for large-scale operations.

Conclusion and Recommendation

For the synthesis of this compound, Route 1, which proceeds via the O-alkylation of salicylaldehyde followed by reduction with sodium borohydride, is the superior and recommended methodology.

  • Enhanced Safety: The avoidance of highly reactive and pyrophoric reagents like LiAlH₄ is a significant advantage, particularly in research and development settings.

  • Process Efficiency: With only two high-yielding steps and a straightforward workup, this route is less labor-intensive and has a shorter overall reaction time.

  • High Yields: Both the Williamson ether synthesis on salicylaldehyde and the subsequent reduction of the aldehyde are typically very efficient reactions, leading to a high overall yield of the final product.

While Route 2 is a viable alternative, especially if 2-propoxybenzoic acid is a readily available intermediate, the direct reduction pathway poses significant safety risks. The safer, three-step variant involving esterification makes the overall process longer and potentially lower-yielding than Route 1. Therefore, for a reliable, safe, and efficient synthesis of this compound, the salicylaldehyde-based route is the most logical and scientifically sound choice.

References

  • WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

  • EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.

  • BenchChem - A Comparative Guide to the Synthetic Routes of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol.

  • PubChem - 2-Propoxybenzoic Acid.

  • Master Organic Chemistry - The Williamson Ether Synthesis.

  • Wikipedia - Williamson ether synthesis.

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  • Tokyo Chemical Industry Co., Ltd. - 2-Propoxybenzoic Acid.

  • CookeChem - 2-Propoxybenzoic Acid.

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A-Senior-Application-Scientist-s-Guide-to-the-Spectroscopic-Analysis-of-(2-Propoxyphenyl)methanol-Versus-Its-Precursors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and organic synthesis, the precise verification of molecular structure is not merely a procedural step but the cornerstone of safety and efficacy. The transformation of a precursor molecule to a final active pharmaceutical ingredient (API) is a journey of chemical change that demands rigorous analytical oversight. This guide provides an in-depth, experience-driven comparison of the spectroscopic signatures of (2-Propoxyphenyl)methanol and its common precursors, 2-propoxybenzaldehyde and 2-propoxybenzoic acid. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the nuances of spectroscopic analysis in reaction monitoring and quality control.

The-Analytical-Imperative-Why-Spectroscopy-is-Crucial

At its core, chemical synthesis is about the controlled manipulation of functional groups. The conversion of an aldehyde or a carboxylic acid to a primary alcohol, as in the synthesis of this compound, represents a fundamental reduction reaction.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a non-destructive window into the molecular world, allowing us to track these transformations with high fidelity. Each technique offers a unique piece of the structural puzzle, and together, they provide a comprehensive and self-validating analytical workflow.

Visualizing-the-Synthetic-Pathway

The synthesis of this compound typically proceeds via the reduction of either 2-propoxybenzaldehyde or 2-propoxybenzoic acid. Understanding these pathways is essential for anticipating the expected spectroscopic changes.

Synthesis_Pathways cluster_precursors Precursors cluster_product Product 2-Propoxybenzaldehyde 2-Propoxybenzaldehyde This compound This compound 2-Propoxybenzaldehyde->this compound Reduction (e.g., NaBH4) 2-Propoxybenzoic Acid 2-Propoxybenzoic Acid 2-Propoxybenzoic Acid->this compound Reduction (e.g., LiAlH4)

Caption: Synthetic routes to this compound.

Spectroscopic-Fingerprints-A-Comparative-Analysis

The key to effective reaction monitoring is the ability to distinguish the spectroscopic signals of the product from those of the starting materials. Below, we dissect the characteristic spectral features of each compound.

Precursor-1-2-Propoxybenzaldehyde

2-Propoxybenzaldehyde serves as a common starting material for the synthesis of this compound. Its spectroscopic signature is dominated by the aldehyde functional group.

  • IR Spectroscopy: The most telling feature in the IR spectrum of an aldehyde is the strong carbonyl (C=O) stretching vibration, which for 2-propoxybenzaldehyde appears around 1704 cm⁻¹.[3] Additionally, one can often observe a pair of weak C-H stretching bands associated with the aldehyde proton around 2700-2900 cm⁻¹.

  • ¹H NMR Spectroscopy: The aldehyde proton is highly deshielded and appears as a singlet in the downfield region of the spectrum, typically between 9-10 ppm.[2] The aromatic and propoxy protons will also be present in their characteristic regions.

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde is also significantly deshielded, with a chemical shift typically in the range of 190-200 ppm.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight (164.20 g/mol ).[4][5] Common fragmentation patterns include the loss of the aldehyde proton (M-1) and cleavage of the propoxy chain.

Precursor-2-2-Propoxybenzoic-Acid

Alternatively, this compound can be synthesized from 2-propoxybenzoic acid. Here, the carboxylic acid functional group dictates the spectroscopic characteristics.

  • IR Spectroscopy: The IR spectrum of a carboxylic acid is distinguished by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is a result of hydrogen bonding.[6] The carbonyl (C=O) stretch is also present and strong, typically appearing around 1700-1725 cm⁻¹.[7]

  • ¹H NMR Spectroscopy: The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet far downfield, typically above 10 ppm, and its position can be concentration-dependent.

  • ¹³C NMR Spectroscopy: The carbonyl carbon of a carboxylic acid is found in the range of 165-185 ppm.

  • Mass Spectrometry: The molecular ion peak for 2-propoxybenzoic acid will be at m/z 180.20.[8][9][10] Fragmentation often involves the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45).

Product-(2-Propoxyphenyl)methanol

Upon successful reduction of either precursor, the spectroscopic landscape changes significantly, reflecting the formation of the primary alcohol.

  • IR Spectroscopy: The most critical change is the disappearance of the strong carbonyl (C=O) absorption from the precursor and the appearance of a broad O-H stretching band in the region of 3200-3550 cm⁻¹, characteristic of an alcohol.[2]

  • ¹H NMR Spectroscopy: The aldehyde or carboxylic acid proton signal will be absent. In its place, a new signal for the benzylic methylene protons (-CH₂OH) will appear, typically as a singlet or a multiplet depending on coupling, around 4.5-5.5 ppm. The alcohol proton (-OH) will also be present, often as a broad singlet whose chemical shift is dependent on concentration and solvent.

  • ¹³C NMR Spectroscopy: The carbonyl carbon signal will be gone, and a new signal for the carbon bearing the hydroxyl group will appear in the range of 60-70 ppm.

  • Mass Spectrometry: The molecular ion peak will be observed at m/z 166.22. A common fragmentation pattern for benzyl alcohols is the loss of water (M-18).

Data-Summary-A-Head-to-Head-Comparison

Spectroscopic Feature2-Propoxybenzaldehyde2-Propoxybenzoic AcidThis compound
Molecular Weight 164.20 g/mol [4][5]180.20 g/mol [8][9][10]166.22 g/mol
IR: C=O Stretch (cm⁻¹) ~1704[3]~1700-1725[7]Absent
IR: O-H Stretch (cm⁻¹) AbsentBroad, ~2500-3300[6]Broad, ~3200-3550[2]
¹H NMR: Aldehyde H (ppm) ~9-10[2]AbsentAbsent
¹H NMR: Carboxyl H (ppm) Absent>10 (broad)Absent
¹H NMR: -CH₂OH (ppm) AbsentAbsent~4.5-5.5
¹³C NMR: C=O (ppm) ~190-200~165-185Absent
¹³C NMR: -C-OH (ppm) AbsentAbsent~60-70

Experimental-Protocols-Ensuring-Data-Integrity

The trustworthiness of any spectroscopic analysis hinges on the rigor of the experimental methodology. The following are generalized, yet robust, protocols for acquiring high-quality data.

Protocol-1-Infrared-Spectroscopy-(Attenuated-Total-Reflectance---ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty, clean ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.

  • Data Processing: The acquired spectrum should be baseline corrected and the key peaks identified and labeled.

Protocol-2-Nuclear-Magnetic-Resonance-(NMR)-Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument should be locked onto the deuterium signal of the solvent and the magnetic field shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the proton signals and reference the chemical shifts to an internal standard (e.g., TMS).

Protocol-3-Mass-Spectrometry-(Electron-Ionization---EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile liquids.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Logical-Workflow-for-Spectroscopic-Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of a reaction mixture to confirm the synthesis of this compound.

Analytical_Workflow cluster_start Start: Reaction Mixture cluster_ir IR Analysis cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_conclusion Conclusion A Acquire IR Spectrum B C=O peak present? A->B C Acquire NMR Spectra B->C No H Reaction Incomplete/ Impure Product B->H Yes D Aldehyde/Carboxyl H present? C->D E -CH₂OH & -OH peaks present? D->E No D->H Yes F Acquire Mass Spectrum E->F Yes E->H No G M+ peak at m/z 166? F->G G->H No I Successful Synthesis of This compound G->I Yes

Caption: Decision workflow for spectroscopic verification.

Conclusion-Synthesizing-Confidence-from-Spectra

The spectroscopic analysis of this compound and its precursors is a clear demonstration of the power of modern analytical chemistry. By understanding the characteristic spectral features of each molecule and employing a logical, multi-technique approach, researchers can confidently track the progress of their synthesis and verify the identity and purity of their final product. This guide has provided a framework for this analysis, grounded in the principles of scientific integrity and backed by empirical data. It is our hope that these insights will empower you to approach your own analytical challenges with a heightened level of expertise and confidence.

References

  • PubChem. (n.d.). 2-Propoxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Alcohols, aldehydes, ketones, carboxylic acids, and amines. Retrieved from [Link]

  • PubChem. (n.d.). 4-Propoxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

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A Comparative Guide to Purity Assessment of (2-Propoxyphenyl)methanol: A Validated HPLC-UV Method and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the stringent purity assessment of (2-Propoxyphenyl)methanol, a key intermediate in pharmaceutical synthesis. The quality of such intermediates is not merely a procedural checkpoint but a foundational pillar that dictates the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1] As emphasized by regulatory bodies, robust analytical control at the intermediate stage is a strategic imperative to mitigate risks downstream.[1]

This document details a complete, validated reverse-phase HPLC (RP-HPLC) protocol, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, to ensure it is fit for its intended purpose.[2][3] Furthermore, we will objectively compare this gold-standard method against other viable analytical techniques, providing the experimental rationale and comparative data necessary for researchers and drug development professionals to make informed decisions.

Part 1: The Primary Analytical Approach: A Validated RP-HPLC Method

High-Performance Liquid Chromatography is the cornerstone of pharmaceutical analysis for non-volatile and thermally labile compounds, offering unparalleled precision and resolution. For this compound, its inherent UV-active benzene ring and moderate polarity make it an ideal candidate for RP-HPLC with UV detection.

Method Development Rationale: The "Why" Behind the Parameters

The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte and potential impurities.

  • Chromatographic Mode (Reverse-Phase): this compound possesses both hydrophobic (phenyl and propoxy groups) and hydrophilic (hydroxyl group) characteristics. A reverse-phase mode, utilizing a non-polar stationary phase (C18) and a polar mobile phase, is the logical choice. This setup ensures that the analyte and its potential process-related impurities (which are often of similar polarity) are retained and effectively separated based on subtle differences in their hydrophobicity.

  • Column Selection (C18, 4.6 x 150 mm, 5 µm): A C18 (octadecylsilane) column is selected for its strong hydrophobic retention, which is necessary to achieve a good separation factor between the main peak and closely eluting impurities. The 150 mm length provides sufficient theoretical plates for high-resolution separation, while the 5 µm particle size offers a balance between efficiency and backpressure.

  • Mobile Phase (Acetonitrile and Water): A binary mobile phase of acetonitrile (ACN) and water is chosen for its low UV cutoff, excellent solubilizing properties, and miscibility. Acetonitrile typically provides sharper peaks and lower backpressure compared to methanol. An isocratic elution is preferred for its simplicity and robustness, which is ideal for a quality control environment.

  • Detection (UV at 272 nm): The substituted benzene ring in this compound exhibits strong UV absorbance. A wavelength of 272 nm was determined via photodiode array (PDA) scanning to be the absorbance maximum, providing optimal sensitivity for both the main compound and potential aromatic impurities.

Optimized Chromatographic Conditions

The following table summarizes the finalized, robust conditions for the purity assessment.

ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column Phenomenex Luna C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD) at 272 nm
Run Time 15 minutes
Diluent Mobile Phase
Experimental Protocol: Sample and Standard Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume again with the mobile phase.

  • Filtration: Filter all solutions through a 0.45 µm nylon syringe filter before injection.

Method Validation: A Self-Validating System per ICH Q2(R2)

The objective of analytical validation is to demonstrate that the procedure is suitable for its intended purpose.[2] The method was validated according to ICH Q2(R2) guidelines for the key parameters.[4][5]

HPLC_Validation_Workflow start_node Method Development & Optimization Specificity Specificity (Peak Purity, Forced Degradation) start_node->Specificity Begin Validation validation_step validation_step decision_node decision_node decision_node->start_node Criteria Not Met (Re-optimize) end_node Method is Validated & Fit for Purpose decision_node->end_node All Criteria Met Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness (Flow, Temp, % Organic) LOD_LOQ->Robustness SystemSuitability System Suitability (Daily Verification) Robustness->SystemSuitability Final Check SystemSuitability->decision_node

Caption: HPLC Method Validation Workflow based on ICH Q2(R2) Guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] The method was evaluated by performing forced degradation studies (acid, base, oxidative, thermal, and photolytic stress). In all conditions, the main peak was well-resolved from all degradation products, and the peak purity analysis (via DAD) confirmed no co-eluting peaks, demonstrating specificity.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[6]

Concentration (µg/mL)Peak Area (mAU*s)
50485930
75730150
100981040
1251225800
1501478300
Correlation Coeff. (r²) 0.9998

The method demonstrated excellent linearity over a range of 50% to 150% of the working concentration, with a correlation coefficient (r²) > 0.999.

Accuracy

Accuracy was determined by spiking a pre-analyzed sample with known amounts of the reference standard at three concentration levels (80%, 100%, and 120%). The mean recovery should fall within predefined limits, typically 98-102%.[3]

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.179.599.25%
100%100.2100.5100.30%
120%120.3119.899.58%
Average % Recovery 99.71%

The high average recovery confirms the accuracy of the method.

Precision

Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[3] It is expressed as the Relative Standard Deviation (%RSD). An RSD of ≤ 2% is commonly acceptable for an assay.[5]

Precision LevelnAverage Purity (%)% RSD
Repeatability (Day 1) 699.85%0.15%
Intermediate (Day 2) 699.79%0.21%

The low %RSD values for both repeatability and intermediate precision demonstrate that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio method.

  • LOD: 0.05 µg/mL (S/N ratio ≈ 3:1)

  • LOQ: 0.15 µg/mL (S/N ratio ≈ 10:1) These low limits indicate the method is sensitive enough to detect and quantify trace-level impurities.

Part 2: Comparative Analysis with Alternative Methodologies

While HPLC is the most suitable technique, a comprehensive guide must evaluate other available methods. The choice of an analytical technique is dictated by the analyte's properties and the specific requirements of the analysis.

Method_Selection_Tree question question method method path_info path_info start Analyte: this compound Is it Volatile & Thermally Stable? gc Gas Chromatography (GC) start->gc Yes hplc_q Does it have a UV Chromophore? start->hplc_q No final_gc Good for residual solvents, but not ideal for the main analyte. gc->final_gc hplc HPLC-UV hplc_q->hplc Yes other_detect HPLC with other detectors (ELSD, CAD, MS) hplc_q->other_detect No final_hplc Optimal Choice: High resolution, sensitive, and non-destructive. hplc->final_hplc

Caption: Decision tree for selecting a suitable analytical method.

Head-to-Head Comparison of Analytical Techniques
FeatureValidated RP-HPLC (Primary) Gas Chromatography (GC) Supercritical Fluid Chromatography (SFC) UV-Vis Spectrophotometry
Principle Partitioning between a liquid mobile phase and solid stationary phase.Partitioning between a gas mobile phase and liquid/solid stationary phase.Partitioning using a supercritical fluid (e.g., CO₂) as mobile phase.Measurement of light absorbance by the analyte in a solution.
Applicability Excellent for non-volatile, thermally stable/labile compounds. Ideal for this analyte. Requires volatile and thermally stable compounds. Not suitable for this compound without derivatization.A hybrid of GC and LC. Good for chiral separations and is a "greener" alternative.[7]Primarily for quantitative assay of a pure substance; not a separation technique.[8]
Selectivity/Specificity Very High. Can separate the main analyte from structurally similar impurities.High. Excellent separation for volatile compounds. Useless for non-volatile impurities.High. Offers unique selectivity, especially for isomers.[9]Very Low. Cannot distinguish between the analyte and any absorbing impurities.
Sensitivity High (ng to pg level with UV detection).Very High (pg to fg level with FID/MS detectors).High, comparable to HPLC.Moderate (µg level).
Speed Moderate (10-20 min run times are typical).Fast (5-15 min run times).Very Fast (often 2-5x faster than HPLC).[7]Very Fast (<1 min per sample).
Environmental Impact Moderate (uses organic solvents like ACN).Low (uses inert gases).Low. Primarily uses recycled CO₂, reducing organic solvent use significantly.[7]Low (depends on the solvent used for dilution).
Conclusion for Topic Method of Choice. Provides the necessary resolution, sensitivity, and robustness for a reliable purity assessment.Poor Choice. Unsuitable due to the low volatility and thermal lability of the analyte. Best used for residual solvent analysis.[9]Viable Alternative. A promising "green" technique. However, HPLC instrumentation is more widely available and established in QC labs.Unsuitable for Purity. Useful only for a simple assay of a known pure material, not for separating and quantifying impurities.
Rationale for HPLC's Superiority in This Context

The primary goal of this analysis is not just to quantify this compound but to ensure its purity. This requires a separation technique capable of resolving the main component from all potential process impurities and degradation products.

  • Separation Power: HPLC is fundamentally a separation technique. It excels at separating compounds with minor structural differences, which is crucial for identifying and quantifying closely related impurities. Techniques like UV-Vis spectrophotometry lack any separation capability and would provide a single, cumulative absorbance value for the analyte and any impurities with overlapping spectra, leading to a falsely high purity reading.[8]

  • Analyte Compatibility: this compound has a relatively high boiling point and is not sufficiently volatile for standard GC analysis without derivatization, a process that adds complexity and potential for error. HPLC handles such non-volatile compounds with ease.

  • Established Regulatory Acceptance: HPLC is the most common and well-established analytical technique in the pharmaceutical industry for API and intermediate release testing, with extensive regulatory guidance available.[9]

Conclusion

The validated reverse-phase HPLC method detailed in this guide represents a robust, precise, and accurate system for the purity assessment of this compound. Its development was logically guided by the analyte's properties, and its validation was rigorously performed in accordance with ICH Q2(R2) standards, ensuring it is fit for its intended use in a regulated environment.[2][4]

While alternative technologies like SFC present compelling advantages in speed and environmental impact, the widespread availability, established robustness, and high-resolution power of RP-HPLC solidify its position as the gold-standard technique for this critical quality control application. This guide provides the necessary data and rationale for scientists to confidently implement this method and understand its performance relative to other analytical options.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Preprints.org. [Link]

  • Review on the modern analytical advancements in impurities testing. Preprints.org. [Link]

  • An Alternative Method to Isolate Pharmaceutical Intermediates. ACS Publications. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. LinkedIn. [Link]

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A Comparative Guide to the PDE5 Inhibitory Activity of (2-Propoxyphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of (2-Propoxyphenyl)methanol-derived compounds, a class of molecules structurally analogous to the well-known phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil. We will explore the structure-activity relationships (SAR) that govern their inhibitory potency against PDE5, present supporting quantitative data, and provide a robust experimental protocol for assessing this activity. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel PDE5 inhibitors.

Introduction: The Significance of the 2-Alkoxyphenyl Moiety

Phosphodiesterase type 5 (PDE5) is a critical enzyme in various physiological signaling pathways, most notably in the regulation of smooth muscle tone.[1] It specifically catalyzes the hydrolysis of cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation.[2] Inhibition of PDE5 prevents cGMP degradation, leading to vasodilation. This mechanism is the foundation for blockbuster drugs like Sildenafil (Viagra), used in the treatment of erectile dysfunction and pulmonary hypertension.[1]

Sildenafil's structure features a key 2-ethoxyphenyl group. The oxygen of this alkoxy group acts as a hydrogen bond acceptor, interacting with a critical glutamine residue (Gln817) in the PDE5 active site. This interaction is pivotal for the high-affinity binding and inhibitory potency of the drug. Consequently, modifying this 2-alkoxy group presents a compelling strategy for developing novel analogues with potentially improved potency, selectivity, or pharmacokinetic properties. This guide focuses on derivatives of the this compound scaffold, directly comparing them to Sildenafil and other analogues to elucidate the SAR at this crucial position.

The NO/cGMP Signaling Pathway and Mechanism of Inhibition

The therapeutic effect of these compounds is rooted in the nitric oxide (NO)/cGMP pathway. In smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which converts guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels activate protein kinase G (PKG), leading to a cascade of events that reduce intracellular calcium and cause muscle relaxation.[3] PDE5 acts as a brake on this system by breaking down cGMP. The this compound derivatives, like Sildenafil, competitively inhibit PDE5, sustaining the cGMP signal and prolonging relaxation.[4]

NO_cGMP_Pathway cluster_outside Extracellular Space cluster_cell Smooth Muscle Cell NO_source Physiological Stimulation NO Nitric Oxide (NO) NO_source->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Activates Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation PKG->Relaxation 5GMP Inactive 5'-GMP PDE5->5GMP Hydrolyzes Inhibitor This compound Derivatives Inhibitor->PDE5 BLOCKS

Caption: Mechanism of PDE5 Inhibition in the NO/cGMP Pathway.

Comparative Analysis of Inhibitory Activity

The potency of PDE5 inhibitors is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates a more potent compound.

A key study by Kim et al. synthesized and evaluated a series of Sildenafil analogues where the 2-ethoxyphenyl moiety was replaced with various open-chain and cyclic alkoxy groups.[5][6] Their findings provide a clear, direct comparison of how modifying this part of the scaffold impacts inhibitory activity.

Compound IDR Group (at 2' position)PDE5 Inhibition IC50 (nM)Reference
Sildenafil - OCH₂CH₃ (Ethoxy) 3.5 [5][6]
Analogue 1- OCH₃ (Methoxy)4.5[5][6]
Analogue 2 - OCH₂CH₂CH₃ (Propoxy) 3.9 [5][6]
Analogue 3- OCH(CH₃)₂ (Isopropoxy)11.7[5][6]
Analogue 42,3-dihydrofuran (5-membered ring)350[5][6]
Analogue 53,4-dihydro-2H-pyran (6-membered ring)60[5][6]
Vardenafil - OCH₂CH₃ (Ethoxy)0.7 [7]
Tadalafil (Structure varies)1.8 [8]
Propoxyphenyl-thiohydroxyhomosildenafil Propoxy (modified core)~10x more potent than Sildenafil [9]
Structure-Activity Relationship (SAR) Insights:
  • Chain Length: The data clearly shows that a short, linear alkoxy group is optimal for high potency. Moving from methoxy (4.5 nM) to ethoxy (3.5 nM) and propoxy (3.9 nM) maintains potent, single-digit nanomolar inhibition.[5][6] This suggests the binding pocket comfortably accommodates these chain lengths.

  • Steric Hindrance: Introducing steric bulk dramatically reduces activity. The isopropoxy group (Analogue 3), with its branching methyl group, increases the IC50 to 11.7 nM, a more than 3-fold decrease in potency compared to the linear propoxy group.[5][6]

  • Planarity and Lipophilicity: The study by Kim et al. demonstrated that enforcing planarity by fusing a cyclic ether to the phenyl ring is highly detrimental to activity.[5][6] The 5-membered ring analogue (Analogue 4) was 100-fold less active than Sildenafil, while the 6-membered ring (Analogue 5) was about 17-fold less active. The authors concluded that the flexible, open-chain 2'-alkoxy group provides a much better lipophilic character for binding than a rigid, cyclic moiety.[5][6]

  • High-Potency Propoxy Derivatives: Further evidence for the utility of the propoxy group comes from the discovery of "propoxyphenyl-thiohydroxyhomosildenafil" as an adulterant in herbal supplements. This compound was found to be approximately 10 times more potent at inhibiting PDE5 than Sildenafil itself, highlighting the significant potential of the propoxyphenyl scaffold.[9][10]

Experimental Protocol: In Vitro PDE5 Inhibition Assay

To reliably determine and compare the IC50 values of novel compounds, a standardized, robust assay is essential. The following protocol describes a widely used fluorescence polarization (FP) based assay, which is amenable to high-throughput screening.

Principle of the Assay:

This homogeneous assay measures the hydrolysis of a fluorescently labeled cGMP substrate (cGMP-FAM). When intact, the small cGMP-FAM molecule tumbles rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by PDE5, the resulting 5'-GMP-FAM is captured by a larger binding agent. This large complex tumbles slowly, leading to a high polarization signal. Inhibitors prevent this hydrolysis, keeping the polarization signal low.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_data Data Analysis p1 1. Prepare Assay Buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA) p2 2. Serially Dilute Test Compounds (e.g., in DMSO, then Assay Buffer) p3 3. Prepare Enzyme Solution (Recombinant Human PDE5A1 in Assay Buffer) p4 4. Prepare Substrate Solution (FAM-cGMP in Assay Buffer) a4 8. Initiate Reaction (Add FAM-cGMP Substrate to all wells) p4->a4 a1 5. Add Test Compounds & Controls (Test, Sildenafil, DMSO-only) to wells a2 6. Add PDE5A1 Enzyme Solution to all wells a1->a2 a3 7. Pre-incubate for 15 min at RT (Allows for inhibitor binding) a2->a3 a3->a4 a5 9. Incubate for 60 min at 37°C (Enzymatic hydrolysis occurs) a4->a5 a6 10. Stop Reaction & Develop Signal (Add Binding Agent) a5->a6 a7 11. Incubate for 30 min at RT (Signal stabilization) a6->a7 d1 12. Read Fluorescence Polarization (FP) on a microplate reader d2 13. Plot FP Signal vs. [Inhibitor] (Logarithmic scale) d1->d2 d3 14. Calculate IC50 Value (Non-linear regression, sigmoidal dose-response) d2->d3

Caption: Workflow for a Fluorescence Polarization PDE5 Inhibition Assay.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for PDE5 activity (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA). The magnesium chloride is a critical cofactor for the enzyme.

    • Compound Dilution: Create a serial dilution of the test compounds (e.g., starting from 100 µM) and the reference inhibitor (Sildenafil) in assay buffer. It is crucial to maintain a consistent final concentration of the solvent (e.g., 1% DMSO) across all wells to prevent solvent-induced artifacts.

    • Enzyme Solution: Dilute purified, recombinant human PDE5A1 enzyme in cold assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a robust signal window.

    • Substrate Solution: Dilute the FAM-labeled cGMP substrate in assay buffer.

  • Assay Procedure (96-well format):

    • Step 1: Add 25 µL of the serially diluted test compounds, reference inhibitor, or a DMSO-only control (for 100% enzyme activity) to the wells of a black, low-volume 96-well plate.

    • Step 2: Add 25 µL of the diluted PDE5A1 enzyme solution to each well.

    • Step 3: Incubate the plate for 15 minutes at room temperature. This pre-incubation step allows the inhibitors to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of potency.

    • Step 4: Initiate the enzymatic reaction by adding 50 µL of the FAM-cGMP substrate solution to all wells.

    • Step 5: Incubate the plate for 30-60 minutes at 37°C. The specific time should be within the linear range of the reaction, which should be determined during assay development.

    • Step 6: Stop the reaction by adding the manufacturer-provided Binding Agent solution.

    • Step 7: Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.

  • Data Acquisition and Analysis:

    • Step 8: Measure the fluorescence polarization of each well using a suitable microplate reader (Excitation: 485 nm, Emission: 535 nm).

    • Step 9: To calculate the percent inhibition, use the formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Min) / (Signal_Max - Signal_Min)), where Signal_Max is the DMSO-only control and Signal_Min is a control without enzyme.

    • Step 10: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.

Conclusion

The comparative analysis of this compound-derived compounds reveals critical structure-activity relationships for PDE5 inhibition. Potency is exquisitely sensitive to the nature of the 2'-alkoxy substituent on the phenyl ring. Optimal activity is achieved with short, linear alkoxy groups such as ethoxy and propoxy, which maintain single-digit nanomolar IC50 values. The introduction of steric bulk or conformationally restricted cyclic ethers at this position is highly detrimental to inhibitory activity.

Notably, the identification of a propoxyphenyl-containing analogue with potency superior to Sildenafil underscores the value of this scaffold as a promising foundation for the design of next-generation PDE5 inhibitors. The experimental framework provided herein offers a reliable method for screening and characterizing such novel compounds, facilitating further research in this therapeutically important area.

References

  • Francis, S. H., & Corbin, J. D. (2005). Molecular Mechanisms and Pharmacokinetics of Phosphodiesterase-5 Antagonists. Current Urology Reports.
  • Kim, D. K., Lee, N., Lee, J. Y., Ryu, D. H., Kim, J. S., Lee, S. H., Choi, J. Y., Chang, K., Kim, Y. W., Im, G. J., Choi, W. S., Kim, T. K., Ryu, J. H., Kim, N. H., & Lee, K. (2002). Synthesis and phosphodiesterase 5 inhibitory activity of novel phenyl ring modified sildenafil analogues. Bioorganic & Medicinal Chemistry, 9(6), 1609-1616. [Link]

  • ResearchGate. (n.d.). Structures and IC50 values against PDE5 and PDE6 of sildenafil, vardenafil, tadalafil, avanafil, and cpds1-3. [Link]

  • ResearchGate. (n.d.). IC 50 P values of sildenafil according to analyses by various laboratories. [Link]

  • ResearchGate. (n.d.). Head-to-head comparison of PDE5-specific inhibitor potencies (affinities). [Link]

  • Dongguk University Repository. (2002). Synthesis and phosphodiesterase 5 inhibitory activity of novel phenyl ring modified sildenafil analogues. [Link]

  • ResearchGate. (n.d.). Selectivity data of vardenafil and sildenafil for PDE5 inhibition. [Link]

  • ResearchGate. (2012). Analysis of herbal dietary supplements for sexual performance enhancement: First characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. [Link]

  • Alp, M., Coşkun, M., & Göker, H. (2013). Isolation and identification of a new sildenafil analogue adulterated in energy drink: propoxyphenyl sildenafil. Journal of Pharmaceutical and Biomedical Analysis, 72, 155-158. [Link]

  • Balayssac, S., Gilard, V., Zedde, C., Martino, R., & Malet-Martino, M. (2012). Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. Journal of Pharmaceutical and Biomedical Analysis, 63, 135-150. [Link]

  • Erős, D., et al. (2008). Structure – Activity Relationships of PDE5 Inhibitors (Supporting Material). R Discovery. [Link]

  • Ghofrani, H. A., Osterloh, I. H., & Grimminger, F. (2006). Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond. Nature Reviews Drug Discovery, 5(8), 689-702.

Sources

A Comparative Guide to the Stability of (2-Propoxyphenyl)methanol Derivatives: A Methodological Benchmark

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Stability in Early-Phase Drug Development

In the landscape of modern drug discovery, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic potential and commercial viability. For scaffolds such as (2-Propoxyphenyl)methanol and its derivatives, which contain moieties susceptible to chemical transformation, a comprehensive understanding of stability is not merely a regulatory formality but a critical component of risk mitigation. These aromatic alcohols, featuring both an ether linkage and a primary alcohol, present multiple potential sites for degradation. Instability can compromise the safety, efficacy, and shelf-life of the final drug product, leading to costly delays or late-stage failures.[1][2]

This guide provides a robust framework for benchmarking the stability of this compound and its conceptual derivatives. We will move beyond a simple recitation of protocols to explore the causal reasoning behind experimental design, establishing a self-validating system for stability assessment. Our focus is on forced degradation studies, a methodology that intentionally stresses a molecule to predict its long-term stability and identify potential degradation products.[3][4] This approach is instrumental in developing stability-indicating analytical methods, which are essential for ensuring product quality throughout the development lifecycle.[5]

Understanding the Molecular Vulnerabilities: Theoretical Degradation Pathways

The chemical architecture of this compound provides several predictable pathways for degradation. The primary sites of instability are the benzylic primary alcohol and the propyl ether linkage. Phenolic compounds, in general, are known to be susceptible to degradation under conditions of high humidity, elevated temperatures (above 40°C), oxygen exposure, and light.[6]

  • Oxidation: The primary alcohol is susceptible to oxidation, first to an aldehyde and subsequently to a carboxylic acid. This is a common degradation pathway for many pharmaceutical compounds containing alcohol functionalities.

  • Ether Hydrolysis: The propoxy ether linkage can undergo cleavage, particularly under acidic conditions, to yield phenol and propanol.

  • Aromatic Ring Reactions: While generally more stable, the aromatic ring can undergo hydroxylation or other modifications under potent oxidative or photolytic stress.

Below is a diagram illustrating these potential degradation routes.

G cluster_main Potential Degradation Pathways of this compound Parent This compound Aldehyde 2-Propoxybenzaldehyde Parent->Aldehyde Oxidation Phenol 2-Hydroxyphenylmethanol (Salicyl Alcohol) Parent->Phenol Acid/Base Hydrolysis (Ether Cleavage) Acid 2-Propoxybenzoic Acid Aldehyde->Acid Further Oxidation G cluster_workflow Forced Degradation Experimental Workflow cluster_conditions Stress Conditions Prep Sample Preparation (1 mg/mL in 50:50 ACN:Water) Stress Apply Stress Conditions Prep->Stress Acid Acid Hydrolysis (0.1 M HCl, 60°C) Base Base Hydrolysis (0.1 M NaOH, 60°C) Oxidation Oxidation (3% H₂O₂, RT) Thermal Thermal (80°C, Solid & Solution) Photo Photolytic (ICH Q1B Light Box) Quench Neutralize / Quench Reaction Acid->Quench Base->Quench Oxidation->Quench Dilute Dilute to Working Concentration (e.g., 0.1 mg/mL) Thermal->Dilute Photo->Dilute Quench->Dilute Analysis HPLC-UV/PDA Analysis Dilute->Analysis

Caption: Standard workflow for forced degradation and stability analysis.

Experimental Protocols

1. Stock Solution Preparation:

  • Weigh and dissolve an appropriate amount of each compound (A, B, and C) in a 50:50 mixture of acetonitrile (ACN) and water to achieve a concentration of 1 mg/mL.

  • Causality: ACN is used as a co-solvent to ensure the solubility of the moderately non-polar aromatic compounds while maintaining compatibility with the aqueous stress reagents.

2. Application of Stress Conditions:

  • For each compound, aliquot the stock solution into separate, clearly labeled amber vials for each stress condition. Amber vials are used to prevent premature photolytic degradation.

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final acid concentration of 0.1 M. Incubate at 60°C.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final base concentration of 0.1 M. Incubate at 60°C.

  • Oxidative Degradation: Add an equal volume of 6% hydrogen peroxide (H₂O₂) to the stock solution to achieve a final concentration of 3%. Keep at room temperature.

  • Thermal Degradation: Place vials of the stock solution and a separate sample of the solid API in a calibrated oven at 80°C.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. [7]A control sample should be wrapped in aluminum foil to exclude light.

3. Time Point Sampling and Quenching:

  • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).

  • For acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base (NaOH) or acid (HCl), respectively. This step is critical to halt the degradation reaction and prevent further changes prior to analysis.

  • Samples are then immediately diluted with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

The Analytical Backbone: A Stability-Indicating HPLC Method

A robust analytical method is paramount for stability testing. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high sensitivity, accuracy, and versatility in separating and quantifying both the parent API and its degradation products. [8]The method must be "stability-indicating," meaning it can resolve the parent peak from all significant degradation product peaks.

Table 1: HPLC Method Parameters

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm The C18 stationary phase provides excellent hydrophobic retention for the aromatic compounds of interest.
Mobile Phase A 0.1% Formic Acid in Water Provides a source of protons to ensure sharp peak shapes for acidic analytes and good ionization for potential LC-MS analysis.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a strong organic solvent suitable for eluting the compounds from the C18 column.
Gradient 30% B to 90% B over 15 min A gradient elution is necessary to elute the parent compound and a wide range of potential degradation products with varying polarities.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency.
Column Temp. 30°C Controlled temperature ensures reproducible retention times.
Detection UV at 270 nm (PDA) A wavelength of 270 nm is chosen based on the UV absorbance of the phenyl ring. A Photodiode Array (PDA) detector is crucial for assessing peak purity and detecting co-eluting impurities. [8]

| Injection Vol. | 10 µL | A standard volume to ensure good sensitivity without overloading the column. |

Data Interpretation: A Comparative Benchmark

The stability of each derivative is assessed by calculating the percentage of degradation and observing the number and area of new peaks corresponding to degradation products. The results are compiled to provide a direct comparison of the compounds' lability under various stress conditions.

Table 2: Hypothetical Comparative Stability Data (% Degradation after 24 hours)

Condition Compound A this compound Compound B (2-Methoxy-4-nitrophenyl)methanol Compound C (4-methyl-2-propoxyphenyl)methanol Primary Degradants Observed
0.1 M HCl, 60°C 8.5% 12.1% 7.9% Ether cleavage products
0.1 M NaOH, 60°C 4.2% 18.5% 3.8% Phenolic oxidation products
3% H₂O₂, RT 15.6% 9.8% 19.2% Aldehyde, Carboxylic Acid
80°C (Solution) 2.1% 3.5% 1.8% Minor oxidative products

| Photolytic (ICH Q1B) | 6.8% | 11.3% | 5.5% | Complex mixture |

Analysis of Hypothetical Results
  • Acid Stability: The electron-withdrawing nitro group in Compound B could destabilize the ether linkage, leading to slightly faster hydrolysis compared to Compound A . Conversely, the electron-donating methyl group in Compound C may slightly enhance its stability.

  • Base Stability: The nitro group in Compound B makes the phenolic proton (if formed via ether cleavage) more acidic and the ring more susceptible to nucleophilic attack, potentially accelerating degradation. The electron-donating group in Compound C would have the opposite effect.

  • Oxidative Stability: The electron-donating methyl group in Compound C makes the aromatic ring more electron-rich and thus more susceptible to oxidation, leading to the highest degradation. The electron-withdrawing nitro group in Compound B deactivates the ring, making it more resistant to oxidation compared to the parent compound.

Conclusion and Forward-Looking Strategy

This guide outlines a comprehensive and scientifically grounded methodology for benchmarking the stability of this compound derivatives. By integrating forced degradation studies with a robust, stability-indicating HPLC method, researchers can gain critical insights into the chemical liabilities of their lead compounds.

Our hypothetical data illustrates that even minor structural modifications can significantly alter a molecule's stability profile. The presence of electron-withdrawing groups may increase susceptibility to hydrolysis, while electron-donating groups can enhance vulnerability to oxidation. This understanding is crucial for guiding further medicinal chemistry efforts and for selecting appropriate formulation strategies and packaging to ensure the long-term quality and safety of a potential drug product. [1]The systematic approach detailed herein provides a reliable framework for making informed decisions in the challenging but critical path of drug development.

References

  • ICH Harmonised Tripartite Guideline. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Alsante, K. M., et al. (2014). In silico prediction of pharmaceutical degradation pathways: a benchmarking study. Journal of Pharmaceutical and Biomedical Analysis, 99, 43-53. [Link]

  • Baertschi, S. W., et al. (2022). Forced degradation of small molecule drug substances and products: a benchmarking study. Journal of Pharmaceutical Sciences, 111(1), 16-26. [Link]

  • Raza, A., et al. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences, 24(3), 118-128. [Link]

  • Mlcek, J., et al. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 11(22), 3698. [Link]

  • Kamarapu, S. K., & Kumar, D. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 4(8), 109-115. [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Aneesh, T. P., & Rajasekaran, A. (2012). FORCED DEGRADATION STUDIES -A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS. International Journal of Biological & Pharmaceutical Research, 3(5), 699-702. [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10). [Link]

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A Senior Application Scientist's Guide to Catalytic Transformations of (2-Propoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: (2-Propoxyphenyl)methanol as a Versatile Substrate

This compound and its structural analogs are key intermediates in organic synthesis and serve as important model compounds in biomass valorization research. Representing a common β-O-4 linkage found in lignin, the selective catalytic functionalization of its alcohol group and the cleavage of its ether bond are of paramount importance for producing value-added chemicals. This guide provides a head-to-head comparison of different catalytic systems for three critical transformations of this compound: selective oxidation, C-O bond hydrogenolysis, and etherification. The discussion is grounded in experimental data from analogous systems, offering researchers and process chemists a practical framework for catalyst selection and methods development.

Part 1: Selective Aerobic Oxidation to 2-Propoxybenzaldehyde

The oxidation of primary benzylic alcohols to their corresponding aldehydes is a cornerstone transformation in fine chemical synthesis. The challenge lies in achieving high selectivity while preventing over-oxidation to the carboxylic acid.[1] Here, we compare a classic noble-metal catalyst with a greener, copper-based system.

Catalyst System A: Palladium(II)-Based Aerobic Oxidation

Palladium(II) complexes are highly efficient for the aerobic oxidation of various benzylic alcohols.[2][3] The catalytic cycle typically involves the coordination of the alcohol to the Pd(II) center, followed by a β-hydride elimination to yield the aldehyde, a Pd(0) species, and protons. The Pd(0) is then re-oxidized to Pd(II) by molecular oxygen, often with the help of a co-catalyst or specific ligands, to complete the cycle.[4]

Experimental Insights: The choice of ligand and solvent is critical. α-Diimine ligands with electron-withdrawing groups have been shown to enhance catalytic activity.[2] Solvent polarity also plays a key role, affecting both substrate and oxygen solubility, with less polar solvents like hexane sometimes favoring higher conversion rates.[4]

Catalyst System B: Copper(I)/TEMPO Cooperative Catalysis

The combination of a copper salt and the stable nitroxyl radical TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) offers a cost-effective and environmentally benign alternative to noble metals.[5] This system uses air as the terminal oxidant under mild, often room-temperature, conditions.[6]

Mechanistic Causality: The mechanism involves a cooperative redox cycle. The Cu(I) species is first oxidized by air to a Cu(II) complex.[6] The active oxidant is the TEMPO oxoammonium ion, which is generated from TEMPO. This species oxidizes the alcohol to the aldehyde and is itself reduced to the hydroxylamine. The Cu(II) complex then re-oxidizes the hydroxylamine back to the oxoammonium ion, regenerating the active species and returning to its Cu(I) state.[7]

Cu_TEMPO_Oxidation cluster_0 Catalytic Cycle Cu_I Cu(I) Complex Cu_II_OH Cu(II)-OH Cu_I->Cu_II_OH O₂ (Air) Cu_II_OH->Cu_I Regeneration TEMPOH TEMPO-H TEMPO_plus TEMPO+ (Oxoammonium) TEMPOH->TEMPO_plus Re-oxidation by Cu(II) TEMPO_plus->TEMPOH Reduction Alcohol RCH₂OH Aldehyde RCHO Alcohol->Aldehyde Oxidation by TEMPO+

Caption: Simplified Cu/TEMPO catalytic cycle for alcohol oxidation.

Head-to-Head Performance Comparison: Oxidation
FeaturePalladium(II) SystemCopper(I)/TEMPO SystemRationale & Justification
Catalyst Cost HighLowPalladium is a precious metal, while copper and TEMPO are abundant and inexpensive.
Selectivity High to ExcellentExcellentBoth systems are known for high selectivity towards aldehydes, minimizing over-oxidation.[2][8]
Reaction Conditions Mild to Moderate (RT to 80°C)Mild (Room Temperature)The Cu/TEMPO system is particularly notable for its high efficiency at ambient temperatures.[5]
Oxidant Molecular Oxygen (Air)Molecular Oxygen (Air)Both are considered "green" systems as they utilize air and produce water as the primary byproduct.
Robustness Sensitive to ligands and additives.Generally robust and high-yielding.The Cu/TEMPO system is often simpler to implement and has been adapted for undergraduate labs.[6]

Part 2: Selective Hydrogenolysis of the β-O-4 Ether Linkage

Cleaving the C-O ether bond in this compound without affecting the aromatic ring or the benzylic alcohol is a significant challenge, relevant to lignin depolymerization. Here, we compare a traditional noble metal catalyst with a more cost-effective, non-noble bimetallic system.

Catalyst System A: Ruthenium-Based Hydrogenolysis

Ruthenium supported on activated carbon (Ru/AC) has demonstrated high efficacy in cleaving C-O bonds in lignin model compounds like benzyl phenyl ether under relatively mild conditions.[9] The high activity is attributed to the small particle size and electronic properties of the supported Ru nanoparticles, which facilitate the dissociative adsorption of hydrogen and the hydrogenolysis of the ether bond.

Catalyst System B: Nickel-Based Bimetallic Hydrogenolysis

While noble metals are effective, cost-effective nickel catalysts are highly desirable for large-scale biomass conversion. Nickel metal is a known hydrogenolysis center for C-O bonds.[10] Bimetallic formulations, such as Pd-Ni supported on ZrO₂, have shown a conspicuous enhancement in activity compared to monometallic catalysts, selectively cleaving the β-O-4 linkage under ambient hydrogen pressure.[11] Another promising approach is self-transfer hydrogenolysis (STH), where the substrate alcohol itself acts as the hydrogen donor, eliminating the need for an external H₂ source. MOF-derived Ni/C catalysts have proven highly efficient for STH of the lignin model compound 2-phenoxy-1-phenylethanol.[12]

Mechanistic Advantage: The synergy in bimetallic catalysts like Ni-Ru or Pd-Ni is key. One metal (e.g., Ni) can provide the primary site for C-O bond cleavage, while the second metal (e.g., Ru or Pd) can enhance hydrogen activation and spillover, leading to higher efficiency at lower temperatures.[11][13]

Hydrogenolysis_Workflow start Substrate + Catalyst in Solvent reactor Pressurize Reactor (H₂ or Inert for STH) start->reactor heat Heat to Reaction Temp (e.g., 150-270°C) reactor->heat reaction Reaction Period (2-6 h) heat->reaction cool Cool & Depressurize reaction->cool filter Filter to Recover Solid Catalyst cool->filter analysis Analyze Liquid Phase (GC-MS, HPLC) filter->analysis

Caption: General experimental workflow for catalytic hydrogenolysis.

Head-to-Head Performance Comparison: Hydrogenolysis
FeatureRu/C SystemBimetallic Ni-Based SystemRationale & Justification
Catalyst Cost HighLow to MediumNickel is significantly cheaper than ruthenium.[10][12]
Activity HighVery HighBimetallic systems (e.g., Pd-Ni, Ni-Ru) often exhibit synergistic effects, leading to enhanced activity.[11][13]
Reaction Conditions Mild H₂ pressure, 100-150°CAmbient H₂ pressure or H₂-free (STH), 150-270°CThe ability to operate at lower pressure or without external H₂ is a major process advantage.[10][12]
Selectivity Good for C-O cleavageExcellent for C-O cleavageNi-based systems can be highly selective for producing monophenols from lignin.[10]
Reusability GoodExcellentSupported Ni catalysts have demonstrated high stability and reusability over multiple cycles.[11][12]

Part 3: Etherification Reactions

Etherification of the benzylic alcohol group is another valuable transformation. This can be achieved via self-etherification (dimerization) or cross-etherification with another alcohol. We compare a homogeneous catalyst with heterogeneous solid acid catalysts.

Catalyst System A: Iron(III) Chloride Homogeneous Catalysis

Simple, low-cost iron salts like FeCl₃·6H₂O can effectively catalyze the self-etherification of benzylic alcohols.[14][15] The reaction proceeds through a Lewis acid-catalyzed mechanism, likely involving the formation of a stabilized benzylic carbocation intermediate, which is then attacked by another alcohol molecule. Water is the only byproduct, making it an atom-economical process.[14]

Catalyst System B: Amberlyst™ Solid Acid Catalysis

Solid acid catalysts, such as the sulfonic acid resin Amberlyst-15, offer significant advantages over homogeneous acids.[16] They are easily separated from the reaction mixture by simple filtration, can be regenerated and reused, and are non-corrosive.[17] Amberlyst-15 has been shown to be an effective catalyst for various etherification and esterification reactions involving benzylic alcohols.[18][19][20]

Causality of Performance: The performance of solid acids depends on properties like acid strength, pore size, and surface characteristics.[21] For bulky substrates like this compound, the porous structure of catalysts like zeolites or macroreticular resins like Amberlyst-15 can influence selectivity by sterically hindering the formation of larger, bulkier products.[19]

Head-to-Head Performance Comparison: Etherification
FeatureFeCl₃ (Homogeneous)Amberlyst™ (Heterogeneous)Rationale & Justification
Catalyst Cost Very LowModerateIron chloride is a commodity chemical; ion-exchange resins are more specialized but still affordable.
Productivity High yields (53-91%)Good to Excellent YieldsBoth systems are highly effective for the target transformation.[15][20]
Work-up Requires aqueous work-up/extractionSimple filtrationThis is the primary advantage of heterogeneous catalysis, simplifying purification and reducing waste.[16]
Reusability Not reusableHighly reusableAmberlyst resins can be recovered and reused for multiple cycles with minimal loss of activity.[17]
Environmental Impact Moderate (waste from work-up)Low ("Green Chemistry")The reusability and simplified work-up align well with green chemistry principles.[16]

Detailed Experimental Protocols

Note: These are representative protocols based on literature for analogous substrates. Optimization for this compound may be required.

Protocol 1: Cu/TEMPO Aerobic Oxidation of a Benzylic Alcohol[22]
  • To a 25 mL round-bottom flask, add the benzylic alcohol (1.0 mmol), [Cu(MeCN)₄]PF₆ (0.05 mmol, 5 mol%), and 2,2'-bipyridine (bpy) (0.05 mmol, 5 mol%).

  • Add acetonitrile (2 mL) and TEMPO (0.1 mmol, 10 mol%).

  • Add N-methylimidazole (NMI) (0.1 mmol, 10 mol%).

  • Seal the flask with a septum and insert a balloon filled with air (or simply leave open to the atmosphere if vigorously stirred).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC. A color change from red-brown to green often indicates reaction completion.[22]

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether or ethyl acetate, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: Ni-Catalyzed Hydrogenolysis of a Lignin Model Compound[10]
  • In a high-pressure stainless-steel autoclave, add the β-O-4 model compound (e.g., 2-phenoxy-1-phenylethanol, 0.5 g), the Ni-based catalyst (e.g., 20% Ni/MgO, 0.10 g), and isopropanol (40 mL).

  • Seal the autoclave, purge several times with H₂, and then pressurize to the desired pressure (e.g., 3.0 MPa H₂).

  • Heat the reactor to the target temperature (e.g., 270 °C) with vigorous stirring.

  • Maintain the reaction for the specified time (e.g., 4 hours).

  • After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.

  • Recover the reaction mixture, separate the solid catalyst by filtration or centrifugation.

  • Analyze the liquid products by GC-MS and quantify using an internal standard.

Protocol 3: Etherification using Amberlyst-15[19][20]
  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol) and the second alcohol (if cross-etherification is desired, use in excess) or solvent (e.g., toluene).

  • Add Amberlyst-15 catalyst (e.g., 10-20% by weight of the limiting reactant).

  • Heat the mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the mixture to room temperature.

  • Filter off the Amberlyst-15 resin beads. The catalyst can be washed with a solvent (e.g., acetone or methanol), dried, and stored for reuse.

  • Remove the solvent from the filtrate under reduced pressure and purify the resulting ether product as needed.

References

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  • de Almeida, R. M., et al. (2010). Etherification of glycerol with benzyl alcohol catalyzed by solid acids. Journal of the Brazilian Chemical Society.

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  • DuPont. (2019). Laboratory Procedure for Testing DuPont™ AmberLyst™ Polymeric Catalysts. DuPont Tech Fact Sheet.

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  • Zhou, C., et al. (2011). Palladium-catalyzed aerobic alcohol oxidation supported by a new type of α-diimine ligands. Canadian Journal of Chemistry.

  • Wang, H., et al. (2022). Selective hydrogenolysis of C-O bonds in lignin and its model compounds over a high-performance Ru/AC catalyst under mild conditions. ResearchGate.

  • Pizzuti, L., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega.

  • He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry.

  • Stahl, S. S., et al. (2017). Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. RSC Supplementary Information.

  • Wang, D., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis.

  • Moradi, S., et al. (2020). Aerobic oxidation of benzylic alcohols. ResearchGate.

  • Kumar, A., et al. (2017). Selective oxidation of primary benzylic alcohols to aldehydes using NaNO3 under ball milling. ResearchGate.

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  • Wang, D., et al. (2020). Styryl ether formation from benzyl alcohols under transition-metal-free basic DMSO conditions. Organic & Biomolecular Chemistry.

  • The Organic Chemistry Tutor. (2023). Oxidation of Alcohols in Organic Chemistry. YouTube.

  • Zhang, Z., et al. (2019). Selective Hydrogenolysis of Lignin Catalyzed by the Cost-Effective Ni Metal Supported on Alkaline MgO. ACS Sustainable Chemistry & Engineering.

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  • Shcherbakov, A., et al. (2022). Lignin Hydrogenolysis over Bimetallic Ni–Ru Nanoparticles Supported on SiO2@HPS. Catalysts.

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A Comparative Guide to the Synthesis and Biological Evaluation of (2-Propoxyphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes for (2-Propoxyphenyl)methanol and its derivatives, alongside a discussion of relevant biological testing methodologies. Recognizing the challenges in reproducibility, this document emphasizes robust protocols and the rationale behind experimental choices to aid researchers, scientists, and drug development professionals in this area of study.

Introduction

This compound and its derivatives are a class of organic compounds with potential applications in medicinal chemistry. Structurally related to guaifenesin, a well-known expectorant, these molecules are of interest for their potential biological activities. Guaifenesin itself is known to act by increasing the volume and reducing the viscosity of secretions in the respiratory tract.[1] Derivatives of the core guaiacol structure (2-methoxyphenol) have been investigated for a range of biological properties, including antioxidant and antimicrobial effects.[2][3][4] The propoxy- substitution in the title compounds offers a modification that can influence lipophilicity and other pharmacokinetic properties, making a systematic evaluation of their synthesis and bioactivity a valuable endeavor.

Reproducibility in both the synthesis of small molecules and their subsequent biological testing is a cornerstone of reliable drug discovery.[5] This guide aims to provide a framework for the reproducible synthesis and evaluation of this compound derivatives by presenting alternative synthetic strategies and outlining standardized biological assays.

Comparative Synthesis of this compound

The synthesis of the parent compound, this compound, can be approached through several established organic chemistry reactions. Below, we compare two plausible and robust synthetic routes, starting from commercially available precursors.

Route A: Williamson Ether Synthesis followed by Aldehyde Reduction

This two-step route is a classic and reliable method. It begins with the formation of the propoxybenzene moiety via a Williamson ether synthesis, followed by the reduction of the aldehyde to the corresponding benzyl alcohol.

Workflow for Route A

Route A Workflow A 2-Hydroxybenzaldehyde (Salicylaldehyde) C Williamson Ether Synthesis (K2CO3, Acetone) A->C B 1-Bromopropane B->C D 2-Propoxybenzaldehyde C->D Intermediate E Reduction (NaBH4, Methanol) D->E F This compound E->F Final Product

Caption: Synthetic workflow for Route A.

Protocol for Route A: Williamson Ether Synthesis and Reduction

Step 1: Synthesis of 2-Propoxybenzaldehyde

  • To a solution of 2-hydroxybenzaldehyde (10.0 g, 81.9 mmol) in acetone (200 mL) is added potassium carbonate (22.6 g, 163.8 mmol).

  • 1-Bromopropane (15.1 g, 122.8 mmol) is added dropwise to the stirring suspension.

  • The reaction mixture is heated to reflux and maintained for 12-16 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield crude 2-propoxybenzaldehyde, which can be purified by vacuum distillation or column chromatography.

Causality Behind Experimental Choices: The use of potassium carbonate as a mild base is sufficient to deprotonate the phenolic hydroxyl group of salicylaldehyde, facilitating the nucleophilic attack on 1-bromopropane. Acetone is a suitable polar aprotic solvent for this S\textsubscript{N}2 reaction. Refluxing ensures a sufficient reaction rate.

Step 2: Reduction to this compound

  • 2-Propoxybenzaldehyde (10.0 g, 60.9 mmol) is dissolved in methanol (150 mL) and cooled to 0 °C in an ice bath.

  • Sodium borohydride (2.3 g, 60.9 mmol) is added portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • The reaction is stirred at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the aldehyde.

  • The reaction is quenched by the slow addition of 1 M hydrochloric acid until the pH is neutral.

  • Methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. Purification can be achieved by column chromatography.

Causality Behind Experimental Choices: Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones, which will not affect the ether linkage.[6] The reaction is performed at a low temperature initially to control the exothermic reaction. Methanol is a common solvent for such reductions.

Route B: Grignard Reaction with a Protected Salicylaldehyde Derivative

This alternative route involves the formation of a Grignard reagent and its subsequent reaction with a protected 2-hydroxybenzaldehyde, followed by deprotection. A more direct Grignard reaction with 2-propoxybenzaldehyde is also a viable option.

Workflow for Route B (using 2-Propoxybenzaldehyde)

Route B Workflow A 2-Propoxybenzaldehyde C Grignard Reaction (Anhydrous THF) A->C B Methylmagnesium Bromide (Grignard Reagent) B->C D Intermediate Alkoxide C->D E Acidic Workup (e.g., NH4Cl (aq)) D->E F 1-(2-Propoxyphenyl)ethanol (Derivative) E->F Final Product

Caption: Synthetic workflow for a derivative via Route B.

Protocol for Route B: Grignard Reaction with 2-Propoxybenzaldehyde (to synthesize a derivative)

  • A solution of 2-propoxybenzaldehyde (10.0 g, 60.9 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C.

  • Methylmagnesium bromide (3.0 M solution in diethyl ether, 22.3 mL, 67.0 mmol) is added dropwise via a syringe.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Reaction progress is monitored by TLC.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 75 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, 1-(2-propoxyphenyl)ethanol, is purified by column chromatography.

Causality Behind Experimental Choices: The Grignard reaction is a powerful method for forming carbon-carbon bonds.[5][7] Anhydrous conditions and an inert atmosphere are critical as Grignard reagents are highly reactive with water and oxygen.[8] THF is a standard aprotic solvent for these reactions. The acidic workup protonates the intermediate alkoxide to yield the alcohol.[5]

Comparison of Synthetic Routes
ParameterRoute A: Williamson Ether Synthesis & ReductionRoute B: Grignard Reaction
Starting Materials 2-Hydroxybenzaldehyde, 1-Bromopropane2-Propoxybenzaldehyde, Grignard Reagent
Number of Steps 21 (for derivative from 2-propoxybenzaldehyde)
Typical Overall Yield Good to Excellent (60-80%)Good (50-70%)
Scalability Generally straightforward to scale up.Can be challenging to scale due to the sensitivity of Grignard reagents.
Reagent Sensitivity Moderately sensitive to moisture.Highly sensitive to moisture and air.
Versatility for Derivatives Limited to the parent alcohol.Highly versatile for creating a range of secondary and tertiary alcohol derivatives by varying the Grignard reagent.
Reproducibility High, due to robust and well-established reactions.Moderate, requires stringent control of reaction conditions.

Biological Testing of this compound Derivatives

The biological evaluation of novel compounds is essential to determine their therapeutic potential. Based on the known activities of structurally related molecules like guaifenesin and other guaiacol derivatives, a panel of in vitro assays can be proposed to screen this compound derivatives.

Workflow for Biological Evaluation

Biological Evaluation Workflow cluster_0 Primary Screening cluster_1 Secondary Screening (for promising candidates) A Cytotoxicity Assay (e.g., MTT Assay) D Anti-inflammatory Assay (e.g., NO Inhibition in Macrophages) A->D Select non-toxic compounds E Expectorant-like Activity Assay (e.g., Phenol Red Secretion in mice) B Antimicrobial Assay (e.g., MIC Determination) B->E Select active compounds C Antioxidant Assay (e.g., DPPH Scavenging) C->E Start Synthesized Compound Start->A Start->B Start->C

Caption: Workflow for the biological evaluation of derivatives.

Proposed In Vitro Assays
  • Cytotoxicity Assay (MTT Assay):

    • Principle: This colorimetric assay assesses the metabolic activity of cells. The tetrazolium dye MTT is reduced to a purple formazan product by mitochondrial reductases in viable cells. The amount of formazan is proportional to the number of living cells.

    • Purpose: To determine the concentration range at which the compounds are non-toxic to cells, which is crucial for interpreting the results of other biological assays.

  • Antimicrobial Activity (Minimum Inhibitory Concentration - MIC):

    • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using a broth microdilution method.

    • Rationale: Phenolic compounds, including guaiacol derivatives, have shown antimicrobial properties.[3][4] This assay would screen for potential antibacterial or antifungal activity.

  • Antioxidant Activity (DPPH Radical Scavenging Assay):

    • Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to act as a free radical scavenger. The stable DPPH radical has a deep violet color, which is reduced to a colorless or pale yellow compound in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.

    • Rationale: The phenolic hydroxyl group in guaiacol derivatives can donate a hydrogen atom to scavenge free radicals, suggesting that this compound derivatives may possess antioxidant activity.[2]

  • Anti-inflammatory Activity (Nitric Oxide Inhibition Assay):

    • Principle: This assay uses macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to produce nitric oxide (NO), a pro-inflammatory mediator. The amount of NO produced is measured using the Griess reagent. A reduction in NO levels in the presence of the test compound indicates potential anti-inflammatory activity.

    • Rationale: As inflammation is a key component of many respiratory diseases, assessing the anti-inflammatory potential of these compounds is relevant.

Conclusion

The synthesis of this compound and its derivatives can be reliably achieved through well-established methods such as the Williamson ether synthesis followed by reduction, or through the versatile Grignard reaction. The choice of synthetic route will depend on the desired final product (parent alcohol vs. derivatives with extended carbon chains) and the scale of the synthesis. For reproducibility, Route A offers a more robust and scalable option for the parent compound, while Route B provides greater flexibility for generating a library of derivatives for structure-activity relationship studies.

The biological evaluation of these compounds should be approached systematically, beginning with foundational assays for cytotoxicity, antimicrobial, and antioxidant activities. Promising candidates can then be advanced to more specific assays relevant to respiratory conditions, such as anti-inflammatory and expectorant activity models. By employing these comparative and systematic approaches, researchers can enhance the reproducibility and reliability of their findings in the exploration of this chemical space for potential therapeutic agents.

References

  • Carter, D. V., et al. "The Preparation and the Antibacterial and Antifungal Properties of Some Substituted Benzyl Alcohols." Journal of Pharmacy and Pharmacology, vol. 10, no. 1, 2009, pp. 149-160. [Link]

  • University of Calgary. "Ch24: ArOH to ArOR." University of Calgary Chemistry Pages. [Link]

  • Ponnusamy, M., et al. "Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease." ChemMedChem, vol. 15, no. 13, 2020, pp. 1168-1175. [Link]

  • Kaufhold, M., et al. "Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents." Angewandte Chemie International Edition, vol. 50, no. 43, 2011, pp. 10152-10156. [Link]

  • "Synthetic Methods for Alkyl Aryl Ethers." Methodologies in Ether Synthesis, Wiley, 2024. [Link]

  • Javaherian, M., et al. "An Efficient Tandem Synthesis of Alkyl Aryl Ethers..." Organic Chemistry Research, vol. 3, no. 1, 2017, pp. 73-85. [Link]

  • Galano, A., et al. "Influence of the environment on the protective effects of guaiacol derivatives against oxidative stress: mechanisms, kinetics, and relative antioxidant activity." The Journal of Physical Chemistry B, vol. 116, no. 24, 2012, pp. 7149-58. [Link]

  • Ashenhurst, James. "The Williamson Ether Synthesis." Master Organic Chemistry, 24 Oct. 2014. [Link]

  • Rowland, T. J., et al. "Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria." Frontiers in Microbiology, vol. 11, 2020, p. 643. [Link]

  • Request PDF on ResearchGate. "Production of antimicrobial powders of guaiacol oligomers by a laccase-catalyzed synthesis reaction." [Link]

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  • Lee, H., et al. "Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis." Organic Letters, vol. 7, no. 8, 2005, pp. 1553-6. [Link]

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  • Das, S., et al. "Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[9] Addition and Oxidative Coupling Reactions." The Journal of Organic Chemistry, vol. 87, no. 4, 2022, pp. 2038-2049. [Link]

  • Ashenhurst, James. "Reactions of Grignard Reagents." Master Organic Chemistry, 10 Dec. 2015. [Link]

  • Clark, Jim. "reaction of aldehydes and ketones with grignard reagents." Chemguide. [Link]

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Safety Operating Guide

Comprehensive Handling Guide: Personal Protective Equipment and Safety Protocols for (2-Propoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that safety and efficacy are two sides of the same coin. This guide moves beyond a simple checklist to provide a deep, procedural understanding of how to handle (2-Propoxyphenyl)methanol, a research chemical demanding meticulous attention to safety due to its toxicological profile. Our approach is built on the foundational principle of ALARA (As Low As Reasonably Achievable) exposure, ensuring that every step, from receipt to disposal, is underpinned by robust safety protocols.

Hazard Assessment: Understanding the Primary Risks

This compound is classified with a significant primary hazard that dictates our entire handling strategy. The compound's known toxicological data forms the basis for our recommended controls.

GHS Classification and Hazard Profile

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)GHS06 (Skull and Crossbones)Danger H301: Toxic if swallowed

The causality behind our stringent protocols is this "Toxic if swallowed" classification. While the compound is a solid, the primary risk pathway is accidental ingestion following contamination of hands or surfaces. Therefore, our strategy is centered on preventing direct contact and the generation of dust that can settle on surfaces, leading to secondary contamination. While specific data on dermal and inhalation toxicity is not prominently listed, for a compound with Category 3 oral toxicity, we must assume that dermal contact and inhalation of airborne particulates could also pose significant risks.

The Core Safety Protocol: Engineering Controls & PPE

A self-validating safety system relies on a hierarchy of controls. We always begin with engineering controls as the first and most effective line of defense, followed by the meticulous selection and use of Personal Protective Equipment (PPE).

Primary Engineering Control: The Chemical Fume Hood

All handling of solid this compound must be performed inside a certified chemical fume hood.[1][2] This is non-negotiable. The fume hood serves two critical functions:

  • It protects the operator from inhaling any fine particulates generated during transfer.

  • It contains the material within a designated, easy-to-decontaminate space, preventing the spread of the chemical throughout the laboratory.

PPE Selection Workflow

The selection of appropriate PPE is task-dependent. The following diagram outlines the decision-making process for ensuring an adequate level of protection.

PPE_Workflow cluster_caption start Task: Handling This compound fume_hood_check Is a certified chemical fume hood in use? start->fume_hood_check spill_check Potential for dust, aerosol, or spill? fume_hood_check->spill_check  Yes stop_work STOP WORK Re-evaluate procedure. Handling outside of a fume hood is not recommended. fume_hood_check->stop_work No standard_ppe Standard PPE - Chemical Splash Goggles - Nitrile Gloves - Laboratory Coat spill_check->standard_ppe No enhanced_ppe Enhanced PPE - Standard PPE PLUS - Respiratory Protection* - Consider double-gloving spill_check->enhanced_ppe  Yes caption_node caption_node

Caption: PPE selection logic for this compound.

Detailed PPE Specifications
PPE ComponentSpecificationRationale and Field Insights
Eye Protection ANSI-approved chemical splash goggles[1]Safety glasses are insufficient as they do not provide a seal around the eyes, leaving gaps where fine dust can enter.[3] Chemical splash goggles provide the necessary protection against both splashes and airborne particulates.[3]
Hand Protection Nitrile glovesNitrile gloves offer adequate protection against incidental contact with the solid material. The most critical aspect is not the glove material itself, but the procedure: change gloves immediately if contamination is suspected and always practice proper glove removal techniques to avoid skin contact.[1]
Body Protection Full-length, buttoned laboratory coatA lab coat protects against contamination of personal clothing. It should be appropriately sized and fully buttoned to provide maximum coverage.[1]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Required only if engineering controls fail or during a significant spill. Use of a respirator necessitates prior medical clearance, training, and fit-testing as per OSHA regulations.[1] It should be viewed as a last line of defense, not a substitute for a fume hood.[1]

Operational Procedures: A Step-by-Step Workflow

This protocol ensures that every action, from weighing the compound to cleaning the workspace, is performed in a way that minimizes risk.

Experimental Workflow: From Preparation to Disposal

Handling_Workflow cluster_caption prep 1. Preparation - Designate work area in fume hood. - Assemble all equipment. - Pre-label all vials/flasks. handling 2. Handling (in Hood) - Don appropriate PPE. - Weigh solid using anti-static boat. - Transfer carefully to vessel. prep->handling decon 3. Decontamination - Clean spatulas and surfaces. - Wipe down exterior of vessels. - Remove PPE correctly. handling->decon waste 4. Waste Segregation - Place contaminated solids in 'Toxic Solid Waste' container. - Place used gloves/wipes in the same container. decon->waste ehs 5. Final Disposal - Ensure waste container is sealed and labeled. - Follow institutional EHS protocol for pickup. waste->ehs caption_node caption_node

Caption: Safe handling and disposal workflow.

Protocol for Weighing and Transferring the Solid
  • Preparation : Before bringing the chemical into the fume hood, ensure your electronic balance is placed inside, and you have your spatula, weigh paper or an anti-static weigh boat, and the receiving vessel ready.

  • Don PPE : Put on your lab coat, chemical splash goggles, and nitrile gloves.

  • Transfer : Perform all transfers deep within the fume hood to ensure any generated dust is captured.

  • Technique : Use a spatula to carefully transfer the solid from its container to the weigh boat. Avoid scooping in a manner that creates a puff of dust. Tap the spatula gently rather than scraping.

  • Post-Weighing : Once the desired amount is weighed, carefully transfer it to the receiving vessel. Use a funnel if the vessel opening is narrow.

  • Immediate Cleanup : Use a disposable wipe dampened with an appropriate solvent (e.g., 70% ethanol, unless reactive) to clean the spatula and any powder from the balance and surrounding hood surface. Dispose of the wipe immediately into the designated solid hazardous waste container.

Emergency Response and Disposal Plan

Trustworthiness in any protocol comes from having a clear, validated plan for when things go wrong.

Spill Response
  • For a Small Spill (inside a fume hood):

    • Ensure you are wearing your full standard PPE.

    • Gently cover the spill with an inert absorbent material like sand or vermiculite.[4]

    • Carefully sweep the material into a designated hazardous waste container. Use non-sparking tools if a flammable solvent is present.[2]

    • Wipe the area clean with a wet paper towel and dispose of it as hazardous waste.

    • Wash hands thoroughly after the cleanup.[5]

  • For a Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, remove all sources of ignition.[2]

    • Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean it up yourself.

First Aid Measures
Exposure RouteFirst Aid Protocol
Ingestion Medical Emergency. Call a poison control center or physician immediately.[2] Do NOT induce vomiting.[2]
Skin Contact Immediately remove contaminated clothing.[4] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[6] Seek immediate medical attention.[6]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, provide artificial respiration and seek immediate medical help.[4]
Waste Disposal Plan

Proper disposal is a critical final step in the chemical's lifecycle.

  • Designated Waste Container : All solid waste contaminated with this compound, including the chemical itself, used gloves, weigh boats, and cleaning materials, must be collected in a clearly labeled, sealed hazardous waste container. The label should read "Hazardous Waste: Toxic Solids" and list this compound as a component.

  • No Drain Disposal : Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[7][8] This is to prevent environmental contamination and potential harm to public water systems.[4]

  • Institutional Protocol : Follow your institution's specific procedures for hazardous waste pickup. Contact your EHS department to schedule a pickup or for guidance on proper storage pending disposal.[9]

By integrating this comprehensive safety framework into your daily operations, you build a culture of safety that protects not only you and your colleagues but also the integrity of your invaluable research.

References

  • Methanol - Standard Operating Procedure . (2012). UCLA Chemistry & Biochemistry. Available at: [Link]

  • SAFETY DATA SHEET - Methanol . (2015). National Institute of Standards and Technology. Available at: [Link]

  • Personal Protective Equipment (PPE) . (N.D.). Chemical Hazards Emergency Medical Management (CHEMM). Available at: [Link]

  • Personal Protective Equipment . (2025). U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Safety Data Sheet - Methanol . (N.D.). Proman. Available at: [Link]

  • Recommended PPE to handle chemicals . (N.D.). Bernardo Ecenarro. Available at: [Link]

  • Section 6C: Protective Equipment . (N.D.). Princeton University Environmental Health and Safety. Available at: [Link]

  • Methanol Safety Data Sheet . (2022). Proman USA. Available at: [Link]

  • Methanol - Airgas SDS . (2022). Airgas. Available at: [Link]

  • SAFETY DATA SHEET METHANOL . (2011). Univar. Available at: [Link]

  • Methanol Safety Data Sheet . (2023). Methanex Europe SA/NV. Available at: [Link]

  • SAFETY DATA SHEET . (2018). Ohio.gov. Available at: [Link]

  • Methanol MSDS Safety Tips from Experts . (2014). VelocityEHS. Available at: [Link]

  • How to Dispose Methanol . (2026). Oreate AI Blog. Available at: [Link]

  • How To Dispose Of Methanol . (2022). Sciencing. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.